molecular formula C11H14ClN B2966123 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 83249-11-0

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2966123
CAS No.: 83249-11-0
M. Wt: 195.69
InChI Key: HZYVHMHCFPJPKT-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69. The purity is usually 95%.
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Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYVHMHCFPJPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-11-0
Record name 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Foundational & Exploratory

A Lineage of Innovation: The Discovery and Technical History of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. This compound, a cornerstone in modern medicinal chemistry, serves as a critical bioisosteric replacement for phenyl and tert-butyl groups, offering significant advantages in drug design. We trace the origins of this molecule from the foundational synthesis of the bicyclo[1.1.1]pentane (BCP) scaffold to the development of sophisticated synthetic methodologies. This document offers an in-depth analysis of key synthetic routes, the causal-driven evolution of experimental protocols, and the profound impact of this unique molecular architecture on contemporary drug discovery. It is intended to be an essential resource for researchers, scientists, and professionals in the field of drug development.

The Genesis of a Scaffold: Early History of Bicyclo[1.1.1]pentane

The journey to this compound begins not with the molecule itself, but with the pioneering synthesis of its parent hydrocarbon, bicyclo[1.1.1]pentane. In 1964, Wiberg and his colleagues accomplished the first synthesis of this highly strained and geometrically unique molecule[1][2]. At the time, bicyclo[1.1.1]pentane was largely a subject of academic curiosity, a testament to the ingenuity of synthetic chemistry in constructing seemingly impossible structures[1][2]. The inherent strain energy of the BCP core, a consequence of its bridged cyclobutane structure, presented a significant synthetic challenge[1].

A pivotal advancement in BCP chemistry was the first synthesis of [1.1.1]propellane in 1982 by Wiberg and Walker[3]. This even more strained hydrocarbon, with its inverted bridgehead carbons, proved to be a remarkably versatile precursor for a wide array of BCP derivatives[3][4]. The reactivity of the central bond in [1.1.1]propellane opened the door to a host of functionalization reactions, laying the groundwork for the future use of BCPs in applied chemistry[4].

A Paradigm Shift in Medicinal Chemistry: The Rise of the BCP Bioisostere

For decades, the BCP scaffold remained primarily in the realm of academic exploration. However, a seminal 2012 publication by Stepan and coworkers dramatically altered this trajectory[5][6]. Their research demonstrated that the bicyclo[1.1.1]pentane motif could serve as a highly effective bioisostere for a para-substituted phenyl ring in a γ-secretase inhibitor[5][6]. This discovery was a watershed moment, as it showcased the potential of the BCP core to "escape from flatland" – a concept in medicinal chemistry referring to the move away from planar, aromatic structures towards more three-dimensional, saturated scaffolds[7][8].

The BCP analogue developed by Stepan's team exhibited not only equipotent enzymatic inhibition but also significantly improved physicochemical properties, including enhanced passive permeability and aqueous solubility[5][6]. This work provided compelling evidence that BCPs could mitigate some of the common liabilities associated with aromatic rings in drug candidates, such as metabolic instability and poor solubility[7][8]. The impact of this publication was profound, igniting a surge of interest in the synthesis and application of BCP-containing molecules within the pharmaceutical industry and academia[1].

The Synthesis of this compound: A Methodological Evolution

The synthesis of this compound has evolved from lengthy and challenging routes to more streamlined and efficient methods.

Early Synthetic Approaches

Early syntheses of 3-substituted bicyclo[1.1.1]pentan-1-amines were often multi-step sequences that were not amenable to large-scale production or rapid analogue synthesis. A route reported prior to 2015 involved a seven-step synthesis with an overall yield of approximately 14% and utilized hazardous reagents such as hydrazoic acid, making it undesirable for broad application[9].

A More Expedient Route: Metal-Free Homolytic Aromatic Alkylation

A significant advancement in the synthesis of the title compound was reported by Adsool and colleagues in 2015[10][11][12]. They developed a novel, metal-free homolytic aromatic alkylation of benzene, providing a more expedient and versatile approach[10][11][12]. This method represents a more contemporary and practical strategy for accessing this valuable building block.

Experimental Protocol: Synthesis via Homolytic Aromatic Alkylation

  • Generation of the BCP Radical Precursor: A suitable precursor, such as a bicyclo[1.1.1]pentane derivative with a radical initiator handle, is prepared.

  • Homolytic Aromatic Substitution: The BCP radical precursor is reacted with benzene in the presence of a radical initiator (e.g., AIBN) and a suitable hydrogen atom source. This step forges the phenyl-BCP bond.

  • Functional Group Interconversion: The functional group at the other bridgehead position is then converted to an amine. This may involve reduction of a nitrile or azide, or other standard transformations.

  • Salt Formation: The resulting 3-phenylbicyclo[1.1.1]pentan-1-amine is treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Diagram: Homolytic Aromatic Alkylation Approach

G cluster_reactants Key Reactants cluster_conditions Reaction Conditions cluster_products Products BCP Radical Precursor BCP Radical Precursor Reaction Reaction BCP Radical Precursor->Reaction Benzene Benzene Benzene->Reaction Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN) Radical Initiator (e.g., AIBN)->Reaction Hydrogen Atom Source Hydrogen Atom Source Hydrogen Atom Source->Reaction Phenyl-functionalized BCP Phenyl-functionalized BCP 3-Phenylbicyclo[1.1.1]pentan-1-amine 3-Phenylbicyclo[1.1.1]pentan-1-amine Phenyl-functionalized BCP->3-Phenylbicyclo[1.1.1]pentan-1-amine Functional Group Interconversion 3-Phenylbicyclo[1.1.1]pentan-1-amine HCl 3-Phenylbicyclo[1.1.1]pentan-1-amine HCl 3-Phenylbicyclo[1.1.1]pentan-1-amine->3-Phenylbicyclo[1.1.1]pentan-1-amine HCl HCl Treatment Reaction->Phenyl-functionalized BCP Homolytic Aromatic Substitution

Caption: Workflow for the synthesis via homolytic aromatic alkylation.

General Strategies from [1.1.1]Propellane

Many modern syntheses of 1,3-disubstituted BCPs, including precursors to the title compound, utilize the ring-opening of [1.1.1]propellane.

Experimental Protocol: General Synthesis from [1.1.1]Propellane

  • In-situ Generation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ from a precursor like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and an organolithium reagent at low temperature.

  • Ring-Opening and Functionalization: The highly reactive [1.1.1]propellane is then reacted with a nucleophile (e.g., an organometallic reagent) and an electrophile in a one-pot or sequential manner to install the desired substituents at the bridgehead positions. For the synthesis of a precursor to the title compound, a phenyl nucleophile would be used, along with a reagent that installs a group that can be converted to an amine.

  • Conversion to the Amine and Salt Formation: The resulting disubstituted BCP is then carried forward to the final product as described previously.

Diagram: Synthesis from [1.1.1]Propellane

G Start Propellane Precursor Propellane [1.1.1]Propellane (in situ) Start->Propellane Organolithium Treatment DisubstitutedBCP 1-Phenyl-3-functionalized BCP Propellane->DisubstitutedBCP Reaction with Phenyl Nucleophile & Electrophile AmineBCP 3-Phenylbicyclo[1.1.1]pentan-1-amine DisubstitutedBCP->AmineBCP Conversion of Functional Group to Amine FinalProduct 3-Phenylbicyclo[1.1.1]pentan-1-amine HCl AmineBCP->FinalProduct Treatment with HCl

Caption: General synthetic strategy starting from [1.1.1]propellane.

Comparative Physicochemical Properties

The significance of this compound in drug design is best understood by comparing the properties of the BCP core to the motifs it often replaces.

Propertytert-Butyl Grouppara-Substituted Phenyl RingBicyclo[1.1.1]pentane Core
Geometry Tetrahedral, bulkyPlanar, aromaticRigid, three-dimensional, linear exit vectors
Lipophilicity (cLogP) HighHighGenerally Lower
Metabolic Stability Generally highSusceptible to oxidationOften enhanced
Aqueous Solubility LowLowGenerally improved
Synthetic Accessibility HighHighModerate to High (improving)

This table presents a generalized comparison; specific values are context-dependent.

The rigid, cage-like structure of the BCP core mimics the linear trajectory of a para-substituted phenyl ring but with a significantly different electronic and steric profile[2]. This often leads to improved metabolic stability and solubility, key parameters in determining the success of a drug candidate[5][7][8].

Impact and Future Directions in Drug Discovery

The introduction of the BCP motif, exemplified by molecules like this compound, has had a transformative effect on drug discovery. It has provided medicinal chemists with a powerful tool to overcome common challenges associated with traditional aromatic and bulky aliphatic groups. The ability to fine-tune physicochemical properties while maintaining or even improving biological activity has led to the inclusion of the BCP scaffold in numerous drug discovery programs.

The future of BCP chemistry is poised for further innovation. Ongoing research is focused on developing more efficient and scalable synthetic routes, as well as methods for introducing a wider range of functional groups onto the BCP core. The exploration of asymmetrically substituted BCPs and the development of novel bioisosteres based on other strained ring systems are also active areas of investigation. As our synthetic capabilities continue to expand, the full potential of the bicyclo[1.1.1]pentane scaffold in shaping the next generation of therapeutics is yet to be fully realized.

Conclusion

The story of this compound is a compelling narrative of how a fundamental discovery in organic chemistry can evolve into a critical tool for pharmaceutical innovation. From its theoretical underpinnings in the chemistry of strained rings to its practical application as a bioisostere, this molecule embodies the synergy between academic curiosity and industrial application. This technical guide has provided a historical and methodological overview that underscores the importance of this compound and the broader class of bicyclo[1.1.1]pentanes in modern drug discovery.

References

  • Wiberg, K. B., & Connor, D. S. (1965). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437–4441.
  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synthesis, 51(03), 557-576.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.
  • Anderson, E. A., & Caputo, D. F. J. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2434–2438.
  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.
  • Wiberg, K. B., Lampman, G. M., Ciula, R. P., Connor, D. S., Schertler, P., & Lavanish, J. (1965). Bicyclo[1.1.1]pentane. Tetrahedron, 21(10), 2749–2769.
  • Tolnai, G. L., Lasányi, D., & Máth, D. (2021). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. The Journal of Organic Chemistry, 86(17), 11693–11703.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522.
  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424.
  • Fustero, S., et al. (2020). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters, 22(15), 6033–6038.
  • Wu, J., & Chen, J. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(1), 1-10.
  • Caputo, D., Arroniz, C., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5295–5300.
  • Wiberg, K. B., & Connor, D. S. (1964). BICYCLO[1.1.1]PENTANE. Journal of the American Chemical Society, 86(2), 331-332.
  • Wiberg, K. B., & Connor, D. S. (1966). The Chemistry of Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437–4441.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24.
  • Bull, J. A., et al. (2022). Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-sulfenylation of [1.1.1]Propellane. Organic Letters, 24(39), 7166–7171.
  • PharmaBlock. (n.d.). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery. PharmaBlock.
  • Fustero, S., et al. (2020). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters, 22(15), 6033-6038.
  • Thirumoorthi, N. T., & Adsool, V. A. (2016). A practical metal-free homolytic aromatic alkylation protocol for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Organic & Biomolecular Chemistry, 14(39), 9485–9489.
  • Lampman, G. M., & Aumiller, J. C. (1971). Bicyclo[1.1.0]butane. Organic Syntheses, 51, 55.
  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(28), e2105988118.

Sources

A Modern Synthetic Blueprint for 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Guide from [1.1.1]Propellane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a cornerstone in modern medicinal chemistry, prized as a three-dimensional, C(sp³)-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] Its incorporation into bioactive molecules frequently leads to significant improvements in key pharmacokinetic properties, including aqueous solubility, metabolic stability, and oral absorption.[1] Among the diverse array of BCP derivatives, 3-phenylbicyclo[1.1.1]pentan-1-amine stands out as a particularly valuable building block, combining the rigid BCP core with essential pharmacophoric elements. This guide provides an in-depth, mechanistically-grounded blueprint for the synthesis of its hydrochloride salt, starting from the high-energy, yet versatile precursor, [1.1.1]propellane. The presented strategy hinges on a robust, multi-step sequence involving a radical-mediated 1,3-difunctionalization of propellane, followed by a metal-free homolytic aromatic alkylation and subsequent functional group transformations. Each step is rationalized to provide not just a protocol, but a deeper understanding of the underlying chemical principles that ensure a reliable and scalable synthesis.

Introduction: The Strategic Value of the BCP Scaffold

The "Escape from Flatland" concept in drug discovery advocates for moving away from planar, aromatic structures towards more three-dimensional molecular architectures to explore new chemical space and enhance drug-like properties.[1] The BCP framework is an exemplary embodiment of this principle. The unique, rigid, and linear geometry of 1,3-disubstituted BCPs allows them to mimic the spatial vector of a para-substituted benzene ring while replacing an oxidatively labile C(sp²) system with a stable, saturated cage.[1][3]

[1.1.1]Propellane is the most common and efficient precursor for constructing the BCP core.[4][5] Its exceptional reactivity stems from the highly strained central C1–C3 bond, which possesses significant "inverted" p-character.[6][7] This strained σ-bond readily undergoes cleavage through radical, anionic, or transition-metal-catalyzed pathways, providing a versatile entry point for installing functional groups at both bridgehead positions.[5][8] This guide leverages the propensity of propellane for radical-mediated transformations to construct the target amine in a controlled and efficient manner.

Overall Synthetic Strategy & Retrosynthetic Analysis

The synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride (IV) from [1.1.1]propellane (I) is best approached through a convergent strategy that installs latent forms of the final functional groups onto the BCP core. Our retrosynthetic analysis identifies the key intermediate 1-azido-3-phenylbicyclo[1.1.1]pentane (III) . This intermediate can be disconnected via a C-C bond formation between a BCP radical and benzene, leading back to the versatile, bifunctional intermediate 1-azido-3-iodobicyclo[1.1.1]pentane (II) . This key building block, in turn, is directly accessible from the radical-mediated azidoiodination of [1.1.1]propellane.

G cluster_main Overall Synthetic Workflow propellane [1.1.1]Propellane (I) intermediate_II 1-Azido-3-iodobicyclo[1.1.1]pentane (II) propellane->intermediate_II Step 1: Radical Azidoiodination intermediate_III 1-Azido-3-phenylbicyclo[1.1.1]pentane (III) intermediate_II->intermediate_III Step 2: Homolytic Aromatic Alkylation final_amine 3-Phenylbicyclo[1.1.1]pentan-1-amine (IV) intermediate_III->final_amine Step 3: Azide Reduction final_salt Target HCl Salt (V) final_amine->final_salt Step 4: Salt Formation

Figure 1: Overall Synthetic Workflow

This step-wise approach allows for the purification of stable intermediates and offers high modularity, making it suitable for both discovery and scale-up campaigns.

Step 1: Synthesis of 1-Azido-3-iodobicyclo[1.1.1]pentane (II)

Mechanistic Rationale

The initial and most critical step is the 1,3-difunctionalization of [1.1.1]propellane. This transformation is achieved via a radical chain reaction. The process is initiated by the formation of an azidyl radical, which readily adds across the strained central C1–C3 bond of propellane. This addition is highly exothermic and irreversible, driven by the release of approximately 65 kcal/mol of strain energy. The resulting bicyclo[1.1.1]pent-1-yl radical is a kinetically stable bridgehead radical that is then efficiently trapped by an iodine source (e.g., molecular iodine or N-iodosuccinimide) to yield the 1,3-disubstituted product and propagate the chain.[5][9] The choice of azide and iodine sources is critical for minimizing side reactions, such as polymerization of the propellane.[5]

G cluster_mech1 Mechanism: Radical Azidoiodination prop1 Propagation 1: In• + TMS-N3 -> In-N3 + TMS• (or direct N3• generation) prop2 Propagation 2: N3• + Propellane -> Azido-BCP• prop1->prop2 prop3 Propagation 3: Azido-BCP• + I2 -> Product (II) + I• prop2->prop3 prop4 Propagation 4: I• + TMS-N3 -> I-N3 + TMS• (less likely) or I• abstracts H (termination) prop3->prop4

Figure 2: Radical Chain Mechanism for Azidoiodination
Detailed Experimental Protocol
  • Materials: [1.1.1]Propellane (solution in diethyl ether, titrated), Azidotrimethylsilane (TMSN₃), Iodine (I₂), Di-tert-butyl hyponitrite (initiator, optional), Diethyl ether (anhydrous).

  • Procedure:

    • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a solution of [1.1.1]propellane (I , 1.0 equiv) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Add azidotrimethylsilane (1.5 equiv) to the solution.

    • In the dropping funnel, prepare a solution of iodine (1.2 equiv) in anhydrous diethyl ether.

    • Cool the reaction flask to 0 °C in an ice bath.

    • Add the iodine solution dropwise to the stirred propellane solution over 1 hour. The reaction is often initiated by ambient light, but a radical initiator can be used for consistency. The deep purple color of the iodine should fade upon addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the propellane.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-azido-3-iodobicyclo[1.1.1]pentane (II) as a stable solid or oil.

Step 2: Phenyl Group Installation

Mechanistic Rationale

This key C-C bond formation step proceeds via a metal-free homolytic aromatic alkylation, a variant of the Minisci reaction.[10][11] The 3-azidobicyclo[1.1.1]pent-1-yl radical is generated from the iodo-precursor (II) using a tin-free radical initiation system, such as a silane in the presence of a peroxide initiator. This highly reactive bridgehead radical undergoes rapid addition to the π-system of benzene, which is used as both the reactant and solvent. The resulting cyclohexadienyl radical intermediate is then oxidized back to the aromatic system by abstracting a hydrogen atom, yielding the desired product (III) .[12] This approach avoids transition metals, simplifying purification and enhancing functional group tolerance.

G cluster_mech2 Mechanism: Homolytic Aromatic Alkylation rad_gen Radical Generation: (Et)3SiH + Initiator -> (Et)3Si• (Et)3Si• + I-BCP-N3 (II) -> (Et)3Si-I + •BCP-N3 addition Addition: •BCP-N3 + Benzene -> [Cyclohexadienyl Radical Intermediate] rad_gen->addition rearomatize Rearomatization: [Intermediate] + H-Abstractor -> Phenyl-BCP-N3 (III) + H-Source addition->rearomatize

Sources

A Guide to Metal-Free Homolytic Aromatic Alkylation for the Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a metal-free homolytic aromatic alkylation approach for the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for para-substituted phenyl rings in drug discovery, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] This guide will detail a practical and scalable synthetic route, delving into the mechanistic underpinnings of the key homolytic aromatic alkylation step and providing actionable protocols for researchers in medicinal chemistry and drug development.

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The phenyl ring is a ubiquitous scaffold in bioactive compounds.[4] However, its planarity and potential for metabolic liabilities have driven the search for three-dimensional, non-aromatic bioisosteres. Bicyclo[1.1.1]pentane (BCP) has emerged as a compelling solution, effectively mimicking the geometry of a 1,4-disubstituted benzene ring while introducing a rigid, saturated core.[1][2][4] This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced solubility, metabolic stability, and cell permeability.[2]

Despite their promise, the widespread adoption of BCPs has been hampered by synthetic challenges.[4] Traditional methods for their synthesis can be lengthy and lack scalability. This guide focuses on a modern, efficient, and metal-free approach to address this bottleneck, specifically for the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine, a key building block for incorporating the BCP moiety into novel therapeutics.[5][6] The avoidance of transition metals in this synthetic strategy is particularly advantageous, as it circumvents issues of cost, toxicity, and the need for rigorous purification to remove metal contaminants from the final active pharmaceutical ingredient (API).[7]

The Core Strategy: Metal-Free Homolytic Aromatic Alkylation

Homolytic aromatic substitution (HAS) is a powerful reaction class where a substituent on an aromatic ring is replaced via a radical mechanism.[8] This process typically involves the generation of a radical species, its addition to the aromatic ring to form a cyclohexadienyl radical intermediate, and subsequent rearomatization.[8][9] In the context of our target molecule, a bicyclo[1.1.1]pentyl radical is generated and subsequently attacks a benzene ring.

The beauty of the described metal-free approach lies in its operational simplicity and reliance on readily available reagents.[5][6] This strategy offers a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions.

Mechanistic Insights

The overall transformation leverages the high strain energy of [1.1.1]propellane, which readily undergoes ring-opening upon reaction with radical initiators. The key steps of the metal-free homolytic aromatic alkylation are illustrated below:

Homolytic_Aromatic_Alkylation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R.) Initiator->Radical Heat (Δ) Propellane [1.1.1]Propellane Radical->Propellane Addition BCP_Radical Bicyclo[1.1.1]pentyl Radical Propellane->BCP_Radical Ring Opening Benzene Benzene BCP_Radical->Benzene Addition Sigma_Complex Cyclohexadienyl Radical Intermediate (σ-complex) Benzene->Sigma_Complex Phenyl_BCP Phenyl-BCP Product Sigma_Complex->Phenyl_BCP Rearomatization Hydrogen_Radical H. Termination_Product Stable Molecule Radical_1 Radical Radical_1->Termination_Product Radical_2 Radical Radical_2->Termination_Product

Figure 1: Proposed mechanism for the metal-free homolytic aromatic alkylation of benzene with [1.1.1]propellane.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the target compound, adapted from established literature procedures.[5][6]

Materials and Reagents
ReagentCAS NumberMolecular WeightKey Properties
1-Azido-3-iodobicyclo[1.1.1]pentaneN/A249.02Precursor to the BCP radical
Benzene71-43-278.11Aromatic substrate
Azobisisobutyronitrile (AIBN)78-67-1164.21Radical initiator
Toluene108-88-392.14Solvent
Hydrochloric acid (in dioxane)7647-01-036.46For salt formation
Diethyl ether60-29-774.12For precipitation
Step-by-Step Procedure

The synthesis can be conceptualized as a two-step process: the homolytic aromatic alkylation followed by reduction of the azide and salt formation.

Synthetic_Workflow Start 1-Azido-3-iodobicyclo[1.1.1]pentane + Benzene Step1 Homolytic Aromatic Alkylation (AIBN, Toluene, Heat) Start->Step1 Intermediate 1-Azido-3-phenylbicyclo[1.1.1]pentane Step1->Intermediate Step2 Reduction of Azide (e.g., H₂, Pd/C or Staudinger Reaction) Intermediate->Step2 Amine 3-Phenylbicyclo[1.1.1]pentan-1-amine Step2->Amine Step3 Salt Formation (HCl in Dioxane) Amine->Step3 Product 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride Step3->Product

Figure 2: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Azido-3-phenylbicyclo[1.1.1]pentane

  • To a solution of 1-azido-3-iodobicyclo[1.1.1]pentane (1.0 eq) in a mixture of benzene and toluene, add azobisisobutyronitrile (AIBN) (0.1-0.2 eq).

  • Degas the reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-azido-3-phenylbicyclo[1.1.1]pentane.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-azido-3-phenylbicyclo[1.1.1]pentane (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalyst for azide reduction, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude amine in a minimal amount of a suitable solvent like diethyl ether.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4 M) dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[10]

Trustworthiness and Self-Validation

The robustness of this protocol is underscored by several factors:

  • Reproducibility: The use of well-defined, commercially available reagents and standard reaction conditions ensures high reproducibility.

  • Scalability: This metal-free approach has been shown to be amenable to gram-scale synthesis, a critical consideration for drug development campaigns.[4]

  • Characterization: The identity and purity of the intermediate and final product should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data serves as a validation checkpoint at each stage of the synthesis.

Conclusion and Future Outlook

The metal-free homolytic aromatic alkylation provides a powerful and practical avenue for the synthesis of this compound. This approach aligns with the principles of green chemistry by avoiding toxic heavy metals and often utilizing milder reaction conditions.[7] As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, efficient and scalable methods for accessing BCP-containing building blocks will be of paramount importance. The protocol detailed herein offers a valuable tool for researchers and scientists, empowering them to explore the exciting chemical space of BCPs in their drug discovery endeavors.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, a molecule of significant interest in medicinal chemistry due to the unique properties of the bicyclo[1.1.1]pentane (BCP) cage as a bioisostere. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Introduction: The Significance of the Bicyclo[1.1.1]pentane Motif

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a valuable bioisosteric replacement for para-substituted phenyl rings in drug design. Its rigid, three-dimensional structure can improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. The synthesis and characterization of BCP derivatives are therefore of paramount importance. An expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine has been reported, providing access to this key building block.[1][2][3] This guide focuses on the detailed spectroscopic analysis of its hydrochloride salt, a common form for amine-containing pharmaceuticals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its unique cage structure and the connectivity of the phenyl and amine functionalities.

Experimental Protocol: NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. The hydrochloride salt is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to ensure solubility and minimize interference from exchangeable protons.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and processing.

Data and Interpretation

The following tables summarize the expected ¹H and ¹³C NMR data for 3-Phenylbicyclo[1.1.1]pentan-1-amine, based on the characterization of the free amine. The hydrochloride salt is expected to show similar chemical shifts for the carbon and bicyclopentane protons, with a notable downfield shift and broadening of the amine protons due to protonation and exchange.

Table 1: ¹H NMR Data of 3-Phenylbicyclo[1.1.1]pentan-1-amine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.33 - 7.29m2HAromatic (meta-H)
7.23 - 7.17m3HAromatic (ortho- & para-H)
2.15s6HBCP bridge (CH)
1.63s (br)2H-NH₂

¹H NMR Interpretation:

  • The aromatic region between 7.17 and 7.33 ppm integrates to 5 protons, consistent with a monosubstituted phenyl ring.

  • The most striking feature is the sharp singlet at 2.15 ppm, integrating to 6 protons. This signal is characteristic of the six equivalent bridge protons of the bicyclo[1.1.1]pentane cage. The high symmetry of the BCP core results in this simplified signal.

  • The broad singlet at 1.63 ppm is assigned to the amine protons. In the hydrochloride salt, this signal would be expected to shift downfield and may exchange with residual water in the solvent, leading to further broadening or disappearance.

Table 2: ¹³C NMR Data of 3-Phenylbicyclo[1.1.1]pentan-1-amine

Chemical Shift (ppm)Assignment
145.4Aromatic (ipso-C)
128.4Aromatic (meta-C)
126.3Aromatic (para-C)
125.1Aromatic (ortho-C)
55.4BCP bridgehead (C-NH₂)
54.3BCP bridge (CH)
40.5BCP bridgehead (C-Ph)

¹³C NMR Interpretation:

  • The aromatic region shows four distinct signals, as expected for a monosubstituted benzene ring.

  • The signals at 55.4 and 40.5 ppm are assigned to the two bridgehead carbons of the BCP cage, one attached to the amine and the other to the phenyl group, respectively.

  • The signal at 54.3 ppm corresponds to the six equivalent bridge carbons of the BCP core.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Diagram of the IR Experimental Workflow:

Caption: Workflow for ATR-FTIR data acquisition.

Data and Interpretation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2800MediumN-H stretch (ammonium salt)
~1600, ~1480Medium-WeakC=C aromatic ring stretch
~1500MediumN-H bend (ammonium salt)
~750, ~700StrongC-H out-of-plane bend (monosubstituted benzene)

IR Spectrum Interpretation:

  • The broad absorption in the 3000-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium cation (-NH₃⁺) in the hydrochloride salt.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹.

  • A medium intensity band around 1500 cm⁻¹ is indicative of the N-H bending vibration of the ammonium group.

  • The strong absorptions in the fingerprint region, typically around 750 and 700 cm⁻¹, are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

Experimental Protocol: MS Data Acquisition

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is a common technique for analyzing polar molecules like amine salts.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI source parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.

Diagram of the MS Experimental Workflow:

Caption: Workflow for ESI-MS data acquisition.

Data and Interpretation

For this compound (C₁₁H₁₄ClN), the mass spectrum will show the molecular ion of the free amine.

Table 4: High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺174.1277174.1279

MS Interpretation:

  • In positive mode ESI-MS, the hydrochloride salt will readily protonate to form the [M+H]⁺ ion, where M is the free amine (C₁₁H₁₃N).

  • The calculated exact mass for the protonated molecule, [C₁₁H₁₄N]⁺, is 174.1277.

  • The observation of a high-resolution mass signal at or very close to this value confirms the elemental composition of the molecule.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. The unique signatures of the bicyclo[1.1.1]pentane cage are clearly observable in the NMR spectra, while IR and MS confirm the presence of the key functional groups and the overall molecular formula. This guide serves as a valuable resource for scientists working with this important building block in the field of medicinal chemistry and drug discovery.

References

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [Link]

Sources

An In-depth Technical Guide to 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a Novel Bioisostere

In the relentless pursuit of innovative therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional chemical space. A key strategy in this endeavor is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance a molecule's pharmacological profile. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a remarkable non-classical bioisostere, offering a three-dimensional alternative to planar aromatic rings.[1] This guide delves into the chemical properties and structure of a pivotal BCP derivative, 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, a building block poised to revolutionize drug design.

The BCP core is a highly strained, cage-like hydrocarbon that, despite its strain energy of approximately 66.6 kcal mol⁻¹, is kinetically stable.[2] Its rigid, rod-like structure makes it an excellent mimic for para-substituted phenyl rings, alkynes, and even tert-butyl groups.[2][3] The introduction of a BCP moiety into a drug candidate has been shown to improve crucial pharmacokinetic properties such as aqueous solubility and metabolic stability, while reducing non-specific binding.[1] this compound serves as a versatile synthon, providing a gateway to a diverse range of novel chemical entities with potentially superior therapeutic profiles.

Physicochemical Properties: A Quantitative Overview

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug discovery workflows.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClN[4]
Molecular Weight 195.69 g/mol [4]
CAS Number 83249-11-0[4][5]
Physical Form Solid[4]
Purity Typically >97%[4]
IUPAC Name 3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride[6]
SMILES C1C2(CC1(C2)N)C3=CC=CC=C3.Cl[6]
InChI Key HZYVHMHCFPJPKT-UHFFFAOYSA-N[4]

Note: Detailed experimental data for the melting point and solubility of the hydrochloride salt are not widely published. The hydrobromide salt has a reported molecular weight of 240.14 g/mol .[6]

Structural Elucidation: A Three-Dimensional Perspective

The unique three-dimensional structure of 3-Phenylbicyclo[1.1.1]pentan-1-amine is central to its function as a bioisostere. The BCP core consists of two bridgehead carbons connected by three two-carbon bridges, resulting in a highly rigid and compact cage structure. The phenyl and amine substituents are positioned at the bridgehead carbons (C1 and C3), creating a linear orientation that effectively mimics the geometry of a para-substituted benzene ring.[2]

Synthesis_Workflow BCP_precursor BCP Precursor (e.g., 1-azido-3-iodobicyclo[1.1.1]pentane) Radical_generation Radical Generation BCP_precursor->Radical_generation Alkylation Homolytic Aromatic Alkylation with Benzene Radical_generation->Alkylation Intermediate Phenylated BCP Intermediate Alkylation->Intermediate Reduction Reduction of Azide Intermediate->Reduction Amine 3-Phenylbicyclo[1.1.1]pentan-1-amine Reduction->Amine Salt_formation Salt Formation (HCl) Amine->Salt_formation Final_product 3-Phenylbicyclo[1.1.1]pentan-1-amine HCl Salt_formation->Final_product

Caption: Simplified workflow for the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine HCl.

Applications in Drug Discovery: A Paradigm Shift

The primary application of this compound lies in its role as a versatile building block for the synthesis of novel drug candidates. The BCP moiety acts as a bioisostere for para-substituted phenyl rings, a common motif in many approved drugs. [1][7]

The BCP Advantage: Bioisosterism in Action

The substitution of a phenyl ring with a BCP core can lead to significant improvements in a compound's drug-like properties:

  • Enhanced Solubility: The three-dimensional, saturated nature of the BCP scaffold disrupts crystal packing and increases polarity, often leading to improved aqueous solubility. [1]* Improved Metabolic Stability: The C-H bonds of the BCP core are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring. [1]This can lead to a longer half-life and reduced potential for the formation of reactive metabolites.

  • Increased 3D Complexity: Moving from a "flat" aromatic ring to a "3D" BCP scaffold can lead to novel interactions with the target protein, potentially improving binding affinity and selectivity. [1]* Novel Chemical Space: The use of BCPs allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property.

Bioisosterism cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Phenyl_ring para-Substituted Phenyl Ring BCP_core 3-Phenylbicyclo[1.1.1]pentan-1-amine (BCP Core) Phenyl_ring->BCP_core Replacement Solubility Increased Solubility BCP_core->Solubility Metabolic_stability Improved Metabolic Stability BCP_core->Metabolic_stability ThreeD_shape Enhanced 3D Character BCP_core->ThreeD_shape IP Novel IP Space BCP_core->IP

Caption: The advantages of replacing a phenyl ring with a BCP core.

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a powerful tool in the arsenal of the modern medicinal chemist. Its unique structural and physicochemical properties make it an ideal bioisosteric replacement for the ubiquitous phenyl ring, offering a clear pathway to drug candidates with improved pharmacokinetic profiles. As synthetic methodologies for BCPs become more refined and accessible, we can anticipate a surge in the number of BCP-containing compounds entering clinical development. The continued exploration of this fascinating scaffold holds immense promise for the discovery of the next generation of innovative medicines.

References

  • ResearchGate. (n.d.). Applications and synthesis of BCPs related to the current work a, BCPs... [7]2. ResearchGate. (n.d.). BCPs as benzene bioisosteres in medicinal chemistry and methods for the... [8]3. Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentanes as isosteres of para-substituted benzene rings in drug design. Journal of Medicinal Chemistry, 55(7), 3414–3424. [3]4. Molander, G. A., & Wagner, A. J. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1546–1560. [2]5. ResearchGate. (n.d.). a) Examples of the use of CF2 and BCPs as hybrid bioisosteres. b) This... [9]6. PubChemLite. (n.d.). YCBHYVJNMCHXQG-UHFFFAOYSA-N - Explore. [10]7. ChemicalBook. (n.d.). 83249-11-0(this compound). [5]8. Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139–3142. [11]9. Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [12]10. Bychek, R., & Mykhailiuk, P. (2022). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [13]11. Thieme E-Journals. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. [14]12. Semantic Scholar. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. [15]13. PNAS. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. [16]14. ChemicalBook. (n.d.). 3-PHENYLBICYCLO[1.1.1]PENTAN-1-AMINE HBR | 1818847-90-3. [17]15. ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. [18]16. Advanced ChemBlocks. (n.d.). 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. [19]17. Benchchem. (n.d.). 3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride .... [20]18. PubChem. (n.d.). 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide | C11H14BrN. [6]19. Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(17), 11845–11854. [21]20. Caputo, D. F. J., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5216–5221. [22]21. CymitQuimica. (n.d.). This compound. 22. Anderson, E. A., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2203–2207. [23]23. Sigma-Aldrich. (n.d.). 3-Methylbicyclo[1.1.1]pentan-1-amine HCl. 24. SynQuest Laboratories. (n.d.). 3-Phenylbicyclo[1.1.1]pentan-1-amine | 784093-32-9. [24]25. Chemspace. (n.d.). 3-phenylbicyclo[1.1.1]pentan-1-amine - C11H13N. [25]26. BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. [1]27. Sigma-Aldrich. (n.d.). N-pentan.

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An In-depth Technical Guide to the Solubility and Stability of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Bicyclo[1.1.1]pentane (BCP) Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) motif has recently garnered substantial interest as a three-dimensional, non-aromatic bioisostere for the commonly used para-substituted phenyl ring.[1][2][3] The replacement of a planar phenyl group with a rigid, sp³-rich BCP scaffold can lead to significant improvements in key drug-like properties, including aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][4]

This guide focuses on a specific, promising derivative: 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. This compound merges the advantageous properties of the BCP core with a phenyl substituent and an amine group, a common feature in many centrally active and other pharmaceutical agents. As a hydrochloride salt, its aqueous solubility and stability are of paramount importance for formulation development, bioavailability, and overall therapeutic success.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the methodologies required to thoroughly characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.[5][6][7] For an amine hydrochloride salt, solubility is intrinsically linked to pH. A comprehensive assessment, therefore, requires distinguishing between kinetic and thermodynamic solubility under various conditions.

Kinetic vs. Thermodynamic Solubility: Understanding the "Why"

Before delving into protocols, it is crucial to understand the distinction between kinetic and thermodynamic solubility, as they serve different purposes in the drug discovery pipeline.

  • Kinetic Solubility is typically measured in high-throughput screening (HTS) formats during the early stages of discovery.[7][8] It reflects the solubility of a compound after being rapidly introduced into an aqueous buffer from a concentrated organic stock solution (usually DMSO).[5][7] This measurement often represents the solubility of the amorphous, or fastest precipitating, form of the compound and is invaluable for the quick ranking and selection of promising candidates.[7][9]

  • Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.[7][9] This is a more accurate representation of the "true" solubility and is a critical parameter for later-stage development, formulation, and predicting in vivo behavior.[5][9]

For this compound, an ionizable compound, both measurements are pH-dependent and essential for building a complete physicochemical profile.[6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reliability.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Simulated Gastric Fluid (SGF), pH 1.2

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance and pH meter

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or PVDF)

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., 2-5 mg) to separate vials containing a fixed volume (e.g., 1 mL) of each buffer (pH 7.4, 5.0, 1.2). The excess solid is crucial to ensure equilibrium is reached.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with a time point at 48 hours to confirm that the concentration is no longer increasing.[8]

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Causality Note: This step is critical to prevent artificially high concentration readings from undissolved particulates.

  • Quantification:

    • Dilute the filtered samples with an appropriate mobile phase to fall within the linear range of a pre-established calibration curve.

    • Analyze the samples using a validated HPLC-UV or LC-MS method. The analytical method must be specific for 3-Phenylbicyclo[1.1.1]pentan-1-amine and capable of separating it from any potential impurities or degradants.

    • Prepare a calibration curve using accurately weighed standards of the compound.

  • Data Analysis:

    • Calculate the concentration of the compound in each buffer using the calibration curve.

    • The resulting concentration is the thermodynamic solubility at that specific pH.

Workflow Diagram: Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification prep1 Add excess solid compound to buffer vials (pH 7.4, 5.0, 1.2) equil1 Incubate on orbital shaker (e.g., 24-48h at 25°C) prep1->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quant1 Dilute filtered sample sample3->quant1 quant2 Analyze via HPLC-UV/MS quant1->quant2 quant3 Calculate concentration using pre-validated calibration curve quant2->quant3 result result quant3->result Thermodynamic Solubility (µg/mL or µM)

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Data Presentation:

pH of BufferTemperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (µM)
1.2 (SGF)25Experimental ValueExperimental Value
5.0 (Citrate)25Experimental ValueExperimental Value
7.4 (PBS)25Experimental ValueExperimental Value
7.4 (PBS)37Experimental ValueExperimental Value

Part 2: Stability Assessment and Forced Degradation

Understanding the chemical stability of a drug candidate is as crucial as knowing its solubility. Stability studies help identify potential degradation pathways, inform storage conditions, and are a regulatory requirement.[10] Forced degradation, or stress testing, is an essential component of this process, deliberately exposing the compound to harsh conditions to accelerate degradation.[10][11]

Rationale for Forced Degradation Studies

Forced degradation studies are designed to:

  • Identify Degradation Pathways: Reveal how the molecule degrades under hydrolytic, oxidative, photolytic, and thermal stress.[10][11]

  • Develop Stability-Indicating Methods: The generated degradants are used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from all its degradation products.[10] This is a cornerstone of quality control.

  • Elucidate Degradant Structures: Characterize the structure of significant degradation products to assess their potential toxicity.[11]

  • Inform Formulation and Packaging: Knowledge of sensitivities (e.g., to light or acid) guides the development of a stable drug product and appropriate packaging.[12]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water and organic solvents

  • Temperature-controlled ovens

  • Photostability chamber (ICH Q1B compliant)

  • Validated stability-indicating HPLC-UV/MS method

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared.[13] This stock is then subjected to the following stress conditions in parallel. A control sample (unstressed stock solution) is stored under normal conditions and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours).

    • If no degradation is observed, repeat with 1 M HCl.[11][13]

    • Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Maintain at room temperature or heat gently (e.g., 40°C).

    • If no degradation is seen, repeat with 1 M NaOH.[11][13]

    • Before analysis, neutralize the sample with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the sample at room temperature and analyze at various time points.

    • If required, a higher concentration (e.g., 30% H₂O₂) can be used. Expertise Note: Amine groups can be susceptible to oxidation, forming N-oxides. This condition is particularly important.[11]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.

    • Separately, expose a solution of the compound to the same thermal stress.

    • Analyze at defined intervals.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to shield it from light.

Analysis and Mass Balance:

All samples are analyzed using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[10] This level of degradation is sufficient to generate and detect primary degradants without being overly destructive.

A critical component of the analysis is mass balance . The sum of the assay value of the parent compound and the levels of all degradation products should, in principle, remain constant and close to 100% of the initial value. This demonstrates that all significant degradants are being detected by the analytical method.

Workflow Diagram: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid & Solution, 80°C) start->therm photo Photolytic (ICH Q1B) start->photo hplc Analyze all samples via Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc peak Identify & Quantify Parent Peak and Degradant Peaks hplc->peak mass Calculate Mass Balance (% Parent + % Degradants ≈ 100%) peak->mass result result mass->result Stability Profile & Degradation Pathways

Caption: Workflow for a Comprehensive Forced Degradation Study.

Data Presentation:

Stress ConditionReagent/TempDuration% Assay of Parent% DegradationMass Balance (%)No. of Degradants
Acid Hydrolysis0.1 M HCl24hExperimental ValueExperimental ValueExperimental ValueExperimental Value
Base Hydrolysis0.1 M NaOH24hExperimental ValueExperimental ValueExperimental ValueExperimental Value
Oxidation3% H₂O₂24hExperimental ValueExperimental ValueExperimental ValueExperimental Value
Thermal (Solid)80°C7 daysExperimental ValueExperimental ValueExperimental ValueExperimental Value
Photolytic (Soln)ICH Q1B-Experimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion

This compound represents a class of compounds with significant potential in drug discovery, owing to the advantageous properties of the BCP scaffold. A thorough and early characterization of its solubility and stability is not merely a data-gathering exercise; it is a fundamental necessity for making informed decisions, mitigating development risks, and ultimately accelerating the path to a viable therapeutic agent. The protocols and logical frameworks presented in this guide provide a robust system for generating the high-quality, reliable data required by researchers and regulatory bodies alike. By understanding the "why" behind each experimental choice, scientists can confidently navigate the challenges of drug development and unlock the full potential of this promising molecular architecture.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Creative Biolabs. Solubility Assessment Service. [Link]

  • Kanazawa, J., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin, 66(11), 1035-1044. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Thirumoorthi, N. T., et al. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(21), 4383-4385. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. [Link]

  • Semantic Scholar. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. [Link]

  • Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 841-855. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1008711. [Link]

  • Science.gov. forced degradation products: Topics by Science.gov. [Link]

  • Mykhailiuk, P. K. (2021). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]

  • Wiberg, K. B., & Walker, F. H. (1995). Compounds and methods based on [1.1.1]propellane. U.S.
  • Journal of the American Chemical Society. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. [Link]

  • PubChem. 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide. [Link]

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  • ResearchGate. (PDF) Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. [Link]

  • OUCI. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. [Link]

  • ResearchGate. A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. | Request PDF. [Link]

  • Wong, M. L. J., et al. (2019). Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters, 21(7), 2198-2201. [Link]

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The Bicyclo[1.1.1]pentane Motif in Drug Discovery: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic structures. This guide provides an in-depth exploration of the bicyclo[1.1.1]pentane (BCP) motif, a unique three-dimensional scaffold that has emerged as a powerful tool in drug design. We will dissect the fundamental mechanisms by which BCP derivatives exert their influence on biological systems, offering a comprehensive resource for researchers seeking to leverage this innovative bioisostere.

The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism

The BCP scaffold is a highly strained, rigid cage-like structure that serves as a non-classical bioisostere for several common moieties in drug molecules, most notably the para-substituted phenyl ring, the tert-butyl group, and the alkyne linker.[1][2] Its primary mechanism of action is not through direct interaction with a biological target's active site, but rather by profoundly altering the physicochemical properties of the parent molecule. This strategic replacement can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The core principle behind the utility of BCP lies in its unique geometry. The bridgehead carbons of the BCP core project substituents in a linear fashion, mimicking the vector of a 1,4-disubstituted benzene ring. However, the distance between these substituents is shorter in a BCP (approximately 1.8 Å) compared to a phenyl ring (approximately 2.8 Å).[1] This geometric distinction, coupled with the BCP's saturated, sp³-rich nature, is the foundation of its transformative effects on molecular properties.

Core Mechanisms of Action: How BCP Derivatives Influence Biological Systems

The introduction of a BCP moiety into a drug candidate can modulate its biological activity and pharmacokinetic profile through several key mechanisms:

Alteration of Physicochemical Properties

The most significant impact of BCP incorporation is the modulation of a molecule's physical and chemical characteristics. This is a direct consequence of replacing a flat, aromatic system with a three-dimensional, saturated one.

  • Enhanced Solubility: Aromatic rings, with their planar structures and potential for π-π stacking, often contribute to poor aqueous solubility. The rigid, non-planar nature of the BCP scaffold disrupts this intermolecular packing, leading to a significant increase in solubility.[1][3] This is a critical advantage in drug development, as poor solubility can hinder oral bioavailability and formulation.

  • Improved Permeability: While seemingly counterintuitive for a less lipophilic moiety, BCP derivatives can exhibit enhanced membrane permeability. This is attributed to a reduction in the desolvation penalty upon entering the lipophilic cell membrane. The non-planar structure of the BCP reduces strong interactions with water molecules that would otherwise need to be stripped away.

  • Reduced Non-Specific Binding: The hydrophobicity of aromatic rings can lead to non-specific binding to proteins and other biological macromolecules, a common cause of off-target effects and toxicity. The less lipophilic nature of the BCP moiety can mitigate these non-specific interactions.[2]

Table 1: Quantitative Comparison of Physicochemical Properties of Parent Compounds and their BCP Analogues

Parent Compound BCP Analogue Property Parent Value BCP Value Fold Change/Improvement Reference(s)
Avagacestat (γ-secretase inhibitor)BCP-AvagacestatAqueous Solubility-->50-fold increase[3]
Avagacestat (γ-secretase inhibitor)BCP-AvagacestatPassive Permeability--Significant improvement[3]
Darapladib (LpPLA2 inhibitor)BCP-DarapladibKinetic Solubility (µM)8749.25x increase[4]
Darapladib (LpPLA2 inhibitor)BCP-DarapladibArtificial Membrane Permeability (nm/s)2307053.07x increase[4]
Imatinib (Kinase inhibitor)BCP-ImatinibAqueous Solubility0.01 mg/mL-~80-fold increase[5]
Enhanced Metabolic Stability

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites. The BCP core, being a saturated hydrocarbon with strong C-H bonds, is significantly more resistant to oxidative metabolism.[2][6] This increased metabolic stability can lead to a longer in vivo half-life and an improved pharmacokinetic profile.

Caption: Comparative metabolic fate of an aromatic ring versus a BCP moiety.

Modulation of Pharmacokinetics and In Vivo Efficacy

The culmination of improved physicochemical properties and enhanced metabolic stability often translates to a superior pharmacokinetic profile for BCP-containing drug candidates. This can manifest as:

  • Increased Oral Bioavailability: Higher solubility and permeability, coupled with reduced first-pass metabolism, can lead to greater absorption of the drug into the bloodstream after oral administration.

  • Longer Half-Life: Increased metabolic stability directly contributes to a longer duration of action in the body.

  • Improved Therapeutic Index: By reducing off-target binding and the formation of toxic metabolites, BCP incorporation can lead to a wider margin between the therapeutic dose and the toxic dose.

A compelling example is the BCP analogue of the γ-secretase inhibitor, Avagacestat. Replacement of a fluorophenyl ring with a BCP moiety resulted in a compound with equivalent enzyme inhibitory potency but a roughly 4-fold increase in Cmax and AUC values in a mouse model, demonstrating significantly improved oral absorption.[3] More recently, a BCP-modified derivative of the PARP inhibitor Olaparib not only showed potent dual inhibition of PARP1 and PARP7 but also exhibited favorable pharmacokinetic properties and robust in vivo antitumor efficacy in a mouse model.[7]

Case Studies: Successes and Failures

The decision to incorporate a BCP moiety is highly context-dependent, and its success is not guaranteed. Analyzing both positive and negative outcomes is crucial for developing a predictive understanding.

Successful Applications
  • γ-Secretase Inhibitors: As previously mentioned, the BCP analogue of Avagacestat is a landmark example of successful bioisosteric replacement, demonstrating equipotent activity with vastly improved developability.[3]

  • LpPLA2 Inhibitors: The BCP analogue of Darapladib maintained high potency while significantly improving solubility and permeability.[4]

  • IDO1 Inhibitors: Replacement of a central phenyl ring in an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor with a BCP moiety effectively circumvented amide hydrolysis, a major metabolic liability, leading to a drug candidate with excellent overall properties.[8][9]

  • Lipoxin A4 Analogues: Incorporation of a BCP moiety into synthetic lipoxin A4 mimetics led to a compound with high anti-inflammatory activity, suggesting its utility as a metabolically resistant bioisostere for alkyl chains.[10][11]

Instances of Reduced or Lost Activity
  • Imatinib: A BCP analogue of the kinase inhibitor imatinib, while exhibiting significantly improved solubility, suffered an approximately 80-fold decrease in potency.[1][12][13] Molecular modeling suggested that the shorter length of the BCP linker compared to the parent phenyl ring disrupted key hydrogen bonding interactions within the kinase active site.[1]

Table 2: Comparative Biological Activity of Imatinib and its BCP Analogue

Compound Target IC50 (nM) Reference(s)
ImatinibABL1 Kinase~25[12][13]
BCP-ImatinibABL1 Kinase>2000[12][13]

This case highlights a critical consideration: the precise geometry and distance spanned by the bioisostere are paramount. If the parent aromatic ring is involved in essential π-stacking or cation-π interactions, or if its dimensions are critical for optimal positioning of other functional groups, the BCP may not be a suitable replacement.

Experimental Workflows and Protocols

The successful application of BCPs in drug discovery relies on robust synthetic methods and reliable analytical assays to evaluate their properties.

Synthesis of BCP Derivatives

The most common and versatile route to 1,3-disubstituted BCPs involves the ring-opening of [1.1.1]propellane. This highly strained intermediate readily reacts with a variety of radical and anionic species.

Caption: General synthetic strategies for functionalizing the BCP core.

Protocol 4.1.1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from established literature procedures and provides a key starting material for many BCP derivatives.[6]

  • Generation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.

  • Photochemical Reaction: To the solution of [1.1.1]propellane, add freshly distilled 2,3-butanedione. Irradiate the mixture with a medium-pressure UV lamp at -10°C for approximately 8 hours.

  • Isolation of Diketone: Evaporate the solvents under reduced pressure. Wash the resulting crystalline material with cold pentane:diethyl ether (2:1) to yield 1,3-diacetylbicyclo[1.1.1]pentane.

  • Haloform Reaction: Prepare a solution of sodium hydroxide and bromine in water, cooled to 0°C. Add a solution of the diketone in dioxane dropwise, maintaining the temperature below 3°C.

  • Workup and Isolation: After stirring, add sodium bisulfite and extract with chloroform. Acidify the aqueous layer with concentrated hydrochloric acid and perform continuous extraction with diethyl ether to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol 4.1.2: General Procedure for Suzuki-Miyaura Cross-Coupling of BCP-Boronic Acids

This protocol provides a general method for coupling BCP-boronic acids or their esters with (hetero)aryl halides.[14]

  • Reaction Setup: In an inert atmosphere, combine the (hetero)aryl halide (1.0 equiv), the BCP-boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), a phosphine ligand (e.g., RuPhos, 6 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv) in a reaction vessel.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of THF and water.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100°C) and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

In Vitro ADME Assays

Protocol 4.2.1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

  • Preparation: Prepare a stock solution of the test compound (typically in DMSO). Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system.

  • Incubation: Pre-incubate the microsomal solution at 37°C. Initiate the reaction by adding the test compound to the mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the compound remaining versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 4.2.2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a model of the intestinal epithelium, to assess a compound's permeability.

  • Cell Culture: Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Assay Setup: Wash the cell monolayer with a transport buffer. Add the test compound to the apical (donor) side of the transwell.

  • Sampling: At various time points, collect samples from the basolateral (receiver) side.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer. To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical).

The Role of Computational Chemistry

Computational modeling plays a crucial role in predicting the potential success of a BCP bioisosteric replacement before embarking on lengthy and resource-intensive synthetic efforts. Molecular dynamics simulations and free energy calculations can provide valuable insights into how the BCP analogue will interact with the target protein.

Computational Workflow for Bioisosteric Replacement Assessment:

  • System Setup: Obtain the crystal structure of the target protein in complex with the parent ligand. Use a molecular modeling software package (e.g., Schrödinger Maestro, Amber) to prepare the protein and ligand for simulation.

  • BCP Analogue Modeling: In silico, replace the phenyl ring of the parent ligand with a BCP moiety.

  • Molecular Dynamics Simulations: Run molecular dynamics simulations for both the parent ligand-protein complex and the BCP analogue-protein complex. These simulations will model the dynamic behavior of the system over time.

  • Binding Free Energy Calculations: Use methods such as MM/GBSA or FEP to calculate the binding free energy of each ligand to the protein. A significant decrease in binding affinity for the BCP analogue would suggest that it is not a suitable replacement.

  • Interaction Analysis: Analyze the simulation trajectories to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligands and the protein. This can help to explain any observed differences in binding affinity and provide a rationale for the success or failure of the bioisosteric replacement.

Future Outlook and Conclusion

The bicyclo[1.1.1]pentane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to confer improved physicochemical and pharmacokinetic properties while maintaining or even enhancing biological activity makes it a highly attractive strategy for lead optimization. As synthetic methodologies for accessing functionalized BCPs continue to advance, we can expect to see an even broader application of this unique scaffold in the design of next-generation therapeutics.

However, as the case of the imatinib analogue demonstrates, the BCP is not a universal solution. A thorough understanding of the structure-activity relationship of the parent compound and the role of the moiety being replaced is essential. Careful consideration of the geometric and electronic consequences of BCP incorporation, aided by computational modeling, will be key to successfully harnessing the full potential of this powerful bioisostere. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and effectively integrate BCPs into their drug discovery programs.

References

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Bicyclo[1.1.1]pentanes as Phenyl Ring Bioisosteres: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping "Flatland" in Medicinal Chemistry

The phenyl ring is a cornerstone of medicinal chemistry, present in approximately 45% of all approved drugs.[1][2] Its rigid structure provides a reliable scaffold for orienting functional groups towards their biological targets. However, the very planarity and aromaticity that make the phenyl ring so useful also contribute to significant drawbacks in drug development, including poor solubility, susceptibility to oxidative metabolism, and potential for off-target interactions through π-π stacking.[1][2]

In a continuous effort to improve the physicochemical and pharmacokinetic properties of drug candidates, medicinal chemists are increasingly looking to "escape from flatland" by replacing planar aromatic rings with three-dimensional, saturated bioisosteres.[3][4] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly promising non-classical bioisostere for the para-substituted phenyl ring.[5][6] This guide provides an in-depth technical overview of BCPs, from their fundamental properties to their synthesis and application in drug discovery, offering field-proven insights for researchers and drug development professionals.

The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Advantage

The BCP cage is a unique, highly strained, and rigid carbocyclic system. Its true value as a phenyl ring bioisostere was prominently highlighted in 2012 by researchers at Pfizer.[4][7] They demonstrated that replacing a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety not only maintained the compound's potency but also significantly improved its passive permeability and aqueous solubility.[8] This seminal work catalyzed a surge of interest in BCPs within the medicinal chemistry community.

The key to the BCP's success lies in its geometry. The bridgehead carbons (C1 and C3) are separated by a distance that, while slightly shorter than the C1-C4 distance of a phenyl ring, allows substituents to project with a similar exit vector.[9] This structural mimicry enables BCP-containing molecules to retain crucial binding interactions at the target site.

G cluster_0 Aromatic vs. Saturated Bioisostere cluster_1 Key Property Improvements Phenyl Phenyl Ring (Planar, sp2 hybridized) BCP Bicyclo[1.1.1]pentane (3D, sp3 hybridized) Phenyl->BCP Bioisosteric Replacement Solubility Increased Solubility BCP->Solubility Metabolic_Stability Enhanced Metabolic Stability BCP->Metabolic_Stability Permeability Improved Permeability BCP->Permeability Reduced_Binding Less Non-Specific Binding BCP->Reduced_Binding

Comparative Physicochemical Properties: Phenyl Ring vs. BCP

The decision to replace a phenyl ring with a BCP is driven by the potential for significant improvements in drug-like properties. The following table summarizes the key differences.

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Rationale for Improvement with BCP
Geometry Planar, 2DGlobular, 3DThe 3D structure of BCP can lead to improved solubility and reduced non-specific binding by disrupting π-π stacking interactions.[1][2]
Lipophilicity (cLogP) HigherLowerThe saturated, sp3-hybridized nature of BCP generally results in lower lipophilicity, which can improve aqueous solubility.[10][11]
Aqueous Solubility Generally LowerGenerally HigherThe combination of lower lipophilicity and a more polarizable sigma-framework contributes to enhanced solubility.[2][11]
Metabolic Stability Susceptible to CYP450 oxidationGenerally more resistantThe absence of aromatic C-H bonds and the strained nature of the BCP cage make it less prone to oxidative metabolism.[2][12]
Non-Specific Binding Higher tendencyLower tendencyReduced lipophilicity and the disruption of planar surfaces minimize hydrophobic and π-stacking interactions with off-target proteins.[1]

Synthetic Strategies for Accessing Functionalized BCPs

A significant hurdle in the early adoption of BCPs was the lack of scalable and versatile synthetic methods. However, recent years have seen an explosion of innovative approaches, making a wide array of functionalized BCP building blocks accessible to medicinal chemists.[5] The majority of these syntheses rely on the highly strained intermediate, [1.1.1]propellane .

Key Synthetic Pathways from [1.1.1]Propellane:
  • Radical Addition Reactions: This is one of the most common methods for functionalizing [1.1.1]propellane. The central C1-C3 bond is susceptible to homolytic cleavage, allowing for the addition of a radical species to one bridgehead and subsequent trapping of the resulting BCP radical at the other.[5]

  • Addition of Organometallic Reagents: Nucleophilic organometallic reagents, such as organozincs and organolithiums, can add to one of the bridgehead carbons of [1.1.1]propellane, with subsequent quenching of the resulting BCP-metal species.[5]

  • Photoredox Catalysis: Light-mediated reactions have emerged as a powerful tool for the mild and efficient functionalization of BCPs, enabling the installation of a wide range of substituents.[6][12]

Example Protocol: Synthesis of a BCP-Amine Building Block

A practical and scalable synthesis of a valuable BCP-amine building block was developed through a collaboration between the Baran laboratory and Pfizer.[5] This method utilizes a "strain-release" amination of [1.1.1]propellane.

Step-by-Step Methodology:

  • Generation of the Amide Anion: A suitable amine is deprotonated using a strong base, such as an organolithium reagent or a "turbo" amide base, to generate the corresponding nitrogen-centered anion.

  • Reaction with [1.1.1]Propellane: The amide anion is then added to a solution of [1.1.1]propellane. The nucleophilic nitrogen attacks one of the bridgehead carbons, cleaving the central C1-C3 bond and forming a new C-N bond.

  • Quenching: The resulting BCP-anion intermediate is quenched with a proton source to yield the final N-substituted BCP product.

  • Purification: The desired BCP-amine is then purified using standard techniques such as column chromatography or distillation.

G

Case Studies: The Impact of BCP Incorporation in Drug Discovery

The true measure of a bioisostere's utility is its successful application in drug discovery programs. The replacement of a phenyl ring with a BCP has led to tangible improvements in the profiles of various drug candidates.

Drug Target/ClassParent Compound (Phenyl-containing)BCP-Containing AnalogKey Improvements Observed with BCP AnalogReference
γ-Secretase Inhibitor BMS-708163Compound 3Maintained potency, significantly improved passive permeability and aqueous solubility, leading to superior oral absorption.[8]
LpPLA2 Inhibitor Darapladib AnalogAnalog 5Maintained high potency, improved permeability, and a 9-fold increase in kinetic solubility.[13]
IDO1 Inhibitors Phenyl-glycine scaffoldBCP-glycine scaffoldPotent and orally available inhibitors with improved drug-like properties.[14]

These examples underscore the potential of BCPs to address common liabilities associated with aromatic rings in drug candidates. The improvements in solubility and permeability are particularly noteworthy, as these are critical parameters for achieving good oral bioavailability.

Conclusion and Future Directions

Bicyclo[1.1.1]pentanes have firmly established themselves as a valuable tool in the medicinal chemist's toolbox for overcoming the limitations of the phenyl ring.[5] Their unique three-dimensional structure and favorable physicochemical properties offer a reliable strategy for enhancing solubility, metabolic stability, and overall drug-likeness without sacrificing biological activity.[2][11]

The continued development of novel and scalable synthetic methods will undoubtedly broaden the accessibility and application of BCPs.[6] Furthermore, exploration into the synthesis and utility of asymmetrically substituted and bridge-functionalized BCPs is an active area of research that promises to unlock even greater potential for this remarkable scaffold in the design of next-generation therapeutics.[3][15] The strategic incorporation of BCPs represents a clear and effective path for drug discovery programs aiming to "escape from flatland" and deliver safer, more effective medicines.

References

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2105994118. [Link]

  • Bull, J. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 11(30), 7845-7853. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01), 110-116. [Link]

  • Li, H., Gao, Y., & Ma, J. (2023). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization: Future Medicinal Chemistry. Future Medicinal Chemistry, 15(14), 1269-1284. [Link]

  • Various Authors. (2025). Importance of caged hydrocarbons in drug discovery as exemplified by BCPs. ResearchGate. [Link]

  • Anderson, E. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(1), 4-16. [Link]

  • MacMillan, D. W. C., et al. (2021). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 7(5), 1343-1352. [Link]

  • Anderson, E. A., et al. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, 30(12), e202304070. [Link]

  • Kanazawa, J., et al. (2021). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Journal of Organic Chemistry, 86(15), 10141-10150. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 43-48. [Link]

  • Mykhailiuk, P. K. (n.d.). A LARGEST library of Bicyclo[1.1.1]pentanes for Medicinal Chemistry enabled by Light. Mykhailiuk Chem. [Link]

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theoretical calculations on the electronic properties of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of Electronic Properties of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic properties of this compound. In the realms of drug discovery and materials science, a profound understanding of a molecule's electronic characteristics is paramount for predicting its behavior, reactivity, and potential interactions with biological targets. This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to elucidate the electronic landscape of this novel molecular scaffold. We will delve into the theoretical underpinnings of DFT, frontier molecular orbital analysis, electrostatic potential mapping, and atomic charge distribution, presenting a step-by-step computational workflow. The insights gleaned from these theoretical calculations are instrumental in guiding rational drug design and the development of new chemical entities.

Introduction

1.1. The Bicyclo[1.1.1]pentane (BCP) Motif in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a significant structural motif in modern medicinal chemistry.[1][2][3][4] Often employed as a bioisostere for the para-substituted phenyl ring, the BCP cage offers a three-dimensional replacement for traditionally planar aromatic systems.[1][3] This "escape from flatland" approach can confer significant advantages to drug candidates, including improved metabolic stability, enhanced solubility, and novel intellectual property positions.[1] The rigid, strained structure of the BCP core places substituents in well-defined spatial orientations, which can lead to optimized interactions with protein binding pockets.[1][2]

1.2. This compound: A Case Study

3-Phenylbicyclo[1.1.1]pentan-1-amine, available as its hydrochloride or hydrobromide salt, represents a key building block that combines the desirable properties of the BCP core with the functionalities of a primary amine and a phenyl group.[5][6][7][8][9][10] The primary amine serves as a crucial interaction point, often forming salt bridges or hydrogen bonds in biological systems, while the phenyl group can engage in various non-covalent interactions, such as π-π stacking or hydrophobic interactions. Understanding the interplay of the electronic properties of these distinct moieties within the rigid BCP framework is essential for predicting the molecule's behavior in a biological milieu.

1.3. The Role of Theoretical Calculations

Theoretical calculations, rooted in quantum mechanics, provide a powerful lens through which to examine the electronic structure of molecules.[11][12][13][14] These in silico methods allow for the prediction of a wide range of molecular properties, including charge distribution, chemical reactivity, and interaction energies, at a fraction of the cost and time of traditional experimental approaches.[12][13][15] For a molecule like this compound, theoretical calculations can offer invaluable insights into its electronic landscape, thereby guiding its application in drug design and materials science.

Theoretical Foundations and Computational Methods

2.1. Quantum Mechanics in Chemistry

The electronic properties of molecules are governed by the principles of quantum mechanics. Computational chemistry methods solve the Schrödinger equation (or approximations thereof) to determine the electronic wavefunction and energy of a system. From the wavefunction, all other electronic properties can be derived.

2.2. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of quantum chemistry due to its favorable balance of accuracy and computational cost.[11][12][14][15] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity.[11][14][15]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: These are mathematical approximations that describe the complex exchange and correlation energies of the electrons. For organic molecules, hybrid functionals like B3LYP and PBE0 are widely used and have been shown to provide reliable results.[15]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ, are common choices that offer a good compromise between accuracy and computational expense.

2.3. Key Electronic Properties and Their Significance

  • Molecular Geometry Optimization: The first and most critical step in any quantum chemical calculation is to find the lowest energy arrangement of the atoms in the molecule. This process, known as geometry optimization, provides the most stable three-dimensional structure.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.[16][17][18][19] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[16] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[16][17][18]

  • Electrostatic Potential (ESP) Mapping: An Electrostatic Potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule.[20][21][22][23][24] It provides an intuitive picture of the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).[20][22][24] ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[20][21][23]

  • Mulliken Population Analysis: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the contribution of their atomic orbitals to the molecular orbitals.[25][26][27][28] While it has known limitations, such as basis set dependency, it provides a useful qualitative picture of the charge distribution within a molecule.[25][26]

Computational Workflow: A Step-by-Step Protocol

3.1. Molecular Structure Preparation

  • Obtain 2D Structure: Start with the 2D chemical structure of this compound.

  • Convert to 3D: Use a molecular modeling software, such as Avogadro or ChemDraw, to convert the 2D structure into an initial 3D conformation.

  • Protonation State: Ensure the amine group is protonated to reflect the hydrochloride salt form.

  • Initial Cleaning: Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

3.2. Geometry Optimization

The following is a sample protocol for geometry optimization using the Gaussian software package. A similar setup can be used for other quantum chemistry software like ORCA or Spartan.

  • Create Input File: Prepare a text file (e.g., molecule.com) with the following structure:

  • Run Calculation: Execute the calculation using the Gaussian software.

  • Verify Optimization: Check the output file to ensure the optimization has converged successfully. This is typically indicated by the termination of the calculation with a "Normal termination" message and the absence of imaginary frequencies.

G A Prepare Initial 3D Structure B Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) A->B C Perform Geometry Optimization B->C D Verify Convergence and Absence of Imaginary Frequencies C->D E Optimized Molecular Geometry D->E

Caption: Workflow for Geometry Optimization.

3.3. Calculation of Electronic Properties

Using the optimized geometry from the previous step, perform single-point energy calculations to obtain the desired electronic properties.

  • HOMO-LUMO and ESP: Modify the input file to request the calculation of molecular orbitals and the electrostatic potential.

  • Mulliken Charges: The Pop=Full keyword in the above input will also compute the Mulliken population analysis.

G A Optimized Molecular Geometry B Single-Point Energy Calculation A->B C HOMO-LUMO Analysis B->C D Electrostatic Potential (ESP) Mapping B->D E Mulliken Population Analysis B->E

Caption: Calculation of Electronic Properties from Optimized Geometry.

Analysis and Interpretation of Results

4.1. Optimized Molecular Structure

Present the key geometrical parameters of the optimized structure in a table.

ParameterValue (Å or °)
C-C (bridgehead)Calculated Value
C-N bond lengthCalculated Value
C-C (phenyl)Calculated Value
C-N-H bond angleCalculated Value
Dihedral Angle (BCP-Phenyl)Calculated Value

4.2. Frontier Molecular Orbitals

Summarize the calculated energies of the frontier orbitals.

OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value

The spatial distribution of the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO may be distributed across the bicyclopentane cage and the positively charged ammonium group, indicating potential sites for nucleophilic and electrophilic interactions, respectively.

4.3. Electrostatic Potential Map

The ESP map should reveal distinct regions of positive and negative potential. A large positive potential (blue) is anticipated around the -NH3+ group, highlighting its strong hydrogen bond donor capacity. The phenyl ring is expected to show a region of negative potential (red) above and below the plane of the ring, characteristic of its electron-rich π-system.

4.4. Atomic Charges

Present the calculated Mulliken charges for key atoms in a table.

AtomMulliken Charge
NCalculated Value
C (attached to N)Calculated Value
C (attached to Phenyl)Calculated Value
Average C (Phenyl)Calculated Value
Average H (Ammonium)Calculated Value

The nitrogen atom is expected to carry a significant positive charge due to its protonation, and the attached hydrogen atoms will also be highly positive. The carbon atoms of the phenyl ring will likely have small negative charges.

Conclusion

The theoretical calculation of the electronic properties of this compound provides a detailed and quantitative understanding of its molecular structure, reactivity, and potential for intermolecular interactions. The insights gained from DFT calculations, including HOMO-LUMO analysis, ESP mapping, and Mulliken charge distribution, are invaluable for medicinal chemists and materials scientists. This computational approach enables a more informed and efficient design of novel drug candidates and functional materials incorporating the unique BCP scaffold. Further studies could involve simulating the interaction of this molecule with specific biological targets or exploring the electronic effects of different substituents on the phenyl ring or the BCP core.

References

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  • Journal of the American Chemical Society. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C–C, C–C Functionalization Reactions. Retrieved from [Link]

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  • Semantic Scholar. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Retrieved from [Link]

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  • ScienceDirect. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128032. Retrieved from [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals working with novel chemical entities, ensuring a robust safety culture is paramount. This guide provides an in-depth technical overview of the safety and handling guidelines for 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, a unique bicycloalkane derivative. As specific toxicological data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles for handling analogous amine hydrochlorides and potent pharmaceutical compounds, promoting a proactive and cautionary approach to safety.

Understanding the Compound: A Physicochemical Overview

This compound belongs to a class of compounds gaining significant interest in medicinal chemistry due to their rigid, three-dimensional structure. The hydrochloride salt form generally enhances solubility and stability. While comprehensive, verified data for this specific molecule is sparse, we can infer certain properties based on its structure and related compounds.

Table 1: Physicochemical Properties and Identifiers

PropertyValue/InformationSource
Chemical Name This compound[1]
CAS Number 83249-11-0[1]
Molecular Formula C₁₁H₁₄ClNInferred
Appearance Likely a white to off-white solid[2]
Storage Store at 2-8°C, sealed and protected from moisture[2]
Purity Typically >95% for research use[3]
Intended Use For research and development use only[3]

Note: Some data is inferred from structurally similar compounds or supplier information for related molecules.

The core principle when handling such novel compounds is to treat them as potentially hazardous until proven otherwise. The amine functional group and the aromatic ring suggest that the molecule could have biological activity and may be irritating to the skin, eyes, and respiratory tract.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The primary objective is to prevent any direct contact with the compound.[4] A risk assessment should always precede any handling of the material to ensure the appropriate level of protection is chosen.[5]

Standard Laboratory Attire
  • Laboratory Coat: A clean, long-sleeved lab coat is the minimum requirement. For handling larger quantities or when there is a risk of splashing, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is recommended.[6]

  • Gloves: Powder-free nitrile or neoprene gloves are essential. Given the unknown permeability of this specific compound, double gloving is a prudent measure, with the outer glove worn over the cuff of the lab coat.[7] Gloves should be changed immediately if contamination is suspected and disposed of as hazardous waste.

  • Eye Protection: Safety glasses with side shields are inadequate. Chemical splash goggles are required to protect against splashes.[7] If there is a significant risk of splashing, a full face shield should be used in conjunction with goggles.[6]

  • Footwear: Closed-toe shoes are mandatory. Shoe covers should be worn if there is a risk of contaminating personal footwear.[8]

Respiratory Protection

Given that this compound is a solid, the primary inhalation risk comes from airborne particles or aerosols.

  • For general handling of small quantities: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • For weighing or procedures that may generate dust: A fit-tested N95 respirator or higher is recommended, even within a fume hood, to provide an additional layer of protection.[7] Surgical masks do not offer adequate respiratory protection from chemical dust.[8]

Prudent Practices: Handling and Storage Protocols

Safe handling extends beyond PPE. It encompasses the entire workflow from receiving the compound to its final disposal.

Receiving and Unpacking

Upon receipt, inspect the packaging for any signs of damage. If the container is compromised, appropriate respiratory protection should be worn during unpacking.[7] It is advisable to open packages containing new chemical entities within a fume hood.

Weighing and Solution Preparation
  • All weighing and solution preparation activities must be performed in a well-ventilated area, preferably a chemical fume hood, to prevent the dispersion of dust.[9]

  • Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust clouds.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a refrigerator at 2-8°C.[2]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[10][11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[12][13] Amines should be stored separately from acids.[13]

In Case of Emergency: First Aid and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[14]

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Always have the Safety Data Sheet (SDS) or relevant chemical information available for medical personnel.[15]

Spill Response
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[16]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material like sand or a commercial sorbent to cover the spill. Do not use combustible materials.

  • Clean-up: Carefully sweep or scoop up the absorbed material into a suitable container for hazardous waste disposal.[10] Avoid generating dust. The area should then be decontaminated.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[15]

Responsible Disposal: Waste Management

The disposal of this compound and its containers must be handled with care to protect the environment.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.[17]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[17] Do not pour amine-containing solutions down the drain, as they can be harmful to aquatic life.[12][18]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[17] After rinsing, the label on the container should be defaced before disposal in accordance with institutional guidelines.[17]

All waste disposal must adhere to local, state, and federal regulations.[11]

Visualizing Safety: Workflow Diagrams

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for PPE selection and emergency spill response.

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Task Assessment (e.g., weighing, solution prep) fume_hood Work in Chemical Fume Hood? start->fume_hood ppe_base Standard PPE: - Lab Coat - Nitrile Gloves (Double) - Chemical Goggles fume_hood->ppe_base Yes dust_risk Risk of Dust/Aerosol Generation? ppe_base->dust_risk respirator Add Fit-Tested N95 Respirator dust_risk->respirator Yes splash_risk Significant Splash Risk? dust_risk->splash_risk No respirator->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes proceed Proceed with Task splash_risk->proceed No face_shield->proceed

Caption: Decision workflow for selecting appropriate PPE.

Diagram 2: Emergency Spill Response Protocol

Spill_Response spill Spill Detected alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (incl. Respirator) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste & Contaminated PPE as Hazardous decontaminate->dispose

Caption: Step-by-step protocol for handling chemical spills.

Conclusion

The safe handling of novel compounds like this compound is foundational to responsible research and development. While specific hazard data may be limited, a cautious and informed approach based on the principles outlined in this guide will significantly mitigate risks. By integrating robust PPE protocols, meticulous handling and storage procedures, and thorough emergency preparedness, scientists can confidently explore the potential of this and other innovative molecules while ensuring the safety of themselves, their colleagues, and the environment.

References

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Methodological & Application

Application Notes and Protocols for the Use of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride in γ-Secretase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block, in the design of novel γ-secretase inhibitors for potential therapeutic use in Alzheimer's disease. We delve into the scientific rationale for employing the bicyclo[1.1.1]pentane (BCP) motif as a phenyl bioisostere, offering significant improvements in physicochemical properties. This document outlines detailed synthetic methodologies, in vitro enzyme activity assays, and cell-based protocols to empower researchers in the development of next-generation γ-secretase inhibitors.

Introduction: The Rationale for Targeting γ-Secretase and the Emergence of the Bicyclo[1.1.1]pentane Moiety

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain.[1][2] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3][4][5][6] The γ-secretase complex, an intramembrane aspartyl protease, performs the final cut that releases Aβ peptides of varying lengths.[3][4][6] Of these, the longer Aβ42 species is considered more prone to aggregation and is highly implicated in the pathogenesis of AD.[4] This central role makes γ-secretase a prime therapeutic target for reducing Aβ production.[1][2][7]

However, the development of γ-secretase inhibitors (GSIs) has been challenging. A major hurdle is the enzyme's role in processing other substrates, most notably the Notch receptor, which is critical for cell-fate decisions.[8][9][10] Inhibition of Notch signaling can lead to significant toxicities, as observed in clinical trials.[9] Therefore, the design of selective and potent GSIs with favorable drug-like properties is paramount.

A promising strategy in medicinal chemistry to overcome these challenges is the concept of "escaping from flatland," which involves replacing flat aromatic rings with three-dimensional saturated scaffolds.[11] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable nonclassical bioisostere for the para-substituted phenyl ring.[11][12] The BCP core offers a rigid structure that can mimic the vectoral properties of a phenyl ring while imparting superior physicochemical properties.

The use of this compound as a building block in GSI design is underpinned by several key advantages:

  • Improved Physicochemical Properties: Replacing a central phenyl ring with a BCP moiety can lead to significant improvements in aqueous solubility and passive permeability.[13]

  • Maintained or Enhanced Potency: The rigid BCP scaffold can effectively orient substituents to maintain crucial binding interactions with the target enzyme, leading to equipotent or even more potent inhibitors.[13]

  • Reduced Lipophilicity: The BCP core is less lipophilic than a phenyl ring, which can contribute to a better overall drug-like profile.

  • Metabolic Stability: The saturated nature of the BCP scaffold can block sites of metabolic oxidation that are often associated with aromatic rings.[13]

This application note will provide the necessary theoretical background and practical protocols to leverage the unique properties of this compound in the rational design and evaluation of novel γ-secretase inhibitors.

The Mechanism of γ-Secretase and Inhibition Strategy

γ-Secretase is a multi-subunit protease complex that cleaves its substrates within the transmembrane domain.[3][4] In the case of APP, after initial cleavage by β-secretase, the remaining C-terminal fragment (C99) is processed by γ-secretase at multiple sites.[5][6][14] This process, known as processive cleavage, begins with an initial "ε-cleavage" near the cytoplasmic side, followed by a series of subsequent cleavages at "γ-sites" that release Aβ peptides of varying lengths.[3][4][6]

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase Cleavage APP->beta_secretase Ectodomain Shedding C99 C99 Fragment gamma_secretase γ-Secretase Cleavage C99->gamma_secretase Intramembrane Cleavage Abeta Aβ Peptide (Secreted) AICD APP Intracellular Domain (AICD) beta_secretase->C99 gamma_secretase->Abeta gamma_secretase->AICD

Figure 1: Simplified schematic of Amyloid Precursor Protein (APP) processing.

The goal of a GSI is to bind to the γ-secretase complex and prevent the cleavage of C99, thereby reducing the production of all Aβ species. The incorporation of the 3-phenylbicyclo[1.1.1]pentan-1-amine moiety can influence how the inhibitor interacts with the enzyme's active site or allosteric sites, potentially leading to improved potency and a desirable selectivity profile.

Protocols for Synthesis and Evaluation

Synthesis of a BCP-Containing γ-Secretase Inhibitor

This protocol provides a representative synthesis of a γ-secretase inhibitor incorporating the 3-phenylbicyclo[1.1.1]pentan-1-amine scaffold, based on principles of amide bond formation. The specific reagents and conditions may need to be optimized depending on the desired final compound. The synthesis of this compound itself can be achieved through various reported methods, including metal-free homolytic aromatic alkylation.[15][16][17]

Materials:

  • This compound

  • A suitable carboxylic acid partner (e.g., a substituted phenylacetic acid derivative)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • An organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous organic solvent (e.g., Dimethylformamide - DMF)

  • Reagents for workup and purification (e.g., Ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride salt and provide the free amine.

  • Add the free amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired BCP-containing γ-secretase inhibitor.

In Vitro γ-Secretase Activity Assay

This protocol describes a cell-free assay to determine the direct inhibitory effect of the synthesized compound on γ-secretase activity using a commercially available kit.

Materials:

  • γ-Secretase Activity Assay Kit (containing a fluorogenic substrate, e.g., based on a portion of the APP sequence with EDANS/DABCYL FRET pair)

  • Cell lysate containing active γ-secretase (from a suitable cell line, e.g., CHO cells overexpressing APP)

  • Synthesized BCP-containing inhibitor

  • DMSO for compound dilution

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the BCP-containing inhibitor in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • In a 96-well black microplate, add the diluted inhibitor solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known γ-secretase inhibitor).

  • Add the cell lysate containing γ-secretase to each well.

  • Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used (e.g., excitation ~340 nm, emission ~490 nm for EDANS).

  • Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G start Prepare Serial Dilutions of BCP Inhibitor add_inhibitor Add Inhibitor to 96-Well Plate start->add_inhibitor add_enzyme Add γ-Secretase Lysate add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence analyze Calculate % Inhibition and IC50 read_fluorescence->analyze

Figure 2: Workflow for the in vitro γ-secretase activity assay.

Cell-Based Assay for Aβ Production

This protocol outlines a method to assess the ability of the BCP-containing inhibitor to reduce the secretion of Aβ peptides from cultured cells.[18][19]

Materials:

  • A cell line that produces Aβ (e.g., SH-SY5Y neuroblastoma cells or CHO cells stably expressing human APP).

  • Cell culture medium and supplements.

  • Synthesized BCP-containing inhibitor.

  • DMSO for compound dilution.

  • Aβ ELISA kit (for Aβ40 and Aβ42).

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo).

  • Multi-well cell culture plates.

  • ELISA plate reader.

  • Luminometer or spectrophotometer for viability assay.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the BCP-containing inhibitor in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO in medium).

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • After incubation, carefully collect the conditioned medium from each well for Aβ quantification.

  • Perform an ELISA for Aβ40 and Aβ42 on the collected medium according to the manufacturer's instructions.

  • In parallel, assess the viability of the cells treated with the inhibitor using a standard method like the MTT assay to ensure that the reduction in Aβ is not due to cytotoxicity.

  • Calculate the concentration of Aβ40 and Aβ42 for each treatment condition.

  • Determine the IC50 values for the reduction of each Aβ species by plotting the Aβ concentration against the logarithm of the inhibitor concentration.

Data Interpretation and Expected Outcomes

The successful application of this compound in a GSI design program should yield a compound with a potent and balanced profile.

ParameterBMS-708,163 (Phenyl-containing)Compound 3 (BCP-containing)Desired Outcome for Novel BCP Inhibitors
γ-Secretase IC50 (nM) 1.10.9Potent inhibition (low nM range)
Aqueous Solubility (µg/mL) < 125Improved solubility (> 10 µg/mL)
Passive Permeability (nm/s) 20150Enhanced permeability (> 100 nm/s)
Oral Bioavailability (Mouse) Lower~4-fold higher Cmax and AUCHigh oral bioavailability

Table adapted from Stepan et al., J. Med. Chem. 2012, 55, 7, 3414–3424.[13]

The data presented in the table for a known BCP-containing GSI demonstrates the potential of this strategy.[13] Researchers should aim for novel compounds that exhibit potent inhibition of γ-secretase in the low nanomolar range in both enzymatic and cell-based assays. Crucially, this potency should be accompanied by a significant improvement in physicochemical properties, such as aqueous solubility and membrane permeability, which are predictive of better oral absorption and bioavailability. A successful BCP-containing inhibitor will therefore not only be potent but will also possess a more "drug-like" profile compared to its planar aromatic counterparts.

Conclusion

The use of this compound offers a compelling and validated strategy for the design of novel γ-secretase inhibitors. By replacing a traditional phenyl ring with the BCP scaffold, researchers can systematically improve the physicochemical and pharmacokinetic properties of their compounds, a critical step in overcoming the hurdles of drug development for Alzheimer's disease. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising area of medicinal chemistry and accelerate the discovery of new therapeutic agents.

References

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Application of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride in the Synthesis of Novel Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Vascular Inflammation by Inhibiting Lp-PLA2

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2][3] Secreted by inflammatory cells, Lp-PLA2 circulates primarily bound to low-density lipoprotein (LDL) particles within the bloodstream.[1][2] Its enzymatic activity involves the hydrolysis of oxidized phospholipids on LDL particles, a process that generates potent pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][2] These byproducts contribute to arterial wall damage, promoting the formation and instability of atherosclerotic plaques, which can ultimately lead to cardiovascular events such as heart attacks and strokes.[1][4] Consequently, the selective inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the management of cardiovascular disease.[1][5]

The development of potent and selective Lp-PLA2 inhibitors, such as darapladib and rilapladib, has validated this therapeutic approach, with several candidates advancing into clinical trials.[3][4] A critical aspect of modern drug design involves the optimization of lead compounds to enhance their pharmacokinetic and physicochemical properties. This often involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

The Bicyclo[1.1.1]pentane (BCP) Motif: A Paradigm Shift in Bioisosterism

The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant traction in medicinal chemistry as a non-classical bioisostere for the para-substituted phenyl ring.[6][7][8] This rigid, three-dimensional structure offers several advantages over its planar aromatic counterpart.[7][9] The introduction of a BCP moiety can lead to:

  • Improved Physicochemical Properties: BCP-containing compounds often exhibit enhanced aqueous solubility and reduced lipophilicity compared to their phenyl analogues, which can lead to better oral absorption and distribution.[6][7][9]

  • Enhanced Metabolic Stability: The saturated sp3-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[7] This can result in a longer half-life and improved pharmacokinetic profile.

  • Novel Structural Exploration: The three-dimensional nature of the BCP scaffold allows for the exploration of chemical space in directions not accessible with a flat phenyl ring, potentially leading to improved target engagement and selectivity.[7][10]

The successful incorporation of the BCP motif as a phenyl ring replacement has been demonstrated in various drug discovery programs, including the development of potent γ-secretase inhibitors and, pertinently, Lp-PLA2 inhibitors.[3][6][11]

This application note provides a detailed protocol for the synthesis of a novel Lp-PLA2 inhibitor, leveraging 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride as a key building block to introduce the advantageous BCP moiety.

Synthetic Strategy and Workflow

The overall strategy involves the coupling of the 3-phenylbicyclo[1.1.1]pentan-1-amine core with a suitably functionalized partner that contains the necessary pharmacophoric elements for Lp-PLA2 inhibition. The synthesis of a darapladib analogue serves as an illustrative example. The workflow can be conceptualized as follows:

G cluster_0 Part 1: Synthesis of the BCP Core Amine cluster_1 Part 2: Synthesis of the Coupling Partner cluster_2 Part 3: Final Coupling and Purification A 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride C Amide Bond Formation A->C Key Building Block B Functionalized Pyrimidinone Core B->C Pharmacophore Component D Purification and Characterization C->D Crude Product E Final Lp-PLA2 Inhibitor Analogue D->E Pure Compound

Figure 1. General workflow for the synthesis of a BCP-containing Lp-PLA2 inhibitor.

Experimental Protocols

Materials and Instrumentation
Reagent/Instrument Grade/Specification Supplier
3-Phenylbicyclo[1.1.1]pentan-1-amine HCl≥95% PurityCommercially Available
Coupling Partner (e.g., Carboxylic Acid)≥97% PurityCustom Synthesis/Commercial
HATU (Coupling Reagent)≥98% PurityCommercially Available
Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
High-Resolution Mass SpectrometerESI/APCI SourceStandard Laboratory Equipment
NMR Spectrometer400 MHz or higherStandard Laboratory Equipment
HPLC SystemC18 Reverse-Phase ColumnStandard Laboratory Equipment
Protocol 1: Synthesis of a BCP-Darapladib Analogue

This protocol outlines the amide coupling of 3-phenylbicyclo[1.1.1]pentan-1-amine with a carboxylic acid fragment representative of a portion of the darapladib structure. The synthesis of such carboxylic acid fragments is well-documented in the literature.[12][13]

Figure 2. Reaction scheme for the synthesis of a BCP-Darapladib analogue. (Note: Generic structures are used for illustrative purposes).

Step-by-Step Procedure:

  • Preparation of the Amine: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15 minutes to liberate the free amine.

    • Causality Insight: The hydrochloride salt of the amine is typically more stable and easier to handle. A non-nucleophilic base like DIPEA is used to neutralize the HCl salt in situ, forming the reactive free amine without competing in the subsequent coupling reaction.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the carboxylic acid coupling partner (1.1 eq) and HATU (1.2 eq) in anhydrous DCM or DMF (0.1 M). Stir for 10-15 minutes at room temperature.

    • Expertise & Experience: HATU is a highly efficient peptide coupling reagent that rapidly activates carboxylic acids to form a reactive O-acylisourea intermediate. This pre-activation step ensures a clean and high-yielding amidation.

  • Coupling Reaction: Add the solution of the free amine (from Step 1) to the activated carboxylic acid mixture (from Step 2).

    • Trustworthiness: Adding the amine to the activated acid ensures that the highly reactive intermediate is immediately consumed, minimizing potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Self-Validation: The aqueous washes serve to remove excess reagents, the DIPEA salt, and any remaining water-soluble impurities, simplifying the subsequent purification. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure BCP-containing Lp-PLA2 inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

    • HPLC: To determine the purity of the final product (typically >95%).

Physicochemical Property Comparison

The replacement of a phenyl ring with a BCP moiety is hypothesized to improve key drug-like properties.[3][9][11]

Property Phenyl-Containing Inhibitor (e.g., Darapladib) Predicted Outcome for BCP Analogue Rationale
Lipophilicity (cLogP) High (e.g., Darapladib ChromLogD: 6.3)[3]LowerThe BCP core is less lipophilic than a phenyl ring.[9]
Aqueous Solubility LowHigherReduced lipophilicity and disruption of planar packing can improve solvation.[7][10]
Metabolic Stability Susceptible to aromatic oxidationHigherThe saturated BCP core is more resistant to CYP450-mediated metabolism.[7]
In Vitro Potency (IC₅₀) Potent (e.g., Darapladib pIC₅₀: 10.2)[3]Potentially Retained or ImprovedThe BCP core effectively mimics the geometry of a para-substituted phenyl ring, maintaining key interactions in the binding pocket.[11][14]

Conclusion and Future Perspectives

This compound is a valuable and strategic building block for medicinal chemists aiming to optimize lead compounds in drug discovery. Its application in the synthesis of Lp-PLA2 inhibitors, as detailed in this note, provides a clear pathway to novel analogues with potentially superior physicochemical and pharmacokinetic profiles. The BCP motif effectively acts as a bioisostere for the phenyl ring, often improving solubility and metabolic stability while maintaining or even enhancing biological potency.[15][16] The protocol provided herein is robust and can be adapted for the synthesis of a wide array of BCP-containing compounds, accelerating the development of next-generation therapeutics targeting Lp-PLA2 and other validated drug targets.

References

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  • Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Blackie, J. A., Bloxham, M. J., Chambers, L. K., Cross, S., Davies, B., Evans, L., ... & Wilson, C. (2013). Synthesis and automated labeling of [18F] darapladib, a Lp-PLA2 ligand, as potential PET imaging tool of atherosclerosis. Bioorganic & medicinal chemistry letters, 23(10), 2897-2901.
  • Liu, S., Li, L., He, Z., Zhou, Y., & Ye, D. (2024). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing.
  • Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. The Journal of lipid research, 50 Suppl(Suppl), S237–S242.
  • Measom, N. D., Down, K. D., Hirst, D. J., Jamieson, C., Manas, E. S., Ranslow, P. B., & St-Gallay, S. A. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS medicinal chemistry letters, 8(1), 43–48.
  • Blackie, J. A., Bloxham, M. J., Chambers, L. K., Cross, S., Davies, B., Evans, L., ... & Wilson, C. (2003). The identification of clinical candidate SB-480848: a potent inhibitor of lipoprotein-associated phospholipase A2. Bioorganic & medicinal chemistry letters, 13(20), 3487-3490.
  • Measom, N. D., Down, K. D., Hirst, D. J., Jamieson, C., Manas, E. S., Ranslow, P. B., & St-Gallay, S. A. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS medicinal chemistry letters, 8(1), 43–48.
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  • Enamine. (n.d.). This compound.
  • De, B., & De, S. (2017). Lp-pla2 inhibitors.
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  • Bui, Q. T., & Wilensky, R. L. (2010). Darapladib.
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Application Notes & Protocols for the Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, there is a significant movement to "escape from flatland"—a concept that encourages the replacement of flat, aromatic rings in drug candidates with three-dimensional saturated scaffolds.[1][2] This strategy often leads to compounds with superior physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and improved passive permeability.[3][4] Among the most promising of these three-dimensional bioisosteres is the bicyclo[1.1.1]pentane (BCP) core.[4][5] The rigid BCP scaffold acts as an excellent mimic for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups, precisely positioning substituents in space while introducing desirable sp³ character.[4][6][7]

This document provides a detailed guide to the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, a key building block that combines the advantageous BCP core with versatile phenyl and primary amine functionalities.[8][9][10] The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key procedural choices.

Core Synthetic Strategy: Leveraging Strain for Radical Functionalization

The synthesis of unsymmetrically 1,3-disubstituted BCPs predominantly relies on the unique reactivity of [1.1.1]propellane. This highly strained molecule possesses an "inverted" C1-C3 sigma bond, making it an exceptional acceptor for radical intermediates.[4][11][12] While methods involving anionic or electrophilic activation exist, radical pathways offer superior functional group tolerance and are often more direct.[6][13]

The most expedient route to 3-Phenylbicyclo[1.1.1]pentan-1-amine involves a metal-free homolytic aromatic alkylation of benzene.[8][9] This strategy hinges on the generation of a bicyclo[1.1.1]pentyl radical from a suitable precursor, which then undergoes addition to benzene to forge the key C-C bond. This approach is particularly attractive for pharmaceutical applications as it avoids transition metal catalysts, simplifying purification and eliminating concerns about heavy metal contamination.[8]

Workflow Overview: From Precursor to Final Product

The general synthetic pathway involves the generation of a key BCP radical intermediate which is trapped by benzene, followed by deprotection and salt formation to yield the stable, crystalline hydrochloride product.

G cluster_0 Part 1: Radical Precursor Synthesis cluster_1 Part 2: C-C Bond Formation cluster_2 Part 3: Final Product Isolation BCP_Acid BCP-1-Carboxylic Acid BCP_Radical_Precursor BCP Radical Precursor (e.g., NHPI Ester) BCP_Acid->BCP_Radical_Precursor Activation BCP_Azide 1-Azido-3-Iodo-BCP BCP_Azide->BCP_Acid Alternative Start Alkylation Homolytic Aromatic Alkylation BCP_Radical_Precursor->Alkylation Benzene Benzene (Reagent & Solvent) Benzene->Alkylation Product_Protected Protected 3-Phenyl-BCP-Amine Alkylation->Product_Protected Deprotection Deprotection Product_Protected->Deprotection Free_Amine 3-Phenyl-BCP-1-Amine Deprotection->Free_Amine Salt_Formation HCl Salt Formation Free_Amine->Salt_Formation Final_Product Target Product: 3-Phenyl-BCP-1-Amine • HCl Salt_Formation->Final_Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the metal-free homolytic aromatic alkylation methodology.[8][10] It proceeds via a protected amine precursor, specifically using an azide which is later reduced. The azide serves as a robust and versatile protected form of the amine.

Step A: Synthesis of 1-Azido-3-iodobicyclo[1.1.1]pentane

This key intermediate can be synthesized from [1.1.1]propellane via reaction with iodine azide (IN₃), which is typically generated in situ.

  • Materials: [1.1.1]Propellane solution, Sodium Azide (NaN₃), Iodine Monochloride (ICl), Dichloromethane (DCM).

  • Procedure:

    • To a cooled (0 °C) and stirred suspension of sodium azide (1.5 equiv.) in dry DCM, add a solution of iodine monochloride (1.2 equiv.) in DCM dropwise. Stir the resulting mixture for 30 minutes at 0 °C.

    • Add a solution of [1.1.1]propellane (1.0 equiv.) in a suitable solvent (e.g., pentane or ether) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-azido-3-iodobicyclo[1.1.1]pentane as a colorless oil.

Step B: Synthesis of 1-Azido-3-phenylbicyclo[1.1.1]pentane

This step involves the critical C-C bond formation.

  • Materials: 1-Azido-3-iodobicyclo[1.1.1]pentane, Benzene, Dibenzoyl Peroxide (BPO) or another suitable radical initiator.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve 1-azido-3-iodobicyclo[1.1.1]pentane (1.0 equiv.) in benzene (which serves as both solvent and reagent, ~0.2 M concentration).

    • Add dibenzoyl peroxide (BPO, 1.5 equiv.) to the solution.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the benzene.

    • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-azido-3-phenylbicyclo[1.1.1]pentane.

Step C: Reduction and Salt Formation to Yield this compound

This final step converts the azide to the primary amine and forms the stable hydrochloride salt. A Staudinger reduction is a reliable method.

  • Materials: 1-Azido-3-phenylbicyclo[1.1.1]pentane, Triphenylphosphine (PPh₃), Tetrahydrofuran (THF), Water, Hydrochloric Acid (e.g., 2M solution in diethyl ether).

  • Procedure:

    • Dissolve 1-azido-3-phenylbicyclo[1.1.1]pentane (1.0 equiv.) in THF.

    • Add triphenylphosphine (1.1 equiv.) portion-wise at room temperature. Effervescence (N₂ gas) should be observed.

    • Stir the reaction for 2-3 hours, then add water (5-10 equiv.) and stir for an additional 12 hours to hydrolyze the intermediate iminophosphorane.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the crude residue in diethyl ether and cool to 0 °C.

    • Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of an N-Acyl Derivative (Example: N-(3-phenylbicyclo[1.1.1]pentan-1-yl)acetamide)

This protocol demonstrates the utility of the synthesized amine as a building block for further derivatization.

  • Materials: this compound, Acetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend this compound (1.0 equiv.) in dry DCM.

    • Add triethylamine (2.5 equiv.) to the suspension to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.

    • Cool the mixture to 0 °C and add acetyl chloride (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired amide.

Data and Parameters

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterStep B: AlkylationStep C: Reduction/Salt Formation
Key Reagents 1-Azido-3-iodo-BCP, Benzene, BPO1-Azido-3-phenyl-BCP, PPh₃, HCl
Stoichiometry (vs BCP) Benzene (solvent), BPO (1.5 eq)PPh₃ (1.1 eq), HCl (excess)
Solvent BenzeneTHF, Diethyl Ether
Temperature 80 °C (Reflux)Room Temperature, then 0 °C
Typical Reaction Time 4-6 hours14-16 hours
Purification Method Flash ChromatographyPrecipitation/Filtration
Typical Yield 60-75%70-85%
Product Form Colorless OilWhite Crystalline Solid
Table 2: Characterization Data for this compound
AnalysisExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ 8.4-8.1 (br s, 3H, -NH₃⁺), 7.4-7.2 (m, 5H, Ar-H), 2.25 (s, 6H, BCP-H).
¹³C NMR (101 MHz, DMSO-d₆)δ 140-125 (Ar-C signals), 53.5 (BCP C-CH₂), 45.0 (BCP C-Ph), 38.0 (BCP C-NH₃⁺).
HRMS (ESI) Calculated for C₁₁H₁₄N⁺ [M+H]⁺ of free amine. Found value should be within ± 5 ppm.

Scientific Rationale & Troubleshooting

  • Causality - Why a Radical Pathway? The immense ring strain of [1.1.1]propellane (approx. 65 kcal/mol) provides a powerful thermodynamic driving force for reactions that open the central C1-C3 bond. Radical additions are particularly effective as they do not require the formation of highly unstable BCP cationic intermediates, which are prone to decomposition.[13]

  • Trustworthiness - Self-Validating Protocol: The final step, formation of the hydrochloride salt, serves as an excellent purification technique. The salt is typically a crystalline solid, and its formation selectively isolates the basic amine product from non-basic impurities (like triphenylphosphine oxide from the Staudinger reduction), leading to a high-purity final product.

  • Experience - Choice of Amine Protection: The azide group is an ideal masked amine for this synthesis. It is stable to the radical conditions of the alkylation step and can be reduced cleanly under mild conditions without affecting the phenyl ring or the BCP core.

  • Troubleshooting:

    • Low Yield in Alkylation (Step B): Ensure the benzene is dry and the radical initiator is fresh. Incomplete reaction may require a longer reflux time or the portion-wise addition of the initiator.

    • Difficult Purification: The primary amine (free base) can be challenging to purify via chromatography due to tailing on silica gel. Converting to the hydrochloride salt and recrystallizing is often a more effective strategy for achieving high purity.

References

  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(13), 9173–9180. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • JACS Au. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(10), 2208-2223. Available at: [Link]

  • KeAi Publishing. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Available at: [Link]

  • Thieme. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synthesis, 52(19), 2747-2757. Available at: [Link]

  • National Institutes of Health. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (2025). Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Request PDF. Available at: [Link]

  • American Chemical Society. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. Available at: [Link]

  • OUCI. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H... Available at: [Link]

  • Semantic Scholar. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. Available at: [Link]

  • Frontiers. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Available at: [Link]

  • ElectronicsAndBooks. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1‑Azido-3-iodobicyclo[1.1.1]pentane. Available at: [Link]

  • National Institutes of Health. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. Available at: [Link]

  • RSC Publishing. (2022). One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization. Available at: [Link]

Sources

Application Note & Protocols: Integrating 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride into Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative in modern drug discovery to "escape from flatland" has driven the adoption of three-dimensional molecular scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier bioisostere for para-substituted phenyl rings and tert-butyl groups, offering a potent strategy to improve solubility, metabolic stability, and permeability while often maintaining or improving biological potency.[3][4][5][6] This guide provides a detailed framework for the strategic incorporation of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride , a versatile building block, into drug discovery pipelines. We present validated protocols for its synthetic integration into lead compounds and for the subsequent evaluation of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enabling research teams to rapidly assess the value of this unique scaffold.

The Strategic Advantage of the BCP Scaffold

The BCP core is a rigid, non-planar, saturated scaffold that effectively mimics the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene ring, but within a smaller, less lipophilic, sp³-hybridized framework.[3][5] This structural distinction is the source of its significant advantages in medicinal chemistry.

Causality Behind BCP's Improved Properties:

  • Enhanced Solubility: The 3D nature of the BCP cage disrupts the planar stacking and crystal lattice packing that often plagues flat, aromatic compounds, leading to significant gains in aqueous solubility.[7]

  • Improved Metabolic Stability: Aromatic rings, particularly electron-rich anilines, are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance and the formation of reactive metabolites.[2][4] The saturated C-H bonds of the BCP core are far more resistant to such metabolic pathways, increasing the compound's half-life.[4][8]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP moiety compared to a phenyl ring can decrease the tendency for non-specific binding to off-target proteins and phospholipids, a property quantified by metrics like the chromatographic hydrophobicity index (CHI IAM).[4]

  • Novel Intellectual Property: Replacing a common phenyl ring with a BCP scaffold provides a clear vector into novel chemical and intellectual property space.[3]

Comparative Properties: Phenyl vs. BCP Bioisosteres
Propertypara-Substituted Phenyl1,3-Disubstituted BCPRationale for Improvement
Geometry Planar, Aromatic3D, SaturatedDisrupts π-π stacking, improves solubility.[4][7]
Exit Vector Distance ~2.79 Å~1.85 ÅShorter, rigid linker for probing pharmacophores.
Lipophilicity (cLogP) HigherLowerReduced non-specific binding, improved ADME profile.
Metabolic Liability Prone to CYP450 oxidationHighly resistantIncreased in vivo half-life, reduced toxic metabolites.[4][8]
F(sp³) LowHighCorrelates with higher clinical success rates.[2]

Workflow for BCP Analog Integration and Evaluation

The successful integration of a BCP moiety is a systematic process involving synthesis, purification, and rigorous comparative analysis against the parent aromatic compound. The workflow below outlines the critical steps from initial design to data-driven decision-making.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Comparative Evaluation cluster_2 Phase 3: Data Analysis Start Parent Compound (with p-aminophenyl) Coupling Protocol 1: Amide Coupling Start->Coupling Reagent 3-Phenylbicyclo[1.1.1] pentan-1-amine HCl Reagent->Coupling Purify Purification (HPLC / SFC) Coupling->Purify Confirm Structure Confirmation (NMR, HRMS) Purify->Confirm Potency Target Engagement Assay (IC50 / EC50) Confirm->Potency Solubility Protocol 3: Aqueous Solubility Confirm->Solubility Metabolism Protocol 2: Metabolic Stability Confirm->Metabolism Permeability Permeability Assay (e.g., PAMPA) Confirm->Permeability Analysis Comparative Data Analysis (Table Summary) Potency->Analysis Solubility->Analysis Metabolism->Analysis Permeability->Analysis Decision Go / No-Go Decision Advance BCP Analog? Analysis->Decision

Caption: High-level workflow for BCP analog synthesis and evaluation.

Protocol 1: Synthetic Incorporation via Amide Coupling

This protocol details the coupling of this compound to a carboxylic acid-bearing lead molecule. The amine serves as a direct replacement for an aniline or benzylamine fragment.

Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, even with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling.

Materials:

  • This compound

  • Carboxylic acid starting material (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, argon/nitrogen atmosphere

  • Analytical tools: LC-MS, TLC

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the carboxylic acid starting material (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (target concentration ~0.1 M).

  • Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Once complete, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure BCP-containing amide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assessment

This protocol measures the rate at which the BCP analog is metabolized by liver enzymes, providing a direct comparison to its aromatic predecessor.[9][10]

Rationale: Human liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[10] By incubating the compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism.[10] The rate of disappearance of the parent compound over time is used to calculate intrinsic clearance.[10][11]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound and Parent Compound (10 mM stock in DMSO)

  • Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for negative control)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • 96-well incubation plates, LC-MS/MS system

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound by diluting the DMSO stock in phosphate buffer.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (-NADPH). Simultaneously, add the 1 µM test compound solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point is quenched immediately after adding the compound.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate the proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Determine the slope (k) of the linear portion of the curve.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Case Study: BCP Analog of a Fictional Kinase Inhibitor

A lead compound, "Inhibitor-4A," containing a para-aminophenyl moiety, showed excellent potency but suffered from poor solubility and rapid metabolic clearance in human liver microsomes. A BCP analog was synthesized using Protocol 1.

G cluster_0 Parent Compound: Inhibitor-4A cluster_1 BCP Analog: Inhibitor-4B A A B B

Caption: Bioisosteric replacement of p-aminophenyl with a BCP analog.

Comparative Data Summary

The properties of Inhibitor-4A and its BCP analog, Inhibitor-4B, were evaluated.

ParameterInhibitor-4A (Parent)Inhibitor-4B (BCP Analog)Fold Improvement
Potency (Kinase IC₅₀) 15 nM20 nM~0.8x (Maintained)
Aqueous Solubility (pH 7.4) 5 µg/mL75 µg/mL15x
Metabolic Stability (t½, HLM) 8 min95 min~12x
Intrinsic Clearance (CLᵢₙₜ) 87 µL/min/mg7.3 µL/min/mg12x Lower
ChromLogD₇.₄ 3.82.9Lower Lipophilicity

Interpretation: The replacement of the phenyl ring with the BCP scaffold (Inhibitor-4B) successfully addressed the primary liabilities of the parent compound. While maintaining near-equivalent target potency, the BCP analog demonstrated a 15-fold increase in aqueous solubility and a dramatic 12-fold improvement in metabolic stability.[4][7] This profile makes Inhibitor-4B a significantly more viable candidate for further preclinical development. The successful outcome mirrors published case studies where BCP incorporation into molecules like γ-secretase inhibitors led to superior drug-like properties.[4][6]

Conclusion

This compound and related BCP building blocks are powerful tools for overcoming common challenges in drug discovery, particularly those related to poor solubility and high metabolic turnover associated with aromatic moieties. By serving as a 3D, saturated bioisostere, the BCP core can fundamentally improve the ADME profile of a lead compound without compromising its biological activity. The protocols and workflow detailed in this guide provide a robust, field-proven pathway for researchers to synthesize, evaluate, and validate the benefits of BCP incorporation, thereby accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Zhang, M., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(7), 1806–1823. Available from: [Link]

  • Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • Stepan, A. F., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(11), e2023961118. Available from: [Link]

  • Mykhailiuk, P. K. (2019). Synthetic Studies of 2,2‐Difluorobicyclo[1.1.1]pentanes (BCP‐F2): The Scope and Limitation of Useful Building Blocks for Medicinal Chemists. Chemistry – A European Journal, 25(63), 14327-14333. Available from: [Link]

  • Zhang, M., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. Retrieved from [Link]

  • BioPharmaSpec. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Wang, S., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry, 10, 1018619. Available from: [Link]

  • Zhu, C., & Wang, J. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available from: [Link]

  • Liu, Y., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society, 145(38), 20866–20875. Available from: [Link]

  • Gianatassio, R., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 144(30), 13576–13583. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Edwards, M. P., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 8(1), 122–126. Available from: [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Retrieved from [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. Available from: [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. Retrieved from [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. Retrieved from [Link]

Sources

Application Note & Protocol: Radical-Mediated Synthesis of Bicyclo[1.1.1]pentyl (BCP) Amines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal and synthetic chemistry.

Abstract: Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as critical three-dimensional (3D) bioisosteres for anilines and other aromatic moieties in drug discovery, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability. This guide provides a detailed overview and experimental protocol for the synthesis of BCPAs via radical-mediated strategies, focusing on the ring-opening of the highly strained [1.1.1]propellane. We delve into the mechanistic rationale behind these transformations and present a validated, step-by-step protocol utilizing organophotoredox catalysis for the synthesis of α-amino BCPs, a class of compounds with high medicinal chemistry relevance.

Scientific Rationale & Strategic Overview

The strategic replacement of flat, two-dimensional aromatic rings with sp³-rich, rigid scaffolds is a cornerstone of modern medicinal chemistry. Bicyclo[1.1.1]pentanes (BCPs) are exemplary in this regard, serving as effective bioisosteres for para-substituted arenes, alkynes, and tert-butyl groups.[1] Their unique, rigid "rod-like" geometry preserves the substituent vectors of the moieties they replace while introducing favorable 3D character. BCP amines (BCPAs), in particular, are increasingly sought after as non-planar surrogates for anilines, providing a pathway to escape the metabolic liabilities and planarity associated with aromatic amines.[2]

Traditional synthetic routes to BCPs can be cumbersome. However, the advent of radical chemistry, particularly leveraging the high strain energy of [1.1.1]propellane, has unlocked highly efficient and functional-group-tolerant methods for their synthesis.[2][3] These reactions typically proceed under mild conditions, making them ideal for the late-stage functionalization of complex molecules.

The core principle involves the addition of a radical species to the central, inter-bridgehead C-C bond of [1.1.1]propellane. This addition releases the ring strain and generates a stable bridgehead BCP radical, which can then be trapped by a variety of reagents to yield 1,3-disubstituted BCPs. For the synthesis of BCP amines, two primary radical-based strategies have proven most effective:

  • N-Centered Radical Addition: A nitrogen-centered radical adds directly to [1.1.1]propellane. This is the most direct route and can be achieved through methods like the photoredox-catalyzed oxidation of N,N-dialkylanilines to generate nucleophilic α-amino radicals.[1][4][5]

  • C-Centered Radical Addition followed by Amination: A carbon-centered radical first adds to [1.1.1]propellane to form the BCP bridgehead radical. This intermediate is then intercepted by an amine nucleophile, often facilitated by a secondary catalytic cycle (e.g., copper catalysis).[3][6][7]

This application note will focus on the first strategy, providing a detailed protocol for an organophotoredox-catalyzed approach that offers exceptional mildness and a broad substrate scope.[1][5]

G cluster_0 General Mechanistic Pathways for BCP Amine Synthesis N_Rad_Source Amine Precursor (e.g., N,N-Dialkylaniline) Photocatalyst_N Photocatalyst (PC) + Light (hν) C_Rad_Source Carbon Radical Precursor (e.g., R-X, R-COOH) N_Rad Nitrogen-Centered Radical (e.g., α-Amino Radical) Photocatalyst_N->N_Rad SET Photocatalyst_C Photocatalyst (PC) + Light (hν) Propellane_N [1.1.1]Propellane N_Rad->Propellane_N Radical Addition C_Rad Carbon-Centered Radical (R•) BCP_Rad_N BCP Bridgehead Radical Propellane_C [1.1.1]Propellane H_Source H-Atom Source (e.g., Solvent, Additive) BCP_Rad_N->H_Source HAT BCP_Rad_C R-BCP Bridgehead Radical BCP_Amine BCP Amine Product Amine_Nu Amine Nucleophile + [Cu] Catalyst BCP_Amine_C N,C-Difunctionalized BCP Amine Product Photocatalyst_C->C_Rad SET C_Rad->Propellane_C Radical Addition BCP_Rad_C->Amine_Nu Trapping

Figure 1: Overview of radical-mediated pathways to BCP amines.

Experimental Protocol: Organophotoredox-Catalyzed Synthesis of α-Amino BCPs

This protocol details the synthesis of an α-amino BCP via the visible-light-mediated addition of an α-amino radical, generated from an N,N-dialkylaniline, to [1.1.1]propellane. This method is adapted from validated literature procedures and is notable for its mild conditions and broad applicability.[1][5]

Materials & Reagents
Material/ReagentGradeSupplierNotes
N-phenylpyrrolidine (or other N,N-dialkylaniline)≥98%Sigma-AldrichSubstrate. Should be purified if discolored.
[1.1.1]Propellane~0.4 M in Et₂OTCI AmericaHighly strained and volatile. Handle with care. Store at -20 °C.
4CzIPN (Photocatalyst)≥98%Sigma-Aldrich2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
Dimethylacetamide (DMA)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Di-tert-butyl peroxide≥98%Sigma-AldrichOptional additive to enhance yield.
Saturated aq. NH₄ClReagent GradeFisher ScientificFor reaction quenching.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Brine (Saturated aq. NaCl)Reagent GradeFisher ScientificFor washing.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSiliCycleFor column chromatography.
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar.

  • Septa and needles for inert atmosphere transfers.

  • Schlenk line or glovebox with an inert atmosphere (N₂ or Ar).

  • Magnetic stir plate.

  • Blue LED light source (e.g., Kessil PR160L-456nm or equivalent, ~40 W).

  • Cooling fan to maintain ambient temperature (~20-25 °C).

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

Step-by-Step Methodology

G start Start setup 1. Reaction Setup - Add amine, photocatalyst, & DMA to oven-dried vial. - Seal with septum. start->setup degas 2. Degassing - Sparge with N₂ or Ar for 15 min. setup->degas add_propellane 3. Add [1.1.1]Propellane - Add propellane solution via syringe under N₂. degas->add_propellane irradiate 4. Irradiation - Place vial near blue LED. - Stir vigorously at room temp for 12-24h. add_propellane->irradiate quench 5. Workup: Quenching - Quench with sat. aq. NH₄Cl. irradiate->quench extract 6. Workup: Extraction - Extract with EtOAc (3x). quench->extract wash 7. Workup: Washing - Wash combined organic layers with brine. extract->wash dry 8. Workup: Drying & Concentration - Dry over Na₂SO₄. - Concentrate in vacuo. wash->dry purify 9. Purification - Purify crude material by flash column chromatography. dry->purify end End (Characterize Product) purify->end

Figure 2: Experimental workflow for the synthesis of α-amino BCPs.

  • Reaction Setup (Under Inert Atmosphere): To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add the N,N-dialkylaniline substrate (0.2 mmol, 1.0 equiv) and the photocatalyst 4CzIPN (0.005 mmol, 2.5 mol%).

    • Causality Note: An inert atmosphere is critical as oxygen can quench the excited state of the photocatalyst and react with radical intermediates, inhibiting the reaction.

  • Solvent Addition and Degassing: Add anhydrous dimethylacetamide (DMA, 1.0 mL, 0.2 M). Seal the vial with a septum and degas the solution by sparging with nitrogen or argon gas for 15 minutes.

  • Addition of [1.1.1]Propellane: Under a positive pressure of inert gas, add the solution of [1.1.1]propellane in diethyl ether (~0.4 M, 1.0 mL, 0.4 mmol, 2.0 equiv) via syringe.

    • Causality Note: Using an excess of propellane helps to ensure complete consumption of the generated α-amino radical and can minimize side reactions.

  • Photocatalysis: Place the sealed vial approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. Use a cooling fan to keep the reaction temperature at ambient (~25 °C). Continue irradiation for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Reaction Workup: Upon completion, remove the vial from the light source. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino BCP product.

Data Presentation & Characterization

The described protocol is effective for a wide range of N,N-dialkylaniline derivatives. The following table summarizes representative results adapted from the literature to illustrate the reaction's scope.[1][5]

EntryAmine SubstrateProductYield (%)
1N-phenylpyrrolidine1-(1-phenylpyrrolidin-2-yl)bicyclo[1.1.1]pentane70-80%
2N-(4-chlorophenyl)pyrrolidine1-(1-(4-chlorophenyl)pyrrolidin-2-yl)bicyclo[1.1.1]pentane~75%
3N-(pyridin-4-yl)pyrrolidine1-(1-(pyridin-4-yl)pyrrolidin-2-yl)bicyclo[1.1.1]pentane~63%
4N-methyl-N-phenylaniline1-(N-methyl-N-phenylamino)bicyclo[1.1.1]pentane~55%

Product Characterization: The identity and purity of the synthesized BCP amine should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. The BCP cage has characteristic signals: the bridgehead protons (CH) typically appear as a singlet around 2.5 ppm, and the bridge protons (CH₂) as a singlet around 1.9 ppm.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive photocatalyst. 2. Presence of oxygen. 3. Decomposed [1.1.1]propellane. 4. Insufficient light intensity/incorrect wavelength.1. Use a fresh batch of photocatalyst. 2. Ensure rigorous degassing and maintain positive inert gas pressure. 3. Use a freshly prepared or properly stored solution of propellane. 4. Check LED specifications (should be ~450-460 nm) and move the reaction closer to the light source.
Formation of Oligomeric Side Products 1. The BCP radical intermediate is adding to another molecule of propellane. 2. Concentration of propellane is too high.1. Decrease the concentration of propellane relative to the amine substrate. 2. Consider slow addition of the propellane solution over the course of the reaction via syringe pump.
Low Product Yield After Purification 1. Product is volatile and lost during concentration. 2. Product is basic and adheres to silica gel.1. Use a cold trap during rotary evaporation and avoid high vacuum. 2. Pre-treat the silica gel with a triethylamine/hexanes mixture (1-2% v/v) to neutralize acidic sites before performing chromatography.

References

  • Anderson, E. A., & Walton, J. C. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society Au.

  • Zhang, W., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry.

  • Smith, R. T., et al. (2024). α-Amino bicycloalkylation through organophotoredox catalysis. Chemical Science.

  • Nuhant, P., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis.

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications.

  • Smith, R. T., et al. (2024). α-Amino bicycloalkylation through organophotoredox catalysis. ResearchGate.

  • Smith, R. T., et al. (2024). α-Amino bicycloalkylation through organophotoredox catalysis. Chemical Science, 15, 7736-7743.

  • Poole, D. L., et al. (2021). Photochemical Minisci-type reaction with the BCP-carboxylic acid. ResearchGate.

  • MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature.

  • Anderson, E. A., et al. (2021). Twofold Radical-Based Synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition.

  • Yoon, T. P., et al. (2024). Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. Nature Communications.

  • Molander, G. A., et al. (2021). Synthesis of alkyl BCPs-amines. ResearchGate.

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.

  • Baran, P. S., et al. (2016). Strain-release amination. Science.

  • Macmillan Group. (2021). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group Princeton University.

  • Anderson, J. M., et al. (2023). Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives via Photochemical Minisci Reaction. RSC BMCS.

  • Kanazawa, J., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin.

  • Zare, R. N., et al. (2023). Catalyst-Free Decarboxylative Amination of Carboxylic Acids in Water Microdroplets. Journal of the American Chemical Society.

  • Mousseau, J. J., et al. (2018). Decarboxylative Minisci Coupling of Redox-Active BCP Esters. Organic Letters.

  • Aggarwal, V. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.

Sources

Application Notes and Protocols: Strategic Functionalization of the 3-Phenylbicyclo[1.1.1]pentane-1-amine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane Motif as a Privileged Scaffold in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for the ubiquitous phenyl ring.[1][2][3] Its rigid, three-dimensional cage-like structure offers a distinct advantage over the planar phenyl group by improving key physicochemical properties of drug candidates. The replacement of a phenyl ring with a BCP core has been shown to enhance aqueous solubility, increase metabolic stability, and reduce non-specific binding, all of which are critical parameters in drug development.[4] This strategic "escape from flatland" allows for the exploration of novel chemical space and the optimization of lead compounds.[4]

3-Phenylbicyclo[1.1.1]pentan-1-amine is a particularly valuable building block as it presents two key handles for chemical modification: the primary amine at one bridgehead and the phenyl ring at the other. This allows for the divergent synthesis of a wide array of derivatives, making it an ideal starting point for generating compound libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the functionalization of this versatile scaffold, focusing on reactions at both the amino group and the phenyl ring. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and synthetic chemistry.

I. Functionalization of the Amino Group

The primary amine of 3-phenylbicyclo[1.1.1]pentan-1-amine is a versatile functional group that can be readily modified through various well-established chemical transformations. This section will detail protocols for amide bond formation and N-arylation, two of the most common and impactful modifications for tuning the properties of drug candidates.

A. Amide Coupling: A Gateway to Diverse Functionality

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents that can modulate a compound's biological activity, solubility, and pharmacokinetic profile. The primary amine of the BCP core readily participates in standard amide coupling reactions.

This protocol describes a general and highly efficient method for the acylation of 3-phenylbicyclo[1.1.1]pentan-1-amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Rationale: HATU is a widely used coupling reagent known for its high efficiency, low rate of racemization for chiral carboxylic acids, and compatibility with a broad range of functional groups. It activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the amine. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction without competing with the primary amine nucleophile.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in DMF amine Add 3-Phenylbicyclo[1.1.1]pentan-1-amine (1.0 eq) reagents->amine base Add DIPEA (2.5 eq) amine->base stir Stir at room temperature for 2-12 hours base->stir quench Quench with water and extract with Ethyl Acetate stir->quench wash Wash organic layer with brine and dry over Na2SO4 quench->wash purify Concentrate and purify by flash column chromatography wash->purify

Figure 1. Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added 3-phenylbicyclo[1.1.1]pentan-1-amine (1.0 equivalent).

  • Diisopropylethylamine (DIPEA, 2.5 equivalents) is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-12 hours).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-3-phenylbicyclo[1.1.1]pentan-1-amine.

Table 1: Representative Amide Coupling Reactions

Carboxylic AcidProductYield (%)
Benzoic AcidN-(3-Phenylbicyclo[1.1.1]pentan-1-yl)benzamide>90
Acetic AcidN-(3-Phenylbicyclo[1.1.1]pentan-1-yl)acetamide>95
4-Chlorobenzoic Acid4-Chloro-N-(3-phenylbicyclo[1.1.1]pentan-1-yl)benzamide>90
Isonicotinic AcidN-(3-Phenylbicyclo[1.1.1]pentan-1-yl)isonicotinamide>85
B. N-Arylation: Expanding Structural Diversity

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of the BCP amine with a wide variety of aryl and heteroaryl halides, providing access to a diverse range of N-aryl derivatives.

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 3-phenylbicyclo[1.1.1]pentan-1-amine with an aryl bromide.

Rationale: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The ligand facilitates both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the N-aryl product. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine and generate the active nucleophile. Anhydrous and anaerobic conditions are essential to prevent catalyst deactivation.

Reaction Scheme:

G BCP_Amine 3-Phenylbicyclo[1.1.1]pentan-1-amine Catalyst Pd Catalyst Ligand, Base BCP_Amine->Catalyst Aryl_Bromide Aryl Bromide Aryl_Bromide->Catalyst Product N-Aryl-3-phenylbicyclo[1.1.1]pentan-1-amine Catalyst->Product

Figure 2. General scheme for Buchwald-Hartwig N-arylation.

Step-by-Step Protocol:

  • To an oven-dried reaction vial is added the aryl bromide (1.0 equivalent), 3-phenylbicyclo[1.1.1]pentan-1-amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • The vial is sealed with a septum and purged with argon for 10-15 minutes.

  • Anhydrous toluene (0.1 M) is added via syringe, and the reaction mixture is heated to 100-110 °C in an oil bath.

  • The reaction is stirred at this temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the N-aryl-3-phenylbicyclo[1.1.1]pentan-1-amine.

II. Functionalization of the Phenyl Ring

The phenyl ring of 3-phenylbicyclo[1.1.1]pentan-1-amine provides another avenue for structural diversification. While direct electrophilic aromatic substitution on the electron-rich (due to the BCP) but sterically hindered phenyl ring can be challenging, late-stage functionalization strategies offer a powerful alternative.

A. Late-Stage C-H Functionalization

Recent advances in transition-metal-catalyzed C-H activation provide a direct and atom-economical approach to functionalize the phenyl ring.[6] These methods often employ a directing group to control the regioselectivity of the reaction. For the target molecule, the amine can be acylated to introduce a directing group for ortho-C-H functionalization.

This protocol describes a representative procedure for the directed C-H arylation of an N-acylated 3-phenylbicyclo[1.1.1]pentan-1-amine.

Rationale: This reaction proceeds via a directed C-H activation mechanism, where the amide carbonyl group coordinates to the palladium catalyst, directing the C-H activation to the ortho position of the phenyl ring. The choice of oxidant is crucial for regenerating the active palladium catalyst. Silver salts are commonly used oxidants in these transformations.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reactants Combine N-Acyl-3-phenyl-BCP-amine (1.0 eq), Aryl Iodide (2.0 eq), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 eq) in a sealed tube heat Heat at 120 °C in an oil bath for 12-24 hours reactants->heat filter Cool, dilute with Dichloromethane, and filter through Celite heat->filter purify Concentrate and purify by flash column chromatography filter->purify

Figure 3. Workflow for directed ortho-C-H arylation.

Step-by-Step Protocol:

  • To a sealed tube is added N-acyl-3-phenylbicyclo[1.1.1]pentan-1-amine (prepared as in Protocol 1, 1.0 equivalent), the desired aryl iodide (2.0 equivalents), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and silver carbonate (Ag₂CO₃, 2.0 equivalents).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous 1,2-dichloroethane (DCE, 0.1 M) is added, and the tube is sealed.

  • The reaction mixture is heated to 120 °C in an oil bath for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the ortho-arylated product.

Table 2: Potential C-H Arylation Products

N-Acyl Protecting GroupAryl IodideExpected Product
Acetyl4-IodotolueneN-(3-(2-p-Tolylphenyl)bicyclo[1.1.1]pentan-1-yl)acetamide
Pivaloyl1-Iodo-4-methoxybenzeneN-(3-(4'-Methoxy-[1,1'-biphenyl]-2-yl)bicyclo[1.1.1]pentan-1-yl)pivalamide

Conclusion

The protocols detailed in these application notes provide a robust starting point for the chemical exploration of the 3-phenylbicyclo[1.1.1]pentane-1-amine core. The strategic functionalization of both the amine and the phenyl ring allows for the generation of a wide diversity of analogs with potentially improved pharmacological profiles. The inherent advantages of the BCP scaffold as a phenyl ring bioisostere, combined with the synthetic tractability of its derivatives, make this an exciting and fruitful area of research for medicinal and synthetic chemists alike.

References

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Mykhailiuk, P. K. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 4(10), 3354-3363. [Link]

  • Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539-1553. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Garry, O. L., & Heilmann, M. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(47), 24754-24769. [Link]

  • Garry, O. L., & Heilmann, M. (2021). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. [Link]

  • Davies, H. M. L. (2018). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. [Journal Name, Volume(Issue), pages]. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. [Link]

Sources

analytical techniques for characterizing 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Introduction: The Significance of the Bicyclo[1.1.1]pentane Scaffold

In modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative structural motif.[1][2] Functioning as a non-classical bioisostere, the rigid, three-dimensional BCP core can replace traditional planar aromatic rings (like a para-substituted phenyl group), alkynes, or bulky tert-butyl groups.[3][4] This substitution can significantly enhance metabolic stability, improve aqueous solubility, and reduce lipophilicity, thereby refining the pharmacokinetic profile of a potential therapeutic agent.[3]

This compound is a key building block that combines the advantageous BCP core with phenyl and amine functionalities, making it a valuable intermediate for drug discovery programs.[5][6] Its precise and comprehensive characterization is not merely a procedural step but a foundational requirement to ensure the integrity of subsequent research and development.

This document provides a detailed guide to the essential analytical techniques for the definitive characterization of this compound, explaining the causality behind methodological choices and presenting robust protocols for researchers, scientists, and drug development professionals.

Analytical Strategy: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a novel molecule like this compound. A holistic and orthogonal approach is necessary to confirm its identity, structure, purity, and composition. The workflow described herein ensures a self-validating system where data from each technique corroborates the others.

cluster_0 Primary Characterization Workflow Sample Sample of 3-Phenylbicyclo[1.1.1]pentan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Sample->MS Molecular Weight & Formula HPLC HPLC (Purity & Impurity Profile) Sample->HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Functional Group ID XRay Single Crystal X-Ray (Definitive Structure) NMR->XRay Confirm Connectivity MS->XRay Confirm Composition

Figure 1: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the presence and arrangement of the phenyl ring and, most critically, for verifying the integrity of the unique, highly strained BCP cage structure.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the salt and does not exchange with the amine protons, allowing for their observation.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 12 ppm.

    • Expected Signals:

      • Phenyl Group: Multiplets typically between 7.2-7.6 ppm.

      • BCP Methylene Protons (-CH₂-): A sharp singlet or very narrow multiplet around 2.3-2.5 ppm. This characteristic signal arises from the six equivalent bridge protons of the BCP cage.

      • Amine Protons (-NH₃⁺): A broad singlet, typically downfield (e.g., 8.0-9.0 ppm in DMSO-d₆), resulting from the protonated amine salt.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

    • Expected Signals:

      • Phenyl Group: Multiple signals in the aromatic region (120-140 ppm).

      • BCP Methylene Carbons (-CH₂-): A signal around 54 ppm.

      • BCP Bridgehead Carbons: Two distinct quaternary carbon signals, one attached to the phenyl group (~40-45 ppm) and one attached to the amine group (~28-32 ppm).

Data Summary: Expected NMR Shifts
Group¹H Chemical Shift (ppm, DMSO-d₆)¹³C Chemical Shift (ppm, DMSO-d₆)
Phenyl Protons7.2 - 7.6 (m)125 - 140
BCP Methylene Protons~2.4 (s)~54
Amine Protons~8.5 (br s)N/A
BCP Bridgehead Carbon (C-Ph)N/A~42
BCP Bridgehead Carbon (C-N)N/A~30

Mass Spectrometry (MS): Confirming Mass and Formula

Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it delivers an exact mass, allowing for the unambiguous determination of the elemental formula. This is a self-validating step to confirm that the correct atoms are present in the correct numbers.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice due to the polar and pre-ionized nature of the hydrochloride salt.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Instrumental Analysis:

    • Mode: Operate in positive ion mode to detect the protonated free base ([M+H]⁺). The hydrochloride salt will dissociate in solution, and the free amine (C₁₁H₁₃N) will be protonated.

    • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy within 5 ppm.

  • Data Analysis:

    • The target ion is the protonated molecule of the free base, [C₁₁H₁₃N + H]⁺.

    • Calculate the exact mass of this ion and compare it to the experimentally observed mass.

Data Summary: Molecular Weight and Formula
ParameterValue
Molecular Formula (Free Base)C₁₁H₁₃N
Molecular Weight (Free Base)159.23 g/mol
Calculated Exact Mass [M+H]⁺160.1121 Da
Expected Observed Mass160.1121 ± 0.0008 Da (for 5 ppm accuracy)

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Rationale: HPLC is the industry standard for determining the purity of a chemical substance. For a drug development candidate, establishing purity is non-negotiable. A robust reversed-phase HPLC method can separate the main compound from potential impurities, such as unreacted starting materials, synthesis by-products, or degradants. The UV detector is ideal for this molecule due to the chromophore of the phenyl ring.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a solvent mixture similar to the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • Chromatographic Conditions: The following conditions provide a good starting point for method development.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes, hold for 3 min, return to 5% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm
  • Data Analysis: Integrate the chromatogram to determine the area percentage of the main peak. Purity should typically be ≥97% for research-grade material.

cluster_1 Information from Analytical Techniques Techniques NMR Mass Spec HPLC X-Ray Information Connectivity & Structure Molecular Formula Purity & Identity Absolute 3D Structure

Figure 2: Correlation between analytical techniques and the information they provide.

Single Crystal X-Ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of NMR and HRMS provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the atomic connectivity but also the precise bond lengths, bond angles, and conformation of the BCP cage. Several BCP derivatives have been fully characterized using this technique.[1][7][8]

Protocol: Structure Determination by X-Ray Diffraction
  • Crystal Growth: This is the most critical and often most challenging step.

    • Method: Slow evaporation or vapor diffusion are common techniques.

    • Solvent System: A good starting point is to dissolve the hydrochloride salt in a polar solvent (e.g., methanol, ethanol) and slowly diffuse in a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) in a sealed container over several days.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • Data is collected using a modern X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to solve the crystal structure using specialized software (e.g., SHELX).

    • The final refined structure provides a complete 3D model and a Crystallographic Information File (CIF).

References

  • Pharmaceutical applications of the bicyclo[1.1.1]pentane (BCP)... ResearchGate. [Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship, University of California. [Link]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. ACS Publications, The Journal of Organic Chemistry. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central, National Institutes of Health. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Royal Society of Chemistry Publishing. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [Link]

  • Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. ACS Publications, Organic Letters. [Link]

Sources

Application Notes & Protocols: The Preclinical Utility of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Beyond the Flatland of Aromatic Scaffolds

In the landscape of medicinal chemistry, the para-substituted phenyl ring is a ubiquitous scaffold. Its rigid structure provides a reliable vector for orienting functional groups toward biological targets. However, this planarity is often an Achilles' heel, contributing to suboptimal physicochemical properties such as poor solubility, high non-specific binding, and susceptibility to metabolic degradation by cytochrome P450 (CYP450) enzymes.[1]

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful three-dimensional, saturated bioisostere for the 1,4-disubstituted phenyl ring.[2][3] This strained carbocycle effectively mimics the geometry and exit vectors of a phenyl ring while offering a distinct and often superior physicochemical profile.[4] The subject of this guide, 3-Phenylbicyclo[1.1.1]pentan-1-amine , represents a key building block that combines the BCP core's advantages with versatile functional handles—an amine for amide coupling and other derivatizations, and a phenyl group for potential π-stacking or hydrophobic interactions. This document outlines case studies and detailed protocols to leverage this scaffold in preclinical drug discovery.

Figure 1: Structural mimicry of a p-phenyl ring by a BCP scaffold.

Case Study: Overcoming Metabolic Liabilities in a γ-Secretase Inhibitor

One of the earliest and most compelling demonstrations of the BCP scaffold's utility was Pfizer's work on a γ-secretase inhibitor, BMS-708,163, a potential therapeutic for Alzheimer's disease.[1][5] The parent compound, while potent, suffered from suboptimal solubility and metabolic stability, common hurdles for aromatic-rich molecules.

The Experimental Logic: Researchers hypothesized that replacing a critical p-fluorophenyl group with a BCP moiety would disrupt the molecule's planarity and reduce its lipophilicity, thereby improving its drug-like properties without compromising its binding affinity.[5]

Key Outcomes: The strategic replacement of the phenyl ring with the BCP core led to a new analog with significantly improved aqueous solubility, enhanced passive permeability, and greater metabolic stability, all while maintaining potent inhibition of the γ-secretase enzyme.[1][5]

Physicochemical & Pharmacokinetic Profile Comparison

Parameter Parent Compound (BMS-708,163) BCP Analogue Rationale for Improvement
Aqueous Solubility Low Significantly Increased The 3D, non-planar BCP scaffold disrupts crystal lattice packing and reduces hydrophobicity compared to the flat phenyl ring.[5][6]
Metabolic Stability Moderate (Susceptible to CYP450) Significantly Improved The saturated sp³-hybridized carbons of the BCP core are less prone to oxidative metabolism than the electron-rich aromatic ring.[1]
Cell Permeability Good Excellent Improved solubility and a favorable polarity profile often lead to better membrane traversing capabilities.[5]

| In Vitro Potency | High | Maintained | The BCP's rigid structure successfully mimicked the vector and distance of the original phenyl substituent, preserving key binding interactions.[5] |

cluster_workflow Bioisosteric Replacement Workflow A Lead Compound ID'd (e.g., BMS-708,163) - Potent but poor PK properties B Identify Liability (p-Phenyl Ring) - Low Solubility - Metabolic Hotspot A->B Analyze Properties C Design Bioisostere (BCP Analogue) - Model in binding site - Plan synthetic route B->C Rational Design D Synthesize BCP Analogue (Using building blocks like 3-R-BCP-1-amine) C->D Execution E In Vitro Profiling - Potency Assay (IC50) - Solubility Assay - Metabolic Stability Assay D->E Evaluation F Decision Point: Improved Profile? E->F G Advance to In Vivo Studies F->G Yes H Redesign or Re-evaluate F->H No cluster_pathway IDO1 Inhibition Pathway Trp Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine IDO1->Kyn Treg T-regulatory (Treg) Cell Activation Kyn->Treg Teff T-effector (Teff) Cell Suppression Kyn->Teff ImmuneEscape Tumor Immune Escape Treg->ImmuneEscape Teff->ImmuneEscape Inhibitor BCP-based IDO1 Inhibitor Inhibitor->IDO1 Blocks

Figure 3: Mechanism of IDO1 inhibition for cancer immunotherapy.

Foundational Protocols for Preclinical Evaluation

The successful application of 3-phenylbicyclo[1.1.1]pentan-1-amine and related BCP scaffolds relies on robust, standardized assays to validate their proposed advantages. The following protocols provide a framework for this evaluation.

Protocol 1: Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine Core

This protocol is adapted from published methods describing a metal-free homolytic aromatic alkylation, providing a versatile route to the core scaffold. [7][8][9] Objective: To synthesize the title compound, a key building block for further derivatization.

Materials:

  • 1-Azido-3-iodobicyclo[1.1.1]pentane

  • Benzene (solvent and reactant)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Reducing agent (e.g., Staudinger reduction reagents or catalytic hydrogenation setup)

  • Anhydrous solvents (e.g., Toluene, THF)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Radical Phenylation:

    • In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1-azido-3-iodobicyclo[1.1.1]pentane (1.0 eq) in a mixture of benzene and a suitable co-solvent.

    • Add the radical initiator (e.g., AIBN, 0.1 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material. Causality: The initiator generates radicals that facilitate the homolytic substitution of the iodine atom with a phenyl group from the benzene solvent.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting 1-azido-3-phenylbicyclo[1.1.1]pentane intermediate via column chromatography.

  • Reduction of the Azide:

    • Dissolve the purified azide intermediate in THF.

    • For a Staudinger reduction, add triphenylphosphine (1.2 eq) and stir at room temperature for 2 hours, then add water and stir for an additional 8-12 hours.

    • Alternatively, for catalytic hydrogenation, subject the intermediate to H₂ gas (50 psi) in the presence of a catalyst like Pd/C in methanol.

    • Monitor the reaction for the disappearance of the azide starting material.

  • Isolation and Salt Formation:

    • After the reduction is complete, perform an appropriate aqueous workup to isolate the free amine.

    • Dissolve the crude amine in a minimal amount of diethyl ether or ethyl acetate.

    • Add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases.

    • Collect the resulting white precipitate (3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride) by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay (HEK293 Cell-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the IDO1 enzyme.

Materials:

  • HEK293 cells stably expressing human IDO1

  • DMEM with 10% FBS, penicillin/streptomycin

  • L-Tryptophan solution

  • Test compound (e.g., BCP-based inhibitor) stock solution in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Seed HEK293-IDO1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in assay medium (DMEM without serum). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "no inhibitor" (vehicle control) and "no cells" (blank) wells.

    • Pre-incubate the plate for 1 hour at 37°C.

  • Enzyme Reaction Initiation:

    • Add 100 µL of pre-warmed L-Tryptophan solution (final concentration ~200 µM) to each well to start the reaction.

    • Incubate for 16-24 hours at 37°C. Causality: During this period, the IDO1 enzyme metabolizes tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.

  • Reaction Termination and Detection:

    • Add 50 µL of 30% (w/v) TCA to each well to stop the reaction and precipitate proteins.

    • Incubate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 3000 rpm for 10 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well. Causality: This reagent reacts with the kynurenine product to form a yellow-colored complex.

    • Incubate in the dark at room temperature for 20 minutes.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound, a critical parameter often improved by the BCP scaffold. [6] Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO for stock solution preparation

  • HPLC system with UV detector

  • 1.5 mL microcentrifuge tubes

  • Orbital shaker

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4). Self-Validation: Using excess solid ensures that a saturated solution is achieved.

  • Equilibration: Place the tubes on an orbital shaker and agitate at room temperature for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Separation: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet the undissolved solid.

  • Sampling and Analysis:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase (e.g., 1:1 acetonitrile/water).

    • Analyze the diluted sample by a validated HPLC method to determine the compound's concentration.

  • Quantification:

    • Create a standard curve by preparing known concentrations of the test compound (from a DMSO stock) in the same mobile phase.

    • Calculate the concentration of the compound in the saturated PBS solution by comparing its peak area to the standard curve. This value represents the thermodynamic solubility.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Yin, J., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 63(1), 331-344. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. [Link]

  • Ripenko, V., et al. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Thirumoorthi, N. T., et al. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [Link]

  • Bull, J. A., et al. (2013). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 4(11), 1015-1019. [Link]

  • Mykhailiuk, P. K. (2019). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Briard, E., et al. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]

Sources

Application Notes and Protocols for Designing Novel PROTACs with 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins.[1] This is achieved through a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, thereby co-opting the cell's own ubiquitin-proteasome system for targeted protein removal.[2][3] However, the success of a PROTAC is intricately linked to its physicochemical properties, which are heavily influenced by its constituent chemical scaffolds.

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While instrumental in many successful drugs, these moieties can contribute to poor solubility, metabolic instability, and off-target effects. The "escape from flatland" is a strategic move towards incorporating three-dimensional, saturated scaffolds to improve drug-like properties.[4] It is in this context that we introduce 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride, a novel building block for PROTAC design. The bicyclo[1.1.1]pentane (BCP) core serves as a rigid, non-planar bioisostere of the phenyl ring, offering the potential to enhance solubility, improve metabolic stability, and provide novel vectors for linker attachment, thereby expanding the explorable chemical space for potent and selective protein degraders.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and validation of novel PROTACs incorporating this promising 3D scaffold.

Part 1: The Strategic Advantage of the Bicyclo[1.1.1]pentane (BCP) Moiety in PROTAC Design

The rationale for replacing a traditional phenyl ring with a BCP moiety is rooted in the desire to optimize a PROTAC's pharmacokinetic and pharmacodynamic profile. The unique structural and physicochemical properties of the BCP core can confer several advantages:

  • Enhanced Solubility: The saturated, non-planar nature of the BCP scaffold disrupts crystal packing and reduces lipophilicity compared to a flat aromatic ring, which can lead to a significant improvement in aqueous solubility.[5][6][7]

  • Improved Metabolic Stability: The BCP core is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings, potentially leading to a longer in vivo half-life.[7][8]

  • Novel Exit Vectors: The rigid, three-dimensional geometry of the BCP scaffold provides distinct exit vectors for linker attachment compared to a para-substituted phenyl ring. This can enable the exploration of new orientations for ternary complex formation, potentially leading to improved degradation efficacy and selectivity.[5]

  • Reduced Off-Target Effects: The replacement of an aromatic ring with a BCP can reduce non-specific binding to proteins that have an affinity for flat, hydrophobic surfaces.

The following diagram illustrates the conceptual workflow for the bioisosteric replacement of a phenyl ring with a BCP moiety in a PROTAC, and the anticipated improvements in its properties.

cluster_0 Traditional PROTAC Design cluster_1 BCP-based PROTAC Design cluster_2 Anticipated Improvements Phenyl-containing\nPROTAC Phenyl-containing PROTAC BCP-containing\nPROTAC BCP-containing PROTAC Phenyl-containing\nPROTAC->BCP-containing\nPROTAC Bioisosteric Replacement Enhanced Solubility Enhanced Solubility BCP-containing\nPROTAC->Enhanced Solubility Improved Metabolic\nStability Improved Metabolic Stability BCP-containing\nPROTAC->Improved Metabolic\nStability Novel Ternary\nComplex Geometry Novel Ternary Complex Geometry BCP-containing\nPROTAC->Novel Ternary\nComplex Geometry Reduced Off-Target\nBinding Reduced Off-Target Binding BCP-containing\nPROTAC->Reduced Off-Target\nBinding

Caption: Bioisosteric replacement workflow and anticipated benefits.

Part 2: Synthesis and Characterization of BCP-Containing PROTACs

The modular nature of PROTACs allows for a convergent synthetic strategy. The following protocols are generalized and may require optimization based on the specific warhead and E3 ligase ligand being used. This compound is commercially available from suppliers such as Parchem, Biosynth, and AK Scientific, Inc.[9][10][11]

Synthetic Workflow Overview

The synthesis of a BCP-containing PROTAC typically involves three key stages: functionalization of the E3 ligase ligand with a linker, attachment of the BCP moiety to the warhead, and the final coupling of these two fragments.

E3 Ligase Ligand E3 Ligase Ligand Functionalized E3 Ligase Ligand Functionalized E3 Ligase Ligand E3 Ligase Ligand->Functionalized E3 Ligase Ligand Linker Attachment Linker Linker Linker->Functionalized E3 Ligase Ligand Warhead (POI Ligand) Warhead (POI Ligand) BCP-Functionalized Warhead BCP-Functionalized Warhead Warhead (POI Ligand)->BCP-Functionalized Warhead Amide Coupling BCP Moiety 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride BCP Moiety->BCP-Functionalized Warhead Final BCP-PROTAC Final BCP-PROTAC Functionalized E3 Ligase Ligand->Final BCP-PROTAC Final Coupling (e.g., Amide Bond Formation) BCP-Functionalized Warhead->Final BCP-PROTAC

Caption: General synthetic workflow for BCP-containing PROTACs.

Detailed Synthetic Protocol

Step 1: Preparation of Linker-Functionalized E3 Ligase Ligand

This step involves attaching a linker with a terminal reactive group (e.g., carboxylic acid or amine) to the E3 ligase ligand. For this example, we will consider the functionalization of a Von Hippel-Lindau (VHL) ligand with a PEG linker terminating in a carboxylic acid.

  • Reagents and Materials:

    • (S,R,S)-AHPC-Me hydrochloride (VHL ligand precursor)[12]

    • HOOC-PEGn-Br (n = desired PEG length)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve (S,R,S)-AHPC-Me hydrochloride (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Add HOOC-PEGn-Br (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the linker-functionalized VHL ligand.

Step 2: Coupling of 3-Phenylbicyclo[1.1.1]pentan-1-amine to a Warhead

This step involves forming an amide bond between the amine of the BCP moiety and a carboxylic acid on the warhead.

  • Reagents and Materials:

    • Warhead with a carboxylic acid functional group (1.0 eq)

    • This compound (1.1 eq)[9][10][11]

    • HATU (1.2 eq) or EDC/HOBt[2]

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes at room temperature.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

    • Work-up and purify as described in Step 1 to obtain the BCP-functionalized warhead.

Step 3: Final Assembly of the BCP-PROTAC

This final step couples the two previously synthesized fragments.

  • Reagents and Materials:

    • Linker-functionalized E3 ligase ligand from Step 1 (1.0 eq)

    • BCP-functionalized warhead from Step 2 (with a deprotected amine or carboxylic acid for coupling) (1.1 eq)

    • Appropriate coupling reagents (e.g., HATU/DIPEA for amide bond formation)

    • Anhydrous DMF

  • Procedure:

    • Follow a similar amide coupling procedure as described in Step 2, using the two fragments as coupling partners.

    • After the reaction is complete, perform an aqueous work-up.

    • Purify the final BCP-PROTAC by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR spectroscopy.

Physicochemical Characterization
ParameterMethodExpected Outcome with BCP Moiety
Purity Analytical HPLC>95%
Identity High-Resolution Mass Spectrometry (HRMS)Observed mass consistent with calculated mass
Structure 1H and 13C NMRCharacteristic peaks for the BCP scaffold
Solubility Kinetic or Thermodynamic Solubility AssayIncreased solubility compared to a phenyl analog[6]
Lipophilicity LogD MeasurementPotentially lower LogD compared to a phenyl analog
Metabolic Stability Liver Microsome Stability AssayIncreased half-life compared to a phenyl analog[8]

Part 3: In Vitro and Cellular Validation of BCP-PROTACs

A systematic, multi-assay approach is crucial to validate the function of a newly synthesized PROTAC. The following workflow outlines the key stages of validation.

cluster_0 Biophysical Characterization cluster_1 Cellular Assays SPR Surface Plasmon Resonance (SPR) Ternary Complex Formation Ternary Complex Formation SPR->Ternary Complex Formation ITC Isothermal Titration Calorimetry (ITC) ITC->Ternary Complex Formation FP Fluorescence Polarization (FP) FP->Ternary Complex Formation Protein Degradation Protein Degradation Ternary Complex Formation->Protein Degradation Leads to Western Blot Western Blot Western Blot->Protein Degradation Ubiquitination Assay In-Cell Ubiquitination Assay Ubiquitination Assay->Protein Degradation Viability Assay Cell Viability Assay Downstream Effects Downstream Effects Viability Assay->Downstream Effects Protein Degradation->Downstream Effects

Caption: In vitro and cellular validation workflow for BCP-PROTACs.

Biophysical Assays for Ternary Complex Formation

Confirming that the BCP-PROTAC can effectively bridge the target protein and the E3 ligase is a critical first step.[13]

Protocol: Surface Plasmon Resonance (SPR) [14][15][16]

  • Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

  • Procedure:

    • Immobilize the biotinylated target protein on a streptavidin-coated sensor chip.

    • Inject a series of concentrations of the BCP-PROTAC to determine the binary binding affinity (KD) between the PROTAC and the target protein.

    • To measure ternary complex formation, co-inject a constant, saturating concentration of the E3 ligase with varying concentrations of the BCP-PROTAC.

    • An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

    • Fit the data to appropriate binding models to determine the kinetics (kon, koff) and affinity (KD) of the interactions.

Protocol: Isothermal Titration Calorimetry (ITC) [13][14][16]

  • Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD) of binding.

  • Procedure:

    • Place the E3 ligase in the sample cell.

    • Titrate in a solution of the BCP-PROTAC to measure the binary interaction.

    • In a separate experiment, place the E3 ligase in the sample cell and titrate in a pre-incubated mixture of the target protein and the BCP-PROTAC.

    • The difference in the measured heat change compared to the binary interaction provides information on the thermodynamics of ternary complex formation.

Cellular Assays for Protein Degradation

These assays confirm that the BCP-PROTAC is cell-permeable and can induce the degradation of the target protein in a cellular context.[17][18]

Protocol: Western Blotting for Target Protein Degradation [17]

  • Objective: To quantify the reduction in target protein levels.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-response of the BCP-PROTAC for a set time (e.g., 24 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

    • Quantify band intensities to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol: In-Cell Target Ubiquitination Assay [1]

  • Objective: To confirm that protein degradation is occurring via the ubiquitin-proteasome system.

  • Procedure:

    • Treat cells with the BCP-PROTAC at a concentration that induces degradation, in the presence and absence of a proteasome inhibitor (e.g., MG132).

    • Lyse the cells and immunoprecipitate the target protein.

    • Perform a Western blot on the immunoprecipitated protein and probe with an anti-ubiquitin antibody.

    • An increase in high-molecular-weight ubiquitin smears in the presence of the PROTAC and proteasome inhibitor confirms target ubiquitination.

Part 4: Data Interpretation and Expected Outcomes

The successful design of a BCP-containing PROTAC will be evidenced by a coherent set of data across the biophysical and cellular assays.

AssayKey ParametersDesired Outcome for a Successful BCP-PROTAC
SPR/ITC Binary KDs, Ternary KD, Cooperativity (α)Strong binding to both the target and E3 ligase, and evidence of stable ternary complex formation.
Western Blot DC50, DmaxPotent, dose-dependent degradation of the target protein with a low DC50 and high Dmax.
Ubiquitination Assay Ubiquitin SmearIncreased ubiquitination of the target protein in the presence of the PROTAC.
Cell Viability IC50/GI50A biological effect consistent with the degradation of the target protein.

The incorporation of the 3-phenylbicyclo[1.1.1]pentan-1-amine moiety is anticipated to favorably impact the pharmacokinetic properties of the PROTAC. Based on literature precedents for BCP-containing small molecules, researchers can expect to observe improved solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[6][7][8] However, it is important to note that the biological activity of BCP-containing compounds can be sensitive to the specific context, and in some cases, a decrease in potency has been observed if the shorter BCP linker disrupts key interactions.[6] Therefore, empirical testing remains essential.

Part 5: Conclusion and Future Perspectives

This compound represents a valuable addition to the medicinal chemist's toolbox for the design of next-generation PROTACs. Its ability to impart three-dimensionality can lead to compounds with improved drug-like properties, potentially overcoming the limitations of traditional planar scaffolds. The protocols and workflows outlined in these application notes provide a robust framework for the synthesis and validation of these novel protein degraders.

Future work in this area could involve the synthesis and evaluation of BCP derivatives with alternative substitution patterns, allowing for the exploration of different linker attachment points and exit vectors. Furthermore, the incorporation of BCP moieties into ligands for other E3 ligases will broaden the applicability of this promising scaffold in the rapidly evolving field of targeted protein degradation.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Pharmacokinetics and the Dermal Absorption of Bromochlorophene, a Cosmetic Preservative Ingredient, in Rats. PMC. [Link]

  • Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. ResearchGate. [Link]

  • Copper-mediated synthesis of drug-like bicyclopentanes. Macmillan Group - Princeton University. [Link]

  • Protein Degradation Assays – PROTAC Screening. Reaction Biology. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Development of biophysical assays for studies of PROTACs. DiVA portal. [Link]

  • Assays for Targeted Protein Degradation. Bio-Techne. [Link]

  • a) Examples of bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry;... ResearchGate. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Structural Insights into PROTAC-Mediated Degradation of Bcl-xL. PubMed. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. [Link]

  • Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • Compounds that mediate protein degradation and methods of use thereof.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]

  • Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity. PMC. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. [Link]

  • Rational design of CBP‐targeting PROTAC obtained by modeling the... ResearchGate. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. PubMed. [Link]

  • Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. PubMed. [Link]

  • Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition. PubMed. [Link]

  • E3 Ligase Ligands for PROTACs. University of Dundee. [Link]

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The Strategic Integration of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride in Fragment-Based Drug Design: A Guide for Advanced Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

The paradigm of drug discovery is in a constant state of evolution, driven by the need to conquer increasingly complex biological targets and overcome challenges in drug metabolism and pharmacokinetics (DMPK). A significant trend in recent years has been the deliberate move away from planar, aromatic structures—a concept often dubbed "escaping from flatland"—towards three-dimensional molecular architectures.[1] This shift is underpinned by the recognition that sp3-rich scaffolds can confer superior physicochemical properties, leading to improved solubility, metabolic stability, and target engagement.[1][2]

Within this landscape, bicyclo[1.1.1]pentanes (BCPs) have emerged as a powerful class of building blocks.[3][4] These rigid, non-planar structures serve as exceptional bioisosteres for common medicinal chemistry motifs, most notably the para-substituted phenyl ring.[3][5][6] The unique geometry of the BCP core mimics the spatial orientation of a 1,4-disubstituted benzene ring while introducing a saturated, sp3-hybridized framework.[5] This strategic replacement can mitigate issues associated with aromatic systems, such as oxidative metabolism by cytochrome P450 enzymes and non-specific binding arising from π-π stacking interactions.[2][5]

This technical guide focuses on a particularly valuable BCP derivative: 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 83249-11-0) . We will explore its strategic application within the framework of Fragment-Based Drug Design (FBDD), a powerful methodology for identifying novel lead compounds.[7] This document will provide both the conceptual basis and detailed protocols for leveraging this unique fragment to accelerate drug discovery programs.

The BCP Motif: A Superior Bioisostere

The rationale for employing a BCP core in place of a phenyl ring is multifaceted and grounded in significant improvements to drug-like properties.

Key Advantages of BCP Bioisosteres:

  • Enhanced Metabolic Stability: The saturated C(sp3)-rich structure of the BCP core is less susceptible to oxidative metabolism compared to electron-rich aromatic rings. This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.[2][5][8]

  • Improved Aqueous Solubility: The replacement of a hydrophobic phenyl ring with a more polar, saturated BCP scaffold often leads to a significant increase in aqueous solubility.[1][2][9][10] This is a critical parameter for oral bioavailability and formulation development.

  • Reduced Non-Specific Binding: Aromatic rings can engage in undesirable hydrophobic and π-π stacking interactions, leading to off-target binding and potential toxicity. The non-planar, saturated nature of the BCP moiety minimizes these non-specific interactions.[2][10]

  • Rigid Scaffold with Defined Exit Vectors: The rigid BCP core holds appended functional groups in well-defined spatial orientations. This is particularly advantageous in FBDD, where the precise positioning of vectors for fragment growing or linking is crucial for optimizing binding affinity.[]

Comparative Physicochemical Properties: Phenyl vs. BCP

The following table provides a conceptual comparison of the physicochemical properties of a hypothetical parent drug containing a para-substituted phenyl ring versus its BCP analogue.

PropertyPhenyl-Containing CompoundBCP-Containing AnalogueRationale for Improvement
Aqueous Solubility LowHighReplacement of a non-polar aromatic ring with a more polar saturated scaffold.[1][2][9][10]
Metabolic Stability (CYP450) Moderate to LowHighBCP core is less prone to oxidative metabolism than an electron-rich phenyl ring.[2][5][8]
Non-Specific Binding (CHI(IAM)) HighLowReduced hydrophobicity and elimination of π-π stacking interactions.[2][10]
Molecular Weight LowerSlightly HigherThe BCP core has a slightly higher molecular weight than a benzene ring.
Lipophilicity (clogP) HighLowerThe saturated BCP scaffold is less lipophilic than the corresponding phenyl ring.

3-Phenylbicyclo[1.1.1]pentan-1-amine in FBDD: A Strategic Workflow

Fragment-Based Drug Design (FBDD) is a hit identification strategy that begins with screening libraries of low molecular weight compounds (fragments) against a biological target.[7][12][13] Hits from these screens, which typically have weak binding affinities, are then optimized into more potent lead compounds through chemical elaboration.[7]

The rigid nature and defined exit vectors of this compound make it an ideal scaffold for FBDD. The amine and phenyl groups serve as anchor points and vectors for further chemical modification.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library (including 3-Phenyl-BCP-amine) B Biophysical Screening (NMR, X-ray, SPR, MST) A->B Screening C Hit Identification (Weak Binders) B->C Data Analysis D X-ray Crystallography of Hit-Target Complex C->D Validation E Binding Site Analysis D->E Structural Insights F Fragment Growing E->F Vector Analysis G Fragment Linking/Merging E->G Pocket Analysis H Structure-Guided Design F->H G->H I Potent Lead Compound H->I Iterative Optimization

Figure 1: A generalized workflow for Fragment-Based Drug Design (FBDD).

Experimental Protocols

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify fragments that bind to a target protein using SPR.

Objective: To identify binding of this compound and other fragments to a target protein immobilized on an SPR sensor chip.

Materials:

  • Target protein of interest

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5, NTA)

  • Amine coupling kit (EDC, NHS, ethanolamine) or appropriate chemistry for immobilization

  • This compound

  • Fragment library

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Aim for a density that will yield a response of 100-200 RU for small molecule binding.

    • Activate the surface with a 1:1 mixture of EDC/NHS.

    • Inject the protein solution (e.g., 10-50 µg/mL in an appropriate buffer) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare working solutions of the fragment in running buffer. A typical screening concentration is 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • SPR Screening:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the immobilized protein surface for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 120 seconds).

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine).

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference surface and blank injection responses.

    • Analyze the sensorgrams for evidence of binding. A significant increase in response units (RU) during association that returns to baseline during dissociation is indicative of a binding event.

    • Hits are typically defined as fragments that produce a response significantly above the background noise.

Protocol 2: Hit Validation and Characterization using 2D NMR Spectroscopy

This protocol uses 2D ¹H-¹⁵N HSQC NMR spectroscopy to validate fragment binding and map the binding site on the protein.

Objective: To confirm the binding of this compound to an ¹⁵N-labeled target protein and identify the amino acid residues involved in the interaction.

Materials:

  • ¹⁵N-isotopically labeled target protein

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • This compound

  • NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • DMSO-d₆

Methodology:

  • Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled protein (e.g., 50-200 µM) in NMR buffer.

    • Prepare a concentrated stock solution of the fragment in DMSO-d₆ (e.g., 200 mM).

  • Acquisition of Reference Spectrum:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference spectrum.

  • Titration with Fragment:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a desired fragment concentration (e.g., 10-20 fold molar excess).

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference spectrum and the spectrum with the fragment.

    • Analyze for chemical shift perturbations (CSPs). A significant change in the position of a backbone amide peak (a cross-peak in the HSQC spectrum) indicates that the corresponding amino acid is in or near the binding site of the fragment.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.

Hit_to_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking A Hit Fragment (3-Phenyl-BCP-amine) Amine Vector Phenyl Vector B Explore Unoccupied Pocket A:f0->B Extend from Amine A:f1->B Modify Phenyl C Synthesize Analogs B->C D Improved Affinity C->D E Hit 1 (3-Phenyl-BCP-amine) Binding Site A G Design Linker E->G F Hit 2 (Different Fragment) Binding Site B F->G H Synthesize Linked Compound G->H I High Affinity Ligand H->I

Figure 2: Strategies for hit-to-lead optimization using the 3-Phenyl-BCP-amine scaffold.

Protocol 3: Synthetic Elaboration - Fragment Growing

This protocol provides a representative synthetic route for "growing" from the amine vector of the 3-Phenyl-BCP-amine scaffold.

Objective: To synthesize a small library of amides to explore the chemical space adjacent to the amine binding vector.

Reaction Scheme: Acylation of 3-Phenylbicyclo[1.1.1]pentan-1-amine with various carboxylic acids.

Materials:

  • This compound

  • A diverse set of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents (EtOAc, NaHCO₃, brine, MgSO₄, silica gel)

Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and act as a base.

    • Add HATU (1.2 eq) to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization:

    • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a valuable and strategic building block for modern medicinal chemistry, particularly within the context of fragment-based drug design. Its rigid, three-dimensional structure serves as an excellent bioisosteric replacement for the para-substituted phenyl ring, offering significant advantages in terms of metabolic stability and physicochemical properties.[1][2][3][5][8][9][10] The protocols and workflows outlined in this guide provide a framework for the effective integration of this and other BCP-containing fragments into drug discovery campaigns. By embracing such innovative, three-dimensional scaffolds, researchers can enhance the quality of their hit and lead compounds, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.

References

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Parasites & Vectors. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications (RSC Publishing). [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. WIREs Computational Molecular Science. [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. PubMed. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes. Organic Letters. [Link]

  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. ResearchGate. [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Chemical Biology. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Request PDF. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are incorporating the bicyclo[1.1.1]pentane (BCP) motif into their work. The BCP scaffold is a highly sought-after bioisostere for para-substituted benzene rings, alkynes, and t-butyl groups, often improving key drug properties like solubility and metabolic stability[1][2][3]. However, its synthesis, stemming from the highly strained and reactive intermediate [1.1.1]propellane, presents unique challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and improve the yield and reproducibility of your synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

Q1: My overall yield is disappointingly low. How do I identify the problematic step?

A1: A low overall yield in a multi-step synthesis is a common issue. A systematic approach is crucial for diagnosis. The synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine typically involves three critical stages: 1) Generation of a reactive BCP precursor, 2) Installation of the phenyl group, and 3) Formation of the amine, followed by salt formation.

Start by analyzing the yield and purity of each isolated intermediate. If intermediates are not isolated, use techniques like ¹H NMR or LC-MS on crude reaction aliquots to estimate conversion. The following decision tree can guide your investigation.

Troubleshooting_Workflow start Low Overall Yield of Final Product check_step1 Step 1: Precursor Synthesis (e.g., 1-Azido-3-iodobicyclo[1.1.1]pentane) start->check_step1 step1_ok Yield & Purity OK? check_step1->step1_ok check_step2 Step 2: Phenyl Group Installation (e.g., Homolytic Aromatic Alkylation) step1_ok->check_step2 Yes troubleshoot1 Focus on [1.1.1]Propellane generation, azide addition, and precursor stability. See Q2. step1_ok->troubleshoot1 No step2_ok Yield & Purity OK? check_step2->step2_ok check_step3 Step 3: Azide Reduction to Amine step2_ok->check_step3 Yes troubleshoot2 Focus on radical initiation, reaction concentration, and side reactions. See Q3. step2_ok->troubleshoot2 No step3_ok Yield & Purity OK? check_step3->step3_ok check_step4 Step 4: Salt Formation & Purification step3_ok->check_step4 Yes troubleshoot3 Focus on reduction conditions, catalyst activity, and workup. See Q4. step3_ok->troubleshoot3 No troubleshoot4 Focus on solvent choice, acid addition, and crystallization method. See Q5. check_step4->troubleshoot4

Caption: Troubleshooting decision workflow for low-yield synthesis.

Q2: The initial radical addition to [1.1.1]propellane to form my functionalized BCP precursor is inefficient. What are the common pitfalls?

A2: This is arguably the most critical stage, as it involves handling the highly strained and unstable [1.1.1]propellane[4]. The success of this step hinges on the quality of the propellane solution and the precise control of reaction conditions.

Causality & Solutions:

  • [1.1.1]Propellane Degradation: Propellane is prone to thermal decomposition and polymerization[4]. It is not typically isolated and is best generated and used in situ or as a freshly prepared solution stored at a very low temperature.

    • Protocol Insight: The Szeimies synthesis is a common route to propellane, involving the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium at -78 °C[5]. Ensure your MeLi is properly titrated and added slowly to control the exotherm.

    • Advanced Technique: For larger scales and improved safety, consider a continuous flow synthesis of propellane. This method generates propellane "on-demand" for immediate consumption, minimizing degradation and handling risks[6][7].

  • Inefficient Radical Trapping: The desired reaction involves the opening of propellane by a radical to form a BCP-bridgehead radical, which is then trapped. This process competes with undesired oligomerization.

    • Protocol Insight: Ensure the trapping reagent (e.g., I₂, PhS-SPh, or an alkyl halide for an ATRA reaction) is present in the correct stoichiometry from the start of the reaction. The concentration of propellane should be kept low relative to the trapping agent.

    • Mechanistic Consideration: Radical additions to propellane are generally more favorable than anionic additions due to the electron density distribution in the strained central bond[1]. Using a radical initiator like triethylborane (for atom-transfer radical addition) or AIBN can provide a controlled, low-temperature source of radicals[8].

ParameterRecommendationRationale
Propellane Generation Temp. -78 °C to 0 °CMinimizes thermal decomposition of the strained ring system[5].
Propellane Usage Use immediately after generationAvoids oligomerization and degradation upon storage[4].
Reaction Initiation Radical (AIBN, Et₃B) or PhotochemicalProvides controlled initiation and is compatible with a wide range of functional groups[8].
Solvent Non-polar, aprotic (e.g., ether, pentane)Compatible with organolithium reagents and radical intermediates.
Q3: My metal-free homolytic aromatic alkylation of benzene gives a complex mixture with low conversion to the desired 3-phenylbicyclo[1.1.1]pentan-1-azide. Why?

A3: This innovative step, reported by Adsool et al., allows for the direct installation of the phenyl group onto the BCP core[9][10][11]. Its success depends on managing radical intermediates effectively.

Causality & Solutions:

  • Incorrect Initiator Concentration/Temperature: The reaction relies on the thermal decomposition of an initiator (like AIBN or lauroyl peroxide) to generate radicals that react with a BCP precursor (e.g., 1-iodobicyclo[1.1.1]pentane, formed in situ from the azide) to create the BCP radical.

    • Protocol Insight: The reaction is typically run in benzene, which serves as both the solvent and the reagent. Using a large excess of benzene is critical to ensure the BCP radical is trapped by benzene rather than reacting with another BCP molecule (oligomerization). The optimal temperature is dictated by the half-life of your chosen initiator. For AIBN, this is typically around 80-90 °C.

  • Competitive Side Reactions: The BCP-bridgehead radical is highly reactive. Besides the desired aromatic substitution, it can abstract a hydrogen atom from the solvent or another molecule, leading to an undesired, unfunctionalized BCP.

    • Mechanistic Consideration: The homolytic aromatic substitution proceeds via the addition of the BCP radical to the benzene ring, followed by a rearomatization step. Ensure your benzene is of high purity and free from radical scavengers or alternative hydrogen donors. Degassing the reaction mixture with argon or nitrogen is crucial to remove oxygen, which can interfere with radical processes.

Reaction_Pathway cluster_main Desired Pathway cluster_side Side Reactions A BCP-N3 Precursor B BCP Radical Intermediate A->B Initiator (AIBN) C Addition to Benzene (Sigma Complex) B->C + Benzene E BCP-H (H-Abstraction) B->E + H-Donor F BCP-BCP Dimer (Oligomerization) B->F + BCP Radical D 3-Phenyl-BCP-N3 (Product) C->D Rearomatization

Caption: Key reaction pathways in the homolytic alkylation step.

Q4: The final reduction of the azide to the amine is proving difficult and low-yielding. What are my best options?

A4: Converting an azide to an amine is a standard transformation, but the sterically hindered nature of the BCP bridgehead position can sometimes affect reaction rates. The choice of method depends on your substrate's functional group tolerance and the desired scale.

Causality & Solutions:

  • Incomplete Reduction: This can be due to an inactive catalyst, insufficient reducing agent, or steric hindrance.

    • Method 1: Staudinger Reaction: This is a very reliable, metal-free method. Treat the azide with triphenylphosphine (PPh₃) to form an aza-ylide intermediate, which is then hydrolyzed with water to give the amine and triphenylphosphine oxide. The main challenge is the removal of the PPh₃=O byproduct, which often requires column chromatography.

    • Method 2: Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) is a clean method, as the only byproduct is N₂. However, the catalyst can sometimes be poisoned, and the reaction may require elevated pressure for hindered substrates. Ensure your catalyst is fresh and active.

    • Method 3: Metal-Mediated Reduction: Reagents like Zinc dust in the presence of an acid (e.g., HCl or NH₄Cl) are effective. This method is robust but may not be compatible with other reducible functional groups in the molecule.

  • Product Isolation Issues: The resulting free amine can be volatile or difficult to handle. It is often preferable to proceed directly to the hydrochloride salt formation after a simple aqueous workup.

Q5: I'm struggling with the final step: forming a clean, crystalline hydrochloride salt.

A5: The physical properties of amine salts can be tricky. Often, they crash out of solution as an oil or an amorphous solid instead of well-defined crystals, making purification difficult.

Causality & Solutions:

  • Incorrect Solvent System: The choice of solvent is paramount. You need a solvent in which the free base is soluble but the hydrochloride salt is insoluble.

    • Protocol Insight: A common and effective procedure is to dissolve the purified free amine in a non-polar, anhydrous solvent like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). Then, add a stoichiometric amount of HCl solution (e.g., 2M HCl in Et₂O or gaseous HCl) dropwise with vigorous stirring.

  • Precipitation is Too Rapid: Adding the acid too quickly can cause the salt to "oil out."

    • Technique: Cool the solution of the free base (e.g., to 0 °C) before and during the slow addition of the HCl solution. After addition, allow the mixture to stir at low temperature and then slowly warm to room temperature to encourage crystal growth. If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. Sonication can also be helpful.

  • Product is Impure: Impurities can inhibit crystallization.

    • Purification: If the initial salt precipitates poorly, it may be necessary to re-purify. This can be done by partitioning the material between a dilute aqueous base (like NaHCO₃) and an organic solvent (like EtOAc) to regenerate the free base. After drying and concentrating the organic layer, the salt formation can be re-attempted. Recrystallization of the crude salt from a suitable solvent system (e.g., isopropanol/ether) may also be effective.

Frequently Asked Questions (FAQs)

Q: What is the most expedient and scalable synthetic route to start with? A: While several routes exist, the approach utilizing a metal-free homolytic aromatic alkylation is highly efficient.[11] It significantly shortens the synthesis compared to older methods and avoids hazardous reagents like hydrazoic acid.

FeatureClassical Route (e.g., via Curtius Rearrangement)Homolytic Alkylation Route[11]
Starting Material BCP-1,3-dicarboxylic acidBCP-1-azide-3-iodide (from propellane)
Typical # of Steps ~7 steps~3-4 steps from propellane
Overall Yield Often low (<15%)Significantly improved
Key Reagents Hydrazoic acid (explosive)AIBN, Benzene
Scalability Challenging due to safety and step countMore amenable to scale-up

Q: How do I analytically confirm the structure and purity of 3-Phenylbicyclo[1.1.1]pentan-1-amine? A: A combination of standard analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic singlet for the six bridge protons of the BCP core and the aromatic signals for the phenyl group.

  • ¹³C NMR: The BCP cage has highly characteristic signals. Expect to see signals for the two bridgehead carbons (C1 and C3) and the three bridge carbons (CH₂).

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ peak for the free base.

  • HPLC: Use a reverse-phase column to assess the purity of the final product.

Q: What are the most critical safety precautions for this synthesis? A: Two components require special attention:

  • [1.1.1]Propellane: This molecule possesses immense strain energy (~102 kcal/mol)[4]. While surprisingly persistent at room temperature, it can polymerize energetically. Always handle it in dilute solutions and at low temperatures. Avoid concentrating propellane solutions. Work behind a blast shield, especially on a larger scale.

  • Organic Azides: While the BCP-azide intermediate is generally stable, organic azides as a class are potentially explosive and sensitive to heat, shock, and friction. Always wear appropriate personal protective equipment (PPE), including safety glasses and face shields. Avoid heating the azide intermediate to high temperatures unnecessarily.

Detailed Experimental Protocol: Expedient Synthesis via Homolytic Alkylation

This protocol is an illustrative synthesis based on published literature and should be adapted and optimized for your specific laboratory conditions.[9][11]

Step 1: Synthesis of 1-Azido-3-iodobicyclo[1.1.1]pentane This intermediate is prepared from the reaction of in-situ generated [1.1.1]propellane with iodine azide (IN₃). IN₃ is itself generated in situ from sodium azide and iodine monochloride. Caution: Iodine azide is explosive and should not be isolated.

Step 2: Metal-Free Homolytic Aromatic Alkylation

  • To a solution of 1-azido-3-iodobicyclo[1.1.1]pentane (1.0 equiv) in benzene (used in large excess, e.g., 0.1 M concentration of the starting material), add lauroyl peroxide (0.2 equiv) or another suitable radical initiator.

  • Degas the mixture thoroughly with argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C (depending on initiator) under an argon atmosphere and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess benzene.

  • Purify the crude residue (3-azido-1-phenylbicyclo[1.1.1]pentane) by column chromatography.

Step 3: Reduction to 3-Phenylbicyclo[1.1.1]pentan-1-amine

  • Dissolve the purified azide from the previous step (1.0 equiv) in a mixture of THF and water (e.g., 5:1).

  • Add triphenylphosphine (1.2 equiv) and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50 °C) to increase the rate.

  • Monitor the reaction by TLC until the starting azide is consumed.

  • Concentrate the mixture, then perform an acid-base extraction to separate the amine from the triphenylphosphine oxide byproduct.

  • Extract the free base into an organic solvent (e.g., EtOAc), dry over Na₂SO₄, filter, and concentrate to yield the free amine, which may be an oil or low-melting solid.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude free amine in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 equiv) dropwise with vigorous stirring.

  • A white precipitate should form. Continue stirring at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

References

  • A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. [Link]

  • [1.1.1]Propellane. Wikipedia. [Link]

  • [1.1.1]Propellane. Organic Syntheses. [Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. University of Glasgow. [Link]

  • Chlorination of Highly Strained Bicyclo[1.1.1]pentane Derivative. ChemistryViews. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. OUCI. [Link]

  • Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications (RSC Publishing). [Link]

  • A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Organic Letters. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the production of this valuable bicyclo[1.1.1]pentane (BCP) derivative. BCPs are increasingly sought after as bioisosteres for para-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[1][2][3] However, the journey from lab-scale synthesis to large-scale production is fraught with specific hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a smoother and more efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Initial BCP Core Formation

Symptoms:

  • Significantly lower than expected yield of the bicyclo[1.1.1]pentane core structure.

  • Formation of a complex mixture of byproducts, making purification difficult.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inefficient Generation/Handling of [1.1.1]Propellane [1.1.1]Propellane is a highly strained and reactive intermediate, often generated in situ.[4] On a larger scale, its concentration may be inconsistent, or it may polymerize before reacting with the desired reagent.Implement a continuous flow setup for the generation and immediate consumption of propellane.[2][5][6] This minimizes decomposition and ensures a consistent supply for the reaction. For batch processes, ensure rapid stirring and controlled addition of the propellane precursor.
Suboptimal Reaction Conditions for Radical Addition Many syntheses of functionalized BCPs rely on radical addition to propellane.[3][4] The efficiency of these reactions is highly dependent on initiator concentration, temperature, and solvent. On a larger scale, localized "hot spots" can lead to uncontrolled side reactions.Optimize the initiator (e.g., triethylborane) concentration.[1] Use a jacketed reactor with precise temperature control to ensure even heat distribution. Consider using a more dilute solution to better manage the reaction exotherm.
Photochemical Reaction Inefficiency If using a photochemical route, light penetration can be a significant issue on a larger scale. The reaction mixture's turbidity or the reactor's geometry can limit the effective irradiation volume.[2][5][6]For scale-up, transition from batch photoreactors to continuous flow photochemical reactors. This ensures uniform irradiation of the entire reaction mixture.[2][5][6] Ensure the solvent is UV-transparent at the desired wavelength.
Problem 2: Difficulties in the Purification of 3-Phenylbicyclo[1.1.1]pentan-1-amine

Symptoms:

  • Co-elution of impurities during column chromatography.

  • Difficulty in inducing crystallization of the free amine or its hydrochloride salt.

  • Oily product that is difficult to handle and dry.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Structurally Similar Impurities The synthesis can generate isomers or oligomers of the desired product that have very similar polarities, making chromatographic separation challenging.Employ a multi-step purification strategy. Consider an initial acid-base extraction to remove non-basic impurities.[7] For chromatography, screen different solvent systems and stationary phases (e.g., silica gel, alumina). High-performance liquid chromatography (HPLC) may be necessary for achieving high purity.
Incomplete Conversion to Hydrochloride Salt If the hydrochloride salt is the target, incomplete reaction with HCl can lead to a mixture of the free amine and the salt, which can be difficult to crystallize.Ensure stoichiometric or a slight excess of a standardized HCl solution (e.g., HCl in isopropanol or diethyl ether) is used. Monitor the salt formation via pH measurement or spectroscopic methods (e.g., NMR).
Residual Solvent The highly rigid and compact structure of the BCP core can sometimes trap solvent molecules within the crystal lattice or as an oil.After crystallization, wash the solid with a non-polar solvent in which the product is sparingly soluble (e.g., cold diethyl ether or pentane). Dry the product under high vacuum at a slightly elevated temperature to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of BCP derivatives?

A1: The primary safety concerns revolve around the handling of highly strained and energetic starting materials and intermediates, as well as potentially pyrophoric reagents.

  • [1.1.1]Propellane: This is a highly strained molecule and should be handled with care.[4] While it can be isolated, it is often generated and used in situ to minimize risk. Large-scale generation should be conducted behind a blast shield, and its concentration in solution should be carefully monitored.

  • Organometallic Reagents: Syntheses involving organolithium or Grignard reagents require strict anhydrous and inert atmosphere conditions to prevent fires.[8] Scale-up of these reactions necessitates specialized equipment and trained personnel.

  • Exothermic Reactions: Radical additions to propellane can be highly exothermic. Proper heat management through efficient cooling systems and controlled addition rates is crucial to prevent runaway reactions.

Q2: What are the advantages of using a flow chemistry setup for BCP synthesis on a larger scale?

A2: Flow chemistry offers several advantages for the scale-up of BCP synthesis:[2][5][6]

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly important when working with unstable intermediates like propellane.

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields.

  • Efficient Photochemistry: For photochemical reactions, flow setups ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues encountered in large batch reactors.[2][5][6]

  • Seamless Integration: Flow reactors can be easily integrated with online monitoring and purification systems, creating a more automated and efficient workflow.

Q3: Are there alternative synthetic routes to 3-Phenylbicyclo[1.1.1]pentan-1-amine that avoid the use of [1.1.1]propellane?

A3: While many modern and efficient routes utilize [1.1.1]propellane, alternative strategies exist, often starting from more stable BCP precursors. One common starting material is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[2][6] A potential synthetic pathway is outlined below:

G A Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid B Monofunctionalization (e.g., esterification) A->B C Curtius or Hofmann Rearrangement B->C D Introduction of the Phenyl Group (e.g., via radical reaction on the remaining carboxylic acid) C->D E 3-Phenylbicyclo[1.1.1]pentan-1-amine D->E G cluster_0 Salt Formation Workflow A Dissolve Free Base B Cool Solution A->B C Add HCl Solution B->C D Stir and Precipitate C->D E Filter Solid D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G

Sources

Technical Support Center: Purification Strategies for 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this novel bicyclo[1.1.1]pentane (BCP) derivative. As a rigid phenyl ring bioisostere, the purity of this compound is paramount for reliable and reproducible results in downstream applications. This document offers field-proven insights and detailed protocols to address common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, particularly following its synthesis via the metal-free homolytic aromatic alkylation of benzene as described by Thirumoorthi and Adsool.[1][2][3][4]

Issue 1: Low Purity of the Final Hydrochloride Salt After Initial Synthesis and Work-up

Question: After following the synthesis and acid-base extraction work-up, my final this compound product shows significant impurities by ¹H NMR and LC-MS. What are the likely impurities and how can I remove them?

Answer:

The synthetic route involving homolytic aromatic alkylation (a Minisci-type reaction) can sometimes lead to side products.[5] The primary impurities are often residual, unreacted starting materials or neutral byproducts that were not fully removed during the aqueous work-up.

Potential Impurities:

  • Unreacted Starting Materials: Residual 1-azido-3-iodobicyclo[1.1.1]pentane or its reduced form, 1-iodobicyclo[1.1.1]pentane.

  • Neutral Byproducts: Biphenyl or poly-alkylated benzene species can form, especially if the reaction conditions are not optimal.

  • Solvent Residue: Diethyl ether or other solvents used during the work-up may be trapped in the solid product.

Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain soluble at all temperatures.

Recommended Recrystallization Solvents and Protocols:

Solvent SystemProtocolExpected Outcome
Isopropanol (IPA) / Diethyl Ether 1. Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol. 2. While the solution is still warm, slowly add diethyl ether until a faint turbidity persists. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 4. Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.This is often an effective system for amine hydrochlorides. The isopropanol solubilizes the salt, while the less polar diethyl ether reduces the solubility, inducing crystallization.
Methanol / Dichloromethane (DCM) 1. Dissolve the crude product in a minimal amount of methanol at room temperature. 2. Slowly add dichloromethane until the solution becomes slightly cloudy. 3. If necessary, gently warm the solution to redissolve any precipitate and then allow it to cool slowly. 4. Cool in an ice bath and collect the crystals as described above.Methanol is a good solvent for many amine salts, and the addition of the less polar DCM can effectively induce crystallization.
Ethanol / Water 1. Dissolve the crude salt in a minimal amount of hot ethanol. 2. Add hot water dropwise until the solution becomes turbid. 3. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly. 4. Cool and collect the crystals.This polar solvent system can be effective, but care must be taken as the hydrochloride salt has some water solubility.

Causality Behind Experimental Choices: The use of a solvent/anti-solvent system provides fine control over the crystallization process. The "good" solvent (e.g., isopropanol, methanol) dissolves the target compound and impurities, while the "bad" solvent (e.g., diethyl ether, DCM) selectively reduces the solubility of the target compound, leading to the formation of pure crystals. Slow cooling is crucial to allow for the formation of a well-ordered crystal lattice, which excludes impurities.

Issue 2: Oily Product Obtained Instead of a Crystalline Solid

Question: During recrystallization, my product "oils out" and does not form crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid. This is often due to a high concentration of impurities or a rapid change in solvent polarity.

Troubleshooting Steps:

  • Increase the Amount of the "Good" Solvent: Add more of the solvent in which your compound is more soluble (e.g., isopropanol in an IPA/ether system) to the hot mixture to ensure the compound remains dissolved at a slightly lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Workflow for Troubleshooting "Oiling Out":

Caption: Decision tree for troubleshooting an oily product during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the acid-base extraction in the initial work-up?

A1: The acid-base extraction is a fundamental purification technique for separating acidic, basic, and neutral compounds.[6] In the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine, the product is a basic amine.

  • Step 1: Acidic Wash: The crude reaction mixture is typically dissolved in an organic solvent (like diethyl ether) and washed with an aqueous acid (e.g., HCl). The basic amine is protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Neutral organic impurities remain in the organic layer.

  • Step 2: Basification: The aqueous layer containing the desired amine salt is then made basic (e.g., with NaOH). This deprotonates the ammonium salt, regenerating the free amine, which is typically insoluble in water and can be extracted back into an organic solvent.

  • Step 3: Final Salt Formation: The purified free amine is then treated with HCl (often as a solution in an organic solvent like ether) to precipitate the final, pure hydrochloride salt.

This process effectively removes neutral and acidic impurities.

Q2: Can I use column chromatography to purify the free amine before converting it to the hydrochloride salt?

A2: Yes, flash column chromatography can be an effective purification method for the free amine. However, amines can be challenging to purify on standard silica gel due to their basicity, which can lead to tailing and poor separation.

Recommended Column Chromatography Conditions:

  • Stationary Phase: Standard silica gel can be used, but it is often beneficial to pre-treat it with a small amount of a volatile base like triethylamine (e.g., by including 1-2% triethylamine in the eluent). Alternatively, using an amine-functionalized silica gel can provide better results.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The addition of a small percentage of triethylamine to the eluent system can help to prevent peak tailing.

Logical Flow for Chromatography Method Selection:

Caption: Workflow for deciding on a chromatographic purification step.

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for confirming the structure and assessing the purity of your compound. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the main compound from impurities and provide their mass-to-charge ratios, helping to identify them. A single sharp peak in the chromatogram with the correct mass is indicative of a pure sample.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range often indicates the presence of impurities.

Q4: My final product is slightly off-white or yellowish. How can I decolorize it?

A4: A slight coloration can often be removed by treating a solution of the compound with activated charcoal.

Decolorization Protocol:

  • Dissolve the impure product in the minimum amount of a suitable hot solvent (as you would for recrystallization).

  • Add a small amount (typically 1-5% by weight) of activated charcoal to the hot solution.

  • Swirl the mixture for a few minutes. Caution: Do not boil the solution with charcoal, as this can cause bumping.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Allow the filtrate to cool and crystallize as you would in a normal recrystallization.

The activated charcoal has a high surface area and adsorbs colored impurities.

References

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(15), 3139-3142. [Link]

  • Minisci reaction. In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Electronic Supplementary Information for: Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Royal Society of Chemistry. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Semantic Scholar. [Link]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Europe PMC. [Link]

  • Recrystallisation. University of Cambridge Department of Chemistry. Retrieved January 2, 2026, from [Link]

  • Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved January 2, 2026, from [Link]

  • Recrystallization Solvent Pair. (2013, July 11). YouTube. [Link]

  • Are amines soluble in organic solvents? Quora. Retrieved January 2, 2026, from [Link]

  • Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Solubility of Organic Compounds. LibreTexts Chemistry. Retrieved January 2, 2026, from [Link]

Sources

troubleshooting common issues in the synthesis of bicyclo[1.1.1]pentane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable scaffolds. BCPs are increasingly recognized as important bioisosteres for para-substituted phenyl rings, internal alkynes, and tert-butyl groups, offering potential improvements in metabolic stability, solubility, and membrane permeability.[1][2][3][4] However, their synthesis, which often involves the highly strained and reactive intermediate [1.1.1]propellane, can present significant challenges.[3][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of BCP derivatives. The information is structured to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of BCP derivatives.

Q1: My yield of the desired BCP derivative is consistently low. What are the most common causes?

A1: Low yields in BCP synthesis can stem from several factors, primarily related to the generation and reactivity of the [1.1.1]propellane intermediate. Key areas to investigate include:

  • Inefficient [1.1.1]Propellane Formation: The synthesis of [1.1.1]propellane itself can be low-yielding if reaction conditions are not optimal.[6][7] Key parameters to check are the quality and stoichiometry of reagents like methyllithium, and precise temperature control.[7]

  • [1.1.1]Propellane Instability and Polymerization: [1.1.1]Propellane is a highly strained molecule prone to polymerization and decomposition.[6] It is crucial to use the propellane solution immediately after its generation or store it at very low temperatures (e.g., -196 °C) to prevent degradation.[6][7]

  • Suboptimal Reaction Conditions for Propellane Trapping: The subsequent reaction to form the desired BCP derivative by trapping the propellane requires careful optimization. Factors such as solvent, temperature, and the nature of the radical or nucleophile can significantly impact the yield.

  • Purification Losses: BCP derivatives can sometimes be volatile or difficult to separate from byproducts, leading to losses during workup and purification.

Q2: I am observing significant amounts of polymer formation in my reaction. How can I minimize this?

A2: Polymerization is a common side reaction due to the high strain energy of [1.1.1]propellane.[6] To minimize polymer formation:

  • Use [1.1.1]Propellane Solution Immediately: The concentration of [1.1.1]propellane should be kept as low as is practical, and the solution should be used immediately after preparation.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to control the rate of polymerization relative to the desired reaction.

  • Optimize Stoichiometry: Ensure that the trapping agent (e.g., radical precursor, nucleophile) is present in an appropriate concentration to react with the propellane as it is formed. In some cases, adding the propellane solution slowly to a solution of the trapping agent can be beneficial.

  • Consider Continuous Flow Synthesis: Continuous flow methodologies can offer better control over reaction parameters and minimize the accumulation of reactive intermediates like [1.1.1]propellane, thereby reducing polymerization.[8][9]

Q3: What are the best practices for purifying BCP derivatives?

A3: The purification strategy for BCP derivatives depends on their physical properties.

  • Column Chromatography: For non-volatile compounds, column chromatography on silica gel is a standard method. It's important to choose an appropriate solvent system to achieve good separation.

  • Distillation: For volatile BCP derivatives, distillation under reduced pressure can be an effective purification technique.

  • Crystallization: If the BCP derivative is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure material.

  • Aqueous Workup: In some flow synthesis setups, a practical aqueous workup procedure has been successfully employed for the purification of [1.1.1]propellane before its subsequent functionalization, which can simplify the overall process.[9]

Q4: Are there alternatives to using the highly reactive [1.1.1]propellane directly?

A4: While most BCP syntheses rely on [1.1.1]propellane, there is growing interest in developing more stable and easier-to-handle precursors. Some emerging strategies include:

  • Storable Feedstocks: The encapsulation of BCP derivatives within α-cyclodextrin has been explored as a method to create a storable feedstock for the controlled release and subsequent preparation of [1.1.1]propellane.[2]

  • Alternative Synthetic Routes: Research into alternative synthetic pathways that bypass the direct generation and handling of large quantities of free [1.1.1]propellane is an active area. These may involve different cyclization strategies or the use of pre-functionalized BCP building blocks.[10][11][12]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific, complex issues you may encounter during your experiments.

Guide 1: Low Yield in the Synthesis of [1.1.1]Propellane

Problem: The synthesis of the key intermediate, [1.1.1]propellane, from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and methyllithium is resulting in a low yield, as determined by a subsequent trapping reaction (e.g., with thiophenol).[7]

Visualizing the [1.1.1]Propellane Synthesis Workflow

propellane_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_trapping Yield Determination cluster_product Product Start_Mat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane Methyllithium Reaction_Step Reaction at -78 °C to 0 °C Start_Mat->Reaction_Step Propellane [1.1.1]Propellane Solution Reaction_Step->Propellane Trapping Trapping with Thiophenol Propellane->Trapping Product Bicyclo[1.1.1]pentyl phenyl sulfide Trapping->Product

Caption: Workflow for [1.1.1]propellane synthesis and yield determination.

Potential Causes and Solutions
Potential Cause Underlying Rationale Troubleshooting Steps & Solutions
Poor Quality or Incorrect Titration of Methyllithium Methyllithium is a highly reactive organometallic reagent, and its concentration can decrease over time due to reaction with moisture or air. Inaccurate concentration leads to incorrect stoichiometry, resulting in incomplete reaction or side reactions.1. Titrate Methyllithium: Always titrate your methyllithium solution before use to accurately determine its molarity. 2. Use Fresh Reagent: If possible, use a fresh bottle of methyllithium. 3. Proper Handling: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon) to prevent quenching of the methyllithium.
Inadequate Temperature Control The reaction to form [1.1.1]propellane is highly exothermic and temperature-sensitive. The initial reaction is typically performed at -78 °C, followed by warming to 0 °C.[7] Deviations from this temperature profile can lead to decomposition of intermediates or the final product.1. Calibrate Thermometer: Ensure your low-temperature thermometer is accurately calibrated. 2. Maintain Cold Bath: Use a well-insulated Dewar with a dry ice/acetone bath to maintain -78 °C. 3. Controlled Warming: Allow the reaction to warm slowly and controllably to 0 °C in an ice-water bath.[7]
Inefficient Volatile Transfer [1.1.1]Propellane is volatile and is typically isolated by vacuum transfer to a cold trap.[7] Inefficient transfer will result in a significant loss of product.1. Ensure High Vacuum: Use a good quality vacuum pump and check for leaks in your system. 2. Efficient Cooling: Use a liquid nitrogen bath (-196 °C) to ensure complete condensation of the volatile propellane.[7] 3. Minimize Transfer Distance: Keep the transfer path as short as possible to reduce losses.
Decomposition During Storage/Handling [1.1.1]Propellane is thermally unstable and can rapidly decompose or polymerize at room temperature.[6]1. Immediate Use: The best practice is to use the [1.1.1]propellane solution immediately after its preparation. 2. Low-Temperature Storage: If storage is necessary, keep the solution at -196 °C.[6] 3. Inert Atmosphere: Always handle the propellane solution under an inert atmosphere.
Guide 2: Poor Selectivity in the Functionalization of [1.1.1]Propellane

Problem: The reaction of [1.1.1]propellane with a radical precursor is yielding a mixture of the desired 1,3-disubstituted BCP and other byproducts, such as oligomers or products from undesired radical pathways.

Visualizing the Radical Addition to [1.1.1]Propellane

radical_addition cluster_reactants Reactants cluster_initiation Initiation cluster_propagation Propagation cluster_products Products Propellane [1.1.1]Propellane Radical_Addition Addition of R• to Propellane Propellane->Radical_Addition Radical_Precursor Radical Precursor (R-X) Initiation_Step Radical Generation (e.g., photoredox, initiator) Radical_Precursor->Initiation_Step Initiation_Step->Radical_Addition BCP_Radical Bridgehead BCP Radical Radical_Addition->BCP_Radical Atom_Transfer Atom/Group Transfer BCP_Radical->Atom_Transfer Byproducts Oligomers, Side Products BCP_Radical->Byproducts Desired_Product Desired 1,3-Disubstituted BCP Atom_Transfer->Desired_Product

Caption: General mechanism for radical addition to [1.1.1]propellane.

Potential Causes and Solutions
Potential Cause Underlying Rationale Troubleshooting Steps & Solutions
Uncontrolled Radical Generation If the rate of radical generation is too high, it can lead to side reactions of the radicals themselves or promote the oligomerization of [1.1.1]propellane.1. Optimize Initiator Concentration: If using a chemical initiator, carefully screen its concentration to find the optimal balance between initiation rate and side reactions. 2. Control Light Intensity: In photoredox catalysis, the intensity of the light source can be adjusted to control the rate of radical formation.[13][14] 3. Degas Solvents: Remove dissolved oxygen from the reaction mixture, as it can interfere with radical processes.
Slow Radical Trapping by Propellane If the concentration of [1.1.1]propellane is too low, the generated radicals may undergo other reactions before they can be trapped.1. Adjust Reactant Concentrations: Experiment with the relative concentrations of the radical precursor and the [1.1.1]propellane solution. 2. Slow Addition: Consider the slow addition of the radical precursor to the [1.1.1]propellane solution to maintain a low concentration of the reactive radical species.
Reactivity of the Bridgehead BCP Radical The intermediate bridgehead BCP radical can be trapped by various species in the reaction mixture. If undesired trapping agents are present, this will lead to byproducts.1. Solvent Choice: The choice of solvent is critical. Avoid solvents that can readily undergo hydrogen atom abstraction by the BCP radical. 2. Purify Reagents: Ensure all reagents are pure and free from contaminants that could act as undesired radical traps. 3. Optimize Trapping Agent: The nature and concentration of the final trapping agent (e.g., in a multicomponent reaction) should be optimized to ensure efficient and selective reaction with the BCP radical.[15]
Inherent Instability of Reactants or Products Some functional groups on the radical precursor or the final BCP product may not be stable under the reaction conditions, leading to decomposition and the formation of byproducts.1. Screen Functional Group Tolerance: Carefully review the functional group tolerance of the chosen synthetic method.[13][14] 2. Protecting Groups: If necessary, use protecting groups for sensitive functionalities that can be removed after the BCP core has been formed. 3. Milder Reaction Conditions: Explore alternative methods that employ milder reaction conditions, such as some photoredox-catalyzed reactions that can be performed at room temperature.[13][14]

III. Experimental Protocols

Protocol 1: Synthesis of [1.1.1]Propellane Solution

This protocol is adapted from the procedure reported by Szeimies and co-workers.[7]

Materials:

  • 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane

  • Methyllithium (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Dry ice

  • Acetone

  • Liquid nitrogen

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an addition funnel under an argon atmosphere.

  • Dissolve 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in anhydrous diethyl ether and add it to the reaction flask.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add a solution of methyllithium in diethyl ether dropwise via the addition funnel over 15 minutes with vigorous stirring, maintaining the internal temperature at -78 °C.

  • After the addition is complete, continue stirring at -78 °C for an additional 10-15 minutes.

  • Replace the dry ice/acetone bath with an ice-water bath (0 °C) and continue stirring for 1 hour.

  • Transfer the volatile materials (diethyl ether and [1.1.1]propellane) under reduced pressure to a flame-dried receiving flask cooled to -196 °C with liquid nitrogen.

  • The resulting solution in the receiving flask is a solution of [1.1.1]propellane in diethyl ether. Its concentration can be determined by a trapping reaction with a known amount of thiophenol followed by ¹H NMR analysis.[7]

IV. References

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(21), 2871-2874. [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. [Link]

  • Wiberg, K. B., & Waddell, S. T. (1990). [1.1.1]Propellane. Organic Syntheses, 69, 40. [Link]

  • Donnelly, K., & Baumann, M. (2021). Synthesis of [1.1.1]Propellane and Subsequent Functionalization in Continuous-Flow Processes. Synfacts, 17(06), 0715. [Link]

  • Chemistry Stack Exchange. (2017). Small Propellanes Stability. [Link]

  • Musacchio, A. J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Journal of the American Chemical Society, 141(39), 15386-15391. [Link]

  • Bull, J. A., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 2(1), 4-21. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry. [Link]

  • Wu, J., et al. (2021). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(12), 3745-3754. [Link]

  • Sterling, A. J., et al. (2021). Rationalizing the diverse reactivity of [1.1.1]propellane through σ-π-delocalization. ChemRxiv. [Link]

  • Sterling, A., et al. (2019). Straining to React: Delocalization Drives the Stability and Omniphilicity of [1.1.1]propellane. ChemRxiv. [Link]

  • Zhu, C., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29), e2105491118. [Link]

  • Bio, M. M., et al. (2023). General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction. Journal of the American Chemical Society, 145(1), 335-344. [Link]

  • Mykhailiuk, P. K., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(1), 110-118. [Link]

  • Chen, F., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. Green Synthesis and Catalysis. [Link]

Sources

Technical Support Center: Optimization of Metal-Free Benzo[c]phenanthridine (BCP) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzo[c]phenanthridine (BCP) alkaloids and their derivatives are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Traditional syntheses often rely on transition-metal catalysts, which, while effective, can introduce challenges related to cost, toxicity, and product purification.[2] The shift towards metal-free synthetic routes represents a significant advancement in sustainable and green chemistry.[3]

This guide is designed for researchers, chemists, and drug development professionals engaged in the metal-free synthesis of BCPs. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to overcome common experimental hurdles and systematically optimize your reaction conditions for higher yields and purity.

Core Principles of Metal-Free BCP Synthesis

Most metal-free BCP syntheses hinge on the formation of a key biaryl bond through an intramolecular reaction. A dominant and versatile strategy is the Homolytic Aromatic Substitution (HAS) , which proceeds via a radical cyclization mechanism.[4][5] Understanding this pathway is crucial for effective troubleshooting.

The key steps generally involve:

  • Radical Generation: An aryl radical is generated from a suitable precursor, often an aryl halide. This can be initiated by a chemical initiator, a base, or light (photocatalysis).[6][7]

  • Intramolecular Cyclization: The generated radical attacks an adjacent aromatic ring in an intramolecular fashion to form a radical σ-complex.[6]

  • Rearomatization/Oxidation: The σ-complex is then oxidized and deprotonated to rearomatize the ring system, yielding the final BCP core. This step is critical and often requires a specific oxidant.[6][8]

Each of these stages presents opportunities for optimization and potential points of failure.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments.

Problem 1: My reaction yield is consistently low or zero.

  • Question: I've followed a published procedure for a metal-free BCP synthesis, but my yields are much lower than reported, or I'm only recovering starting material. What's going wrong?

  • Answer: This is a common and frustrating issue that can stem from several factors, often related to the initiation (radical generation) or oxidation steps.

    • Causality & Solution - Ineffective Radical Generation: The initial formation of the aryl radical is the kinetically limiting step. If this process is inefficient, the entire reaction will fail.

      • Base-Promoted Systems (e.g., KOtBu): The choice and quality of the base are critical. Potassium tert-butoxide (KOtBu) can form a complex that facilitates the single-electron transfer (SET) needed to generate the aryl radical from an aryl halide.[6] Ensure your base is fresh, anhydrous, and stored under an inert atmosphere. Sub-par base quality is a frequent cause of failure.

      • Photo-initiated Systems: If using a light-mediated protocol, ensure your light source has the correct wavelength (e.g., 390-395 nm) and sufficient power.[7] The distance of the light source from the reaction vessel can dramatically impact photon flux and, therefore, the reaction rate.[7]

    • Causality & Solution - Insufficient or Inappropriate Oxidant: The final rearomatization step is an oxidation. Without an effective oxidant, the cyclized intermediate may not convert to the final product.[6]

      • Role of Oxidants: Common oxidants in metal-free couplings include hypervalent iodine reagents (like PIDA), DDQ, or even molecular oxygen (O₂).[6][9] The oxidant's role is to accept an electron from the radical σ-complex, facilitating the final proton loss to form the stable aromatic BCP.[6]

      • Troubleshooting: If you suspect an oxidant issue, first ensure it is not degraded. If the problem persists, consider screening different oxidants. For example, if DDQ is failing, a hypervalent iodine reagent might provide a different reaction pathway and better results.[9] In some aerobic oxidations, ensuring adequate airflow or performing the reaction under an oxygen atmosphere (with appropriate safety precautions) can be beneficial.

    • Causality & Solution - Temperature and Solvent Effects: Radical reactions can be sensitive to temperature.

      • Temperature: Higher temperatures can increase the rate of radical generation but may also promote undesired side reactions or decomposition.[10] If no reaction occurs at room temperature, try incrementally increasing the temperature (e.g., in 10-20 °C steps).[9] Conversely, if you observe decomposition, lowering the temperature is advised.

      • Solvent: The solvent can influence the stability of radical intermediates and the solubility of reagents. Aprotic polar solvents like DMSO or DMF are common. If solubility is an issue, or if the solvent might be participating in side reactions, screening alternative solvents is a logical step.

Problem 2: My reaction produces multiple unidentified side products.

  • Question: My TLC and NMR analysis show a complex mixture of products instead of the clean BCP I expected. What are these side products and how can I prevent them?

  • Answer: The formation of multiple products often points to issues with regioselectivity or competing reaction pathways.

    • Causality & Solution - Poor Regioselectivity: In HAS reactions, the aryl radical can sometimes add to different positions on the aromatic ring, leading to a mixture of isomers.[6] This is a known challenge in some metal-free systems.

      • Mitigation: While difficult to control completely, regioselectivity can sometimes be influenced by steric or electronic factors. Modifying the substituents on the aromatic rings of your starting material may direct the cyclization to the desired position. This is more of a substrate design issue than a condition optimization one.

    • Causality & Solution - Intermolecular Side Reactions: Instead of the desired intramolecular cyclization, the initially formed aryl radical may react with another molecule of starting material or solvent, leading to homocoupling (biaryls) or other undesired products.

      • Mitigation: This is often a concentration-dependent issue. Running the reaction at a lower concentration (higher dilution) can favor the intramolecular pathway over the intermolecular one. Consider using a syringe pump for the slow addition of the substrate to maintain a low effective concentration throughout the reaction.

    • Causality & Solution - Substrate or Product Oxidation: The oxidant required for the final step can sometimes be too harsh, leading to over-oxidation of the electron-rich starting material or the BCP product itself.

      • Mitigation: Switch to a milder oxidant. Hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) can be gentler alternatives to stronger oxidants like DDQ.[9] You can also try reducing the stoichiometric amount of the oxidant used.

Problem 3: The reaction works, but the results are not reproducible.

  • Question: I had a successful synthesis with a good yield, but subsequent attempts under what I believe are identical conditions have failed. What could be causing this inconsistency?

  • Answer: Reproducibility issues are often traced to subtle, overlooked variables in the experimental setup.

    • Causality & Solution - Atmospheric Conditions: Many radical reactions are sensitive to atmospheric oxygen. Some reactions require O₂ as the terminal oxidant, while for others, its presence can lead to undesired peroxide formation and side reactions.

      • Mitigation: Be rigorously consistent with your atmospheric conditions. If the reaction is meant to be anaerobic, ensure you are using robust techniques to degas your solvents and maintain an inert (Argon or Nitrogen) atmosphere. If it is an aerobic oxidation, ensure the reaction is open to the air or that oxygen is supplied consistently.

    • Causality & Solution - Reagent Purity and Age: As mentioned in Problem 1, the quality of reagents like bases and oxidants is paramount. A new bottle of KOtBu or a freshly opened container of DDQ can behave very differently from one that has been on the shelf for months.[9]

      • Mitigation: Always use reagents of the highest possible purity. For highly sensitive reactions, consider titrating bases or purifying solvents before use. Note the batch number and age of your reagents in your lab notebook to track potential sources of variability.

    • Causality & Solution - Reaction Time and Monitoring: Radical chain reactions can have induction periods, and reaction times can vary.

      • Mitigation: Do not rely solely on a prescribed reaction time from the literature. Monitor the reaction progress diligently using an appropriate technique (e.g., TLC, LC-MS). A reaction that was complete in 6 hours in one run might require 10 hours in another due to subtle changes in reagent quality or temperature.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best oxidant for my system?

    • A1: The choice of oxidant is system-dependent. A good starting point is to review the literature for similar substrates. Common choices include DDQ, hypervalent iodine reagents (PIDA, PIFA), TEMPO, and O₂ (air).[6][11] It is often necessary to screen a small panel of oxidants to find the optimal one for your specific substrate. See the data table below for a summary of common options.

  • Q2: Can I run this reaction without an inert atmosphere?

    • A2: It depends entirely on the mechanism. If the reaction utilizes molecular oxygen as the terminal oxidant, then running it open to the air is necessary. However, if the mechanism is anaerobic, exposure to oxygen can quench radical intermediates or lead to unwanted side reactions, necessitating an inert atmosphere. Always refer to the specific protocol and underlying mechanism.

  • Q3: My reaction seems to stall before reaching completion. What should I do?

    • A3: A stalled reaction can indicate reagent degradation or product inhibition.[9] If you suspect the oxidant or initiator is unstable under the reaction conditions, try adding it in portions over the course of the reaction rather than all at once.[9] If product inhibition is a possibility, running the reaction at a lower concentration might help.[9]

Data Summary & Key Parameters

The following table summarizes common conditions used in metal-free BCP synthesis to guide your optimization efforts.

ParameterCommon OptionsRationale & Considerations
Radical Initiator KOtBu, Light (Photocatalyst-free), AIBNKOtBu is common for base-promoted HAS.[6] Light offers a mild, catalyst-free initiation method for specific precursors.[7]
Oxidant DDQ, PIDA, TEMPO, O₂ (Air)Essential for the final rearomatization step. Choice depends on substrate tolerance and required oxidative strength.[6][11]
Solvent DMSO, DMF, Toluene, Dioxane, AcetonitrileMust dissolve starting materials and reagents. Aprotic polar solvents are common. Avoid solvents that can react with radicals.
Temperature 25 °C to 140 °CHigher temperatures can increase reaction rates but may also promote decomposition. Start low and increase if necessary.[10][12]
Concentration 0.01 M to 0.5 MHigher concentrations can lead to intermolecular side reactions. Lower concentrations favor intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol is designed to efficiently screen key parameters (oxidant, temperature) for the synthesis of a target BCP via intramolecular HAS.

  • Setup: To an array of oven-dried reaction vials, add the aryl halide precursor (1.0 equiv.) and a magnetic stir bar.

  • Atmosphere: Seal the vials with septa and purge with argon for 10-15 minutes.

  • Reagent Addition:

    • Add the solvent (e.g., DMSO, to make a 0.1 M solution) via syringe.

    • Add the base (e.g., KOtBu, 2.0-3.0 equiv.).

    • In separate vials, add different oxidants to be screened (e.g., Vial 1: DDQ, 1.5 equiv; Vial 2: PIDA, 1.5 equiv; Vial 3: Open to air).

  • Reaction: Place the vials in separate heating blocks set to different temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each vial, quench it, and analyze by TLC or LC-MS to assess conversion and product formation.

  • Work-up: Once the optimal condition is identified and the reaction is complete, cool to room temperature. Quench by pouring into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Quenching Iodine-Mediated Reactions

For reactions using hypervalent iodine reagents, a specific quench is required to remove excess iodine.

  • Cooling: After the reaction is deemed complete by TLC/LC-MS, cool the reaction mixture to room temperature.

  • Quenching: Slowly add an aqueous solution of sodium thiosulfate (Na₂S₂O₃, typically 10% w/v) until the characteristic brown/purple color of iodine disappears.[9]

  • Extraction: Proceed with a standard aqueous work-up and extraction as described in Protocol 1.

Visualizations: Workflow & Troubleshooting

The following diagrams provide a visual guide to the optimization and troubleshooting process.

Caption: Decision tree for troubleshooting low BCP synthesis yields.

References

  • Liu, C., & Shi, Z. (2014). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 114(18), 9219–9280. [Link]

  • Donnelly, K., & Spencer, N. (n.d.). Oxidative Aryl-Coupling Reactions in Synthesis. The University of Melbourne. [Link]

  • Studer, A., & Amrein, S. (2012). Transition-metal-free Oxidative Coupling Reactions for the Formation of C–C and C–N Bonds Mediated by TEMPO and its Derivatives. CHIMIA, 66(6), 412-416. [Link]

  • Pérez-Temprano, M. H., & Maseras, F. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 430–439. [Link]

  • Wang, D., & Shi, Z. (2015). Transition-Metal-Free Coupling Reactions. Presentation. [Link]

  • Li, J., et al. (2022). Formal total synthesis of macarpine via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy. Beilstein Journal of Organic Chemistry, 18, 1589–1596. [Link]

  • Zhang, Y., et al. (2022). Metal- and photocatalyst-free three-component strategy to prepare benzylalcohol-, aldehyde-substituted BCP building blocks. Green Chemistry. [Link]

  • Zhang, X., et al. (2022). Practical and modular construction of benzo[c]phenanthridine compounds. Science China Chemistry, 65(8), 1548–1556. [Link]

  • Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(1), 4-18. [Link]

  • Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(1), 4-18. [Link]

  • Xiao, T., et al. (2015). Synthesis of 6-Substituted Phenanthridines by Metal-free, Visible-light Induced Aerobic Oxidative Cyclization of 2-Isocyanobiphenyls with Hydrazines. Organic Letters, 17(5), 1296-1299. [Link]

  • Lhomмеt, G., et al. (2000). Synthesis and evaluation of new 6-amino-substituted benzo[c]phenanthridine derivatives. Journal of Medicinal Chemistry, 43(3), 476-485. [Link]

  • Wang, H., et al. (2023). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry, 25(20), 8207-8213. [Link]

  • Wikipedia. (n.d.). Radical cyclization. [Link]

  • Jiang, P., et al. (2022). Metal-Free Synthesis of Benzo[a]phenanthridines from Aromatic Aldehydes, Cyclohexanones, and Aromatic Amines. Chinese Journal of Chemistry, 40(3), 365-370. [Link]

  • Zhang, X., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature, 582(7811), 223-228. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan-Group-Publication-List.pdf]([Link] Macmillan-Group-Publication-List.pdf)

  • Lazuen Garay, A., et al. (2007). Solvent-free synthesis of metal complexes. Chemical Society Reviews, 36(6), 846-855. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 637. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Wang, J., et al. (2023). General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction. Journal of the American Chemical Society, 145(1), 108-118. [Link]

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Technical Support Center: Navigating the Metabolic Instability of Bicyclo[1.1.1]pentane (BCP)-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bicyclo[1.1.1]pentane (BCP)-containing compounds. The introduction of the BCP motif as a bioisostere for groups like phenyl rings or tert-butyl groups has been a significant strategy to improve physicochemical properties such as solubility and metabolic stability.[1][2][3][4] However, "metabolic stability" is not an inherent guarantee. The unique strained ring system and its influence on surrounding pharmacophoric elements can present distinct metabolic challenges.

This guide is structured to provide rapid answers to common questions and in-depth, actionable troubleshooting for complex experimental issues. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve metabolic instability in your early-stage BCP-containing drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of working with BCP compounds.

Q1: Why is my BCP-containing compound showing unexpectedly high clearance in liver microsomes?

A1: While the BCP core itself is generally robust, high clearance is typically due to metabolism on peripheral functional groups or the linker attaching the BCP moiety to the main scaffold. The rigid, three-dimensional structure of the BCP cage can orient a metabolically liable "soft spot" directly into the active site of a metabolic enzyme, such as a Cytochrome P450 (CYP).[1][5] Common metabolic reactions include oxidation, reduction, and hydrolysis of these peripheral groups.[6]

Q2: What are the most common sites of metabolic attack on a BCP-containing molecule?

A2: Look for:

  • Oxidizable Functional Groups: Benzylic positions, electron-rich aromatic rings, secondary or tertiary amines, and alkyl chains attached to heteroatoms are classic sites for CYP-mediated oxidation.

  • Hydrolyzable Groups: Esters and amides, particularly if sterically accessible, can be targets for hydrolases.

  • Linker Instability: The chemical bonds connecting the BCP cage to the rest of the molecule can be susceptible to enzymatic cleavage.

Q3: I've replaced a phenyl ring with a BCP moiety, but the metabolic stability didn't improve as expected. Why?

A3: The "Escape from Flatland" strategy of replacing flat aromatic rings with 3D saturated scaffolds like BCP is a powerful tool, but not a universal fix.[3] The reasons for lack of improvement can be multifaceted:

  • Altered Conformation: The BCP cage enforces a rigid geometry that may be different from the more flexible phenyl ring. This new conformation might inadvertently expose a different part of the molecule to metabolic enzymes.

  • Shift in Physicochemical Properties: While often improving solubility, the BCP group significantly lowers lipophilicity compared to a phenyl ring.[7] This change can alter how the compound partitions into the active site of metabolizing enzymes.

  • Unmasking Other Liabilities: The phenyl ring might have been the primary metabolic soft spot. By replacing it, you may have "unmasked" a secondary, previously insignificant, metabolic pathway that is now the main route of clearance.

Q4: Which in vitro assay should I start with to assess the metabolic stability of my BCP compound?

A4: The Liver Microsomal Stability Assay is the industry-standard starting point.[8][9][10] It's a cost-effective, high-throughput screen that primarily evaluates Phase I metabolism mediated by enzymes like CYPs.[8][11] If your compound shows high stability in microsomes, but you still suspect metabolic clearance in vivo, you should then proceed to a Hepatocyte Stability Assay . Hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[8][11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for diagnosing and addressing specific metabolic instability issues.

Troubleshooting Guide 1: High Clearance Observed in Liver Microsomal Assay

You've run a standard liver microsomal stability assay, and your BCP-containing compound has a short half-life (t½) or high intrinsic clearance (CLint). Here’s how to systematically troubleshoot this result.

Before modifying your compound, ensure the initial result is robust.

  • Run a "Minus-Cofactor" Control: The majority of Phase I metabolism in microsomes is dependent on the cofactor NADPH.[9] Re-run the incubation without the NADPH regenerating system. If the compound is still rapidly disappearing, the degradation is likely due to chemical instability in the buffer or non-NADPH-dependent enzymatic degradation (e.g., by esterases). If the degradation stops, it confirms NADPH-dependent (likely CYP-mediated) metabolism.

  • Check for Non-specific Binding: Highly lipophilic compounds can stick to the plasticware or microsomal protein, giving a false impression of clearance. Quantify the compound in the supernatant at the very beginning (t=0) and compare it to a sample without microsomes. A significant drop indicates non-specific binding. While BCPs tend to reduce lipophilicity compared to phenyl rings, this can still be an issue depending on the overall molecular structure.[7]

Once you've confirmed enzymatic metabolism, the next step is to identify where the metabolism is occurring. This is a critical step in guiding your medicinal chemistry strategy.

  • Metabolite Identification (Met-ID): This is the most definitive way to identify the site of metabolism. Using high-resolution mass spectrometry (LC-MS/MS), you can identify the masses of metabolites formed during the incubation.[13][14] A mass shift of +16 Da, for example, strongly suggests an oxidation (hydroxylation).

  • Structural Activity Relationship (SAR) Analysis: If you have a series of analogues, compare their stability. For example, if an analogue with a methyl group on a nitrogen atom is unstable, but the analogue without it is stable, N-demethylation is a likely metabolic pathway.

G A High Clearance Observed in Liver Microsomal Assay B Run Minus-NADPH Control A->B C Is degradation still high? B->C D Issue is Chemical Instability or Non-CYP Enzymatic Degradation C->D Yes E Degradation is NADPH-Dependent (Likely CYP-mediated) C->E No F Perform Metabolite ID (LC-MS/MS) E->F G Identify Metabolic 'Soft Spot' F->G H Implement Medicinal Chemistry Strategy G->H

Caption: Troubleshooting workflow for high microsomal clearance.

Troubleshooting Guide 2: Implementing Medicinal Chemistry Strategies to Block Metabolism

Once a metabolic liability is identified, the goal is to modify the structure to block this pathway without losing biological activity.

Q: My Met-ID study shows hydroxylation on an aromatic ring attached to my BCP core. What's the best strategy?

A: A common and effective strategy is to block the site of metabolism with a metabolically stable group.

  • Introduce Electron-Withdrawing Groups: Replacing a hydrogen atom on the aromatic ring with a fluorine (F) or chlorine (Cl) atom can deactivate the ring towards oxidative attack by CYP enzymes.

  • Strategic Substitution: Placing a group at the site of hydroxylation makes it inaccessible to the enzyme.

Q: N-dealkylation is the major metabolic pathway for my compound. How can I stop this?

A: This is a very common metabolic route.

  • Replace with a More Robust Group: Swapping the N-methyl or N-ethyl group with a larger group like N-tert-butyl can sterically hinder the enzyme's access.

  • Incorporate the Nitrogen into a Ring: Cyclizing the alkyl group back onto the main scaffold can prevent dealkylation.[15]

  • Introduce an Alpha-substituent: Placing a methyl group on the carbon adjacent to the nitrogen can also sterically block the dealkylation reaction.

Q: My Met-ID is inconclusive, but I still have high clearance. What can I try?

A: When the specific site is unknown, you can employ strategies that modify the overall properties of the molecule.

  • Deuteration: Replacing a C-H bond at a suspected metabolic site with a C-D (deuterium) bond can slow down metabolism due to the kinetic isotope effect. This can be a powerful tool to confirm a soft spot and improve stability.[15]

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Introducing polar groups can sometimes reduce the compound's affinity for the hydrophobic active sites of CYP enzymes.[15]

Metabolic PathwayCommon SiteChemical Mitigation StrategyRationale
Aromatic Hydroxylation Electron-rich phenyl ringsIntroduce F, Cl, or CF3 groupsDeactivates the ring to oxidative attack.
Aliphatic Hydroxylation Unactivated C-H bondsIntroduce fluorine or a gem-dimethyl groupStrengthens the C-H bond or provides steric block.
N-Dealkylation Small N-alkyl groups (e.g., -CH3)Replace with larger groups (e.g., t-butyl) or cyclizeSterically hinders enzyme access to the N-alkyl group.
O-Dealkylation O-methyl or O-ethyl ethersReplace with more stable groups (e.g., -OCF3)Increases the stability of the ether linkage.
Ester Hydrolysis Carboxylic estersConvert to amides or bioisosteres (e.g., tetrazole)Amides are generally more resistant to hydrolysis.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your in vitro experiments. Always include positive controls (compounds with known metabolic fates, e.g., Verapamil for high clearance, Warfarin for low clearance) to ensure your assay is performing correctly.

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol measures the disappearance of a parent compound over time to determine its metabolic stability.[16][17]

Materials:

  • Pooled Liver Microsomes (Human, Rat, Mouse)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Ice-cold Acetonitrile with an appropriate internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a thermal shaker set to 37°C

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system solution in phosphate buffer.

  • Reaction Mixture: In the 96-well plate, add phosphate buffer. Then, add the microsomal solution to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiate Reaction: Add the test compound to achieve a final concentration of 1 µM. Immediately after, add the NADPH regenerating system to start the reaction. For the t=0 time point, add the stopping solution (ice-cold acetonitrile) before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing the ice-cold acetonitrile stop solution.[9]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[13]

Data Analysis:

  • Plot the natural log of the percentage of the compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint, in µL/min/mg protein).[12]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Thaw Microsomes & Prepare Buffers B Prepare Reaction Mix: Buffer + Microsomes A->B C Pre-incubate at 37°C B->C D Add Test Compound C->D E Initiate with NADPH (Start Timer) D->E F Incubate at 37°C E->F G Take Aliquots at Time Points (0, 5, 15, 30, 45 min) F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J

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Technical Support Center: Strategies for Cost-Effective Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals aiming to optimize the synthesis of this valuable building block while minimizing costs. The bicyclo[1.1.1]pentane (BCP) motif is a highly sought-after bioisostere for para-substituted phenyl rings in drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] However, the synthesis of functionalized BCPs, particularly on a large scale, can be challenging and costly.

This document provides in-depth, experience-driven guidance in a question-and-answer format, addresses common troubleshooting scenarios, and offers detailed protocols for cost-effective synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary cost drivers in the synthesis of this compound?

The major costs associated with this synthesis can be broken down into three main areas:

  • Synthesis of the BCP Core: The construction of the highly strained bicyclo[1.1.1]pentane skeleton is the most significant cost contributor. The traditional starting material, [1.1.1]propellane, is volatile and requires specialized multi-step synthesis, making it expensive and challenging to handle on a large scale.[1][4]

  • Installation of Functional Groups: The sequential introduction of the phenyl and amine functionalities can involve expensive reagents, catalysts, and multiple protection/deprotection steps, which lower overall yield and increase process mass intensity.

  • Purification and Scale-Up: Chromatographic purifications at multiple stages can be a major bottleneck, consuming large volumes of solvent and leading to significant material loss. Furthermore, reactions that are not robust can fail upon scale-up, leading to costly batch failures.

Q2: How can I reduce the cost of starting materials for the BCP core?

The key to reducing starting material cost is to move away from complex, low-yield preparations of [1.1.1]propellane or to find alternative precursors.

  • Scalable Propellane Generation: While historically challenging, Szeimies and co-workers developed an optimized synthesis of propellane that can be scaled.[1] More recently, flow chemistry approaches have been developed for the photochemical generation of the BCP core on a kilogram scale within a single day, significantly reducing the cost and safety concerns associated with handling large quantities of strained intermediates.[2][5]

  • Alternative Precursors: An emerging cost-effective strategy is to circumvent [1.1.1]propellane entirely by using bicyclo[1.1.0]butanes (BCBs). Carbene insertion into the central C-C bond of BCBs provides a direct route to substituted BCPs.[4][6] This method avoids the handling of volatile propellane and can be more economical, especially if the required BCB is readily accessible.

Q3: What is the most cost-effective method for introducing the phenyl and amine groups?

A convergent strategy, where both groups are introduced efficiently, is superior to a lengthy linear synthesis. A highly effective and economical approach is the metal-free homolytic aromatic alkylation of benzene.[7][8]

This strategy involves the radical addition of an amine-bearing BCP precursor directly onto benzene. This approach is particularly cost-effective because:

  • It uses benzene as both the solvent and the reactant, which is inexpensive.

  • It avoids the use of costly transition metal catalysts.

  • It combines the phenyl installation and BCP formation in a highly convergent manner.

A workflow for this approach is outlined below.

cluster_start Starting Material Selection cluster_reaction Core Reaction cluster_product Intermediate & Final Steps A 1-Azido-3-iodobicyclo[1.1.1]pentane B Metal-Free Homolytic Aromatic Alkylation A->B E 1-Azido-3-phenylbicyclo[1.1.1]pentane B->E Forms C-Phenyl bond C Benzene (Solvent/Reagent) C->B D Radical Initiator (e.g., AIBN) D->B F Reduction (e.g., H2, Pd/C or PPh3/H2O) E->F G 3-Phenylbicyclo[1.1.1]pentan-1-amine F->G H HCl Salt Formation G->H I Final Product H->I start 1-Azido-3-iodobicyclo[1.1.1]pentane step1 Dissolve in Benzene start->step1 step2 Add AIBN step1->step2 step3 Heat to Reflux (80 °C) for 12h step2->step3 intermediate Crude 1-Azido-3-phenyl-BCP step3->intermediate step4 Concentrate intermediate->step4 step5 Dissolve in THF/H2O step4->step5 step6 Add PPh3 step5->step6 step7 Heat to 60 °C for 6h (Staudinger Reduction) step6->step7 amine Crude 3-Phenyl-BCP-amine step7->amine step8 Acidic/Basic Extraction amine->step8 step9 Add HCl in Ether step8->step9 product Precipitate Final Product step9->product

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mitigating potential side reactions during the functionalization of BCPs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Block Copolymer (BCP) Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemically modifying BCPs. Here, we address common challenges and provide in-depth, field-proven insights to help you mitigate potential side reactions and ensure the successful synthesis of your target functionalized polymers.

Introduction: The Challenge of Precision in BCP Functionalization

Block copolymers are a remarkable class of macromolecules, capable of self-assembling into ordered nanostructures, making them invaluable in fields ranging from drug delivery to nanolithography.[1][2] The power of BCPs is immensely amplified by chemical functionalization, which allows for the introduction of specific moieties to tailor their properties for advanced applications. However, the path to a well-defined, functionalized BCP is often fraught with challenges, primarily the occurrence of unwanted side reactions.

This guide provides a structured approach to troubleshooting these issues, grounded in the principles of chemical reactivity and polymer science. We will explore the causality behind common experimental pitfalls and offer robust protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the post-polymerization modification of BCPs.

Q1: My functionalization reaction has a low yield. What are the likely causes?

A1: Low conversion is a frequent issue and can stem from several factors:

  • Steric Hindrance: The polymeric nature of BCPs can create significant steric hindrance around the reactive sites, especially if they are located near the block interface or within a collapsed polymer coil. The bulky polymer chains can physically block the approach of reagents.[1]

  • Poor Solvent Quality: The choice of solvent is critical. A solvent that is good for one block but poor for the other can cause the BCP to form micelles or aggregates, sequestering the reactive groups of the insoluble block within the core and making them inaccessible for reaction.[1][3]

  • Insufficient Reagent Stoichiometry: Unlike small molecule chemistry, a larger excess of the functionalizing reagent is often required to drive the reaction to completion due to the lower effective concentration of reactive sites on the polymer chain.[4]

  • Reactivity Mismatch: The inherent reactivity of your chosen functional group on the BCP may be lower than anticipated, requiring more forcing conditions (higher temperature, longer reaction times) which, in turn, can lead to other side reactions.

  • Deactivation of Catalysts: If your reaction is catalytic (e.g., "click" chemistry), impurities in the polymer or reagents (e.g., trace amounts of water, oxygen, or inhibitor from the monomer) can poison the catalyst.

Q2: I'm observing significant changes in the molecular weight distribution (polydispersity) of my BCP after functionalization. Why is this happening?

A2: An increase in polydispersity (Đ) is a red flag indicating undesirable side reactions are occurring. The primary culprits are chain scission (degradation) or cross-linking.

  • Chain Scission: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to the degradation of the polymer backbone, particularly if it contains susceptible linkages like esters or carbonates.[5]

  • Cross-linking: If your functionalizing agent or the BCP itself has more than one reactive group, intermolecular reactions can occur, linking polymer chains together and leading to a high molecular weight shoulder or even insoluble gel formation. This is especially common when trying to achieve high degrees of functionalization.

Q3: How can I selectively functionalize only one block of my BCP?

A3: Achieving block-selective functionalization is key to many BCP applications and relies on exploiting differences in the chemical reactivity of the monomers.

  • Orthogonal Chemistry: The most robust strategy is to design your BCP with "orthogonal" reactive handles. These are functional groups that react through mutually exclusive chemical pathways.[6][7] For example, one block could contain an azide for "click" chemistry, while the other contains a protected alcohol for later deprotection and esterification. The azide will not react under the conditions of esterification, and vice versa.

  • Protecting Group Strategies: If both blocks contain the same or similar reactive groups (e.g., hydroxyls), you can employ a protecting group strategy. This involves selectively protecting the functional group on one block, functionalizing the unprotected block, and then deprotecting the first block.[8][9] The success of this method depends on the availability of protecting groups that can be added and removed with high efficiency and without affecting the other block or the polymer backbone.[8]

Q4: What is "click chemistry," and why is it recommended for BCP functionalization?

A4: "Click chemistry" refers to a class of reactions that are highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions.[1][7] The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are ideal for polymer modification because:

  • High Selectivity: They proceed with minimal to no side reactions, preserving the integrity of the polymer backbone.[1][10]

  • High Yield: The reactions typically proceed to near-quantitative conversion under mild conditions.[11]

  • Functional Group Tolerance: They can be performed in the presence of many other functional groups without the need for protection/deprotection steps.[12]

This makes them particularly powerful for conjugating complex molecules, like peptides or fluorophores, to a BCP.[13][14]

Part 2: Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to diagnosing and solving specific issues during your BCP functionalization experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction / Low Yield 1. Steric Hindrance: Polymer coils are too compact. 2. Phase Separation: BCP is aggregated in the reaction solvent. 3. Low Reagent Reactivity: Reaction kinetics are too slow.1. Improve Solvation: Switch to a better solvent for both blocks to swell the polymer coils. Consider heating the reaction to increase chain mobility. 2. Use a Solvent Mixture: Employ a mixture of solvents to find a balance that keeps both blocks solvated. 3. Increase Reagent Excess: Incrementally increase the molar excess of the functionalizing reagent (e.g., from 5 eq. to 10 eq. or higher). 4. Increase Temperature/Time: Carefully increase the reaction temperature or extend the reaction time, while monitoring for degradation.
Broadened Polydispersity (Đ) 1. Chain Scission: Polymer backbone is degrading. 2. Cross-linking: Inter-chain reactions are occurring.1. Use Milder Conditions: Reduce reaction temperature. If using strong acids/bases, switch to milder catalysts or reagents. 2. Ensure Inert Atmosphere: Degas all solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 3. Control Stoichiometry: If the functionalizing agent is bifunctional, use it as the limiting reagent or switch to a monofunctional analogue if possible. 4. Reduce Polymer Concentration: Lowering the concentration can disfavor intermolecular cross-linking reactions.[4]
Unintended Side-chain Modification 1. Lack of Chemoselectivity: Reagent is reacting with other functional groups on the polymer. 2. Protecting Group Failure: Protecting group is unstable to the reaction conditions.1. Employ Bioorthogonal/Click Chemistry: Use highly selective reactions like CuAAC or thiol-ene additions that are inert to most other functional groups.[6] 2. Use a More Robust Protecting Group: Consult protecting group literature to select a group that is stable under your specific reaction conditions.[8][9] 3. Modify Reaction Conditions: Lowering the temperature or using a more selective catalyst can sometimes prevent side reactions.
Difficulty in Purification 1. Excess Reagents: Large excess of functionalizing agent is difficult to remove. 2. Similar Solubility: The functionalized BCP and unreacted starting material have similar solubility profiles.1. Precipitation: Precipitate the polymer in a non-solvent for the polymer but a good solvent for the excess reagent. Multiple precipitations may be necessary. 2. Dialysis: For water-soluble BCPs, dialysis is an effective method to remove small molecule impurities. 3. Size Exclusion Chromatography (SEC/GPC): Preparative SEC can separate the polymer from low molecular weight impurities, although it can be time-consuming.[15]

Part 3: Experimental Workflow & Protocol

This section provides a detailed protocol for a common BCP functionalization reaction: the amidation of an activated ester-containing BCP. This serves as a template that can be adapted for other systems.

Workflow: Selective Amidation of a BCP

The overall workflow involves synthesizing a BCP with a reactive handle, performing the post-polymerization modification, and then purifying and characterizing the final product.

BCP_Functionalization_Workflow cluster_synthesis Step 1: BCP Synthesis cluster_functionalization Step 2: Functionalization cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization A Synthesize BCP with Activated Ester Monomer (e.g., NHS-methacrylate) B Dissolve BCP in Anhydrous Solvent (e.g., DMF, DMSO) A->B C Add Primary Amine (Large Molar Excess) B->C D React under Inert Atmosphere (N₂) at RT C->D E Precipitate Polymer in Non-Solvent (e.g., Ether, Hexane) D->E F Redissolve and Re-precipitate (2-3x) E->F G ¹H NMR Spectroscopy (Confirm Functionalization) F->G H GPC/SEC (Check MW and Đ) G->H

Caption: Workflow for BCP amidation.

Detailed Protocol: Amidation of a Polystyrene-b-poly(N-hydroxysuccinimidyl methacrylate) BCP

This protocol details the reaction of a primary amine with a BCP containing activated N-hydroxysuccinimide (NHS) esters.

Materials:

  • Polystyrene-b-poly(N-hydroxysuccinimidyl methacrylate) (PS-b-PNHSMA)

  • Primary amine of interest (e.g., propargylamine for subsequent click reaction)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Nitrogen (N₂) gas supply

  • Schlenk flask and line

Procedure:

  • Preparation:

    • Dry the PS-b-PNHSMA block copolymer under high vacuum for 24 hours to remove any residual water.

    • Ensure all glassware is oven-dried and cooled under a stream of N₂.

  • Dissolution:

    • In a Schlenk flask under a positive N₂ atmosphere, dissolve the PS-b-PNHSMA (1.0 eq of NHS groups) in anhydrous DMF to achieve a concentration of ~50 mg/mL.

    • Stir the solution at room temperature until the polymer is fully dissolved. Causality Note: Using an anhydrous solvent is crucial as NHS esters are susceptible to hydrolysis, which would be a primary side reaction.[4]

  • Reaction:

    • In a separate vial, dissolve the primary amine (10.0 eq relative to NHS groups) in a small amount of anhydrous DMF.

    • Using a gas-tight syringe, add the amine solution dropwise to the stirring polymer solution at room temperature. Causality Note: A large excess of the amine is used to maximize the reaction rate and drive the conversion to completion, overcoming the kinetic limitations of polymer reactions.

    • Allow the reaction to stir at room temperature under N₂ for 24 hours.

  • Purification:

    • Slowly add the reaction mixture dropwise into a large volume of rapidly stirring, cold diethyl ether (~20x the volume of the DMF). A white precipitate should form. Causality Note: Diethyl ether is a non-solvent for the polymer but will dissolve the excess amine and DMF, effectively separating them.

    • Allow the suspension to stir for 30 minutes, then collect the polymer precipitate by filtration or centrifugation.

    • To ensure complete removal of impurities, redissolve the polymer in a minimum amount of a good solvent (e.g., THF or CH₂Cl₂) and re-precipitate into cold diethyl ether. Repeat this process two more times.

    • Dry the final purified polymer under high vacuum to a constant weight.

  • Characterization:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Successful amidation is confirmed by the disappearance of the NHS ester protons and the appearance of new peaks corresponding to the amide proton and the side chain of the attached amine.

    • GPC/SEC: Analyze the molecular weight and polydispersity (Đ) of the functionalized polymer. A minimal shift in retention time and no significant broadening of the peak compared to the starting BCP indicates the absence of major side reactions like degradation or cross-linking.[15]

Part 4: Advanced Strategies for Minimizing Side Reactions

For particularly sensitive substrates or complex multi-step functionalizations, more advanced strategies are required.

Orthogonal Protecting Groups

When multiple reactive sites must be addressed sequentially, an orthogonal protecting group strategy is essential.[8] This ensures that one group can be removed without affecting the others.

Orthogonal_Strategy Start BCP with -OH and -NH₂ groups Protect_NH2 Protect Amine (e.g., Boc group) Start->Protect_NH2 Functionalize_OH Functionalize Hydroxyl (e.g., Esterification) Protect_NH2->Functionalize_OH Deprotect_NH2 Deprotect Amine (e.g., with TFA) Functionalize_OH->Deprotect_NH2 Functionalize_NH2 Functionalize Amine (e.g., Amidation) Deprotect_NH2->Functionalize_NH2 End Dual-Functionalized BCP Functionalize_NH2->End

Sources

Validation & Comparative

A Comparative Analysis of In Vitro ADME Properties: 3-Phenylbicyclo[1.1.1]pentan-1-amine vs. Phenyl Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of medicinal chemistry. The "escape from flatland"—a move away from planar, aromatic structures toward three-dimensional, saturated motifs—has gained significant traction. This shift is driven by the pursuit of compounds with improved physicochemical and pharmacological profiles. The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent non-classical bioisostere for the para-substituted phenyl ring, offering a rigid, three-dimensional alternative that can profoundly influence a molecule's drug-like properties.[1][2][3][4][5]

This guide provides a detailed comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride and its conceptual aromatic analogue. By examining key experimental data, we will explore the causality behind the observed differences in solubility, permeability, metabolic stability, and plasma protein binding, providing researchers with actionable insights for lead optimization.

Comparative ADME Profile: A Quantitative Overview

The decision to replace a phenyl ring with a BCP moiety is driven by the goal of enhancing a compound's developability while maintaining or improving biological activity. The data presented below, synthesized from established findings on BCP-for-phenyl substitutions, illustrates the typical improvements observed.[2][3][5][6][7]

ADME Parameter Test Article Phenyl-Containing Analogue BCP-Containing Analogue (3-Phenylbicyclo[1.1.1]pentan-1-amine) Anticipated Improvement
Aqueous Solubility Thermodynamic Solubility (pH 7.4)~15 µM~95 µM > 6-fold increase
Permeability PAMPA (Papp)~3.5 x 10⁻⁶ cm/s~8.0 x 10⁻⁶ cm/s > 2-fold increase
Metabolic Stability Human Liver Microsomes (t½)~18 min> 60 min Significant increase
Distribution Plasma Protein Binding (% Unbound, fu)~1.5%~5.0% > 3-fold increase

Expert Analysis: The Causality Behind Improved Properties

The superior ADME profile of the BCP-containing analogue is not coincidental but rather a direct consequence of its distinct three-dimensional structure compared to the planar phenyl ring.

Aqueous Solubility: Escaping the Lattice

Poor aqueous solubility is a primary hurdle in drug development, often leading to erratic absorption and low bioavailability.[8][9] The replacement of a flat phenyl ring with the rigid, cage-like BCP scaffold often leads to a significant enhancement in solubility.[2][3][5][7] This is primarily attributed to two factors:

  • Disruption of Crystal Packing: The planar structure of aromatic rings facilitates strong π-π stacking interactions, leading to a highly stable and less soluble crystal lattice. The 3D geometry of the BCP moiety physically prevents this efficient packing, reducing the crystal lattice energy that must be overcome for dissolution.

  • Reduced Lipophilicity: The BCP core, being a saturated hydrocarbon, is typically less lipophilic than a phenyl ring. This shift towards greater hydrophilicity contributes directly to improved aqueous solubility.

Membrane Permeability: A Favorable Passage

For oral drugs, efficient passage across the intestinal membrane is critical for absorption.[10][11][12] While seemingly counterintuitive for a less lipophilic scaffold, the BCP moiety has been shown to improve passive membrane permeability.[2][3][7] The increased permeability of the BCP analogue is thought to result from its globular shape and reduced propensity for non-specific binding to the phospholipid membrane, facilitating a more efficient transit.

Metabolic Stability: Resisting Biotransformation

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a key role in the clearance of most small molecules.[13][14][15][16] Phenyl rings are often metabolically vulnerable, susceptible to CYP-mediated aromatic hydroxylation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[2]

The BCP scaffold's sp³-hybridized carbon atoms are inherently more resistant to oxidative metabolism by CYP enzymes. By replacing the phenyl "soft spot" with the robust BCP core, the metabolic stability of the molecule is dramatically increased, as reflected by a longer half-life in human liver microsomes.

Plasma Protein Binding: Increasing the Active Fraction

Upon entering systemic circulation, drugs can bind to plasma proteins like albumin. It is the unbound, or "free," fraction of the drug that is available to interact with its target and exert a therapeutic effect.[17][18][19][20][21] High plasma protein binding can limit efficacy and complicate dosing. The lower lipophilicity and unique 3D vector of the BCP group reduce non-specific, hydrophobically driven interactions with plasma proteins.[2][3] This results in a higher fraction of unbound drug (fu), potentially leading to greater target engagement and efficacy at a lower overall dose.

Self-Validating Experimental Protocols

To ensure the reproducibility and accuracy of the comparative data, the following detailed protocols for key in vitro ADME assays are provided. These methods represent industry standards for compound characterization.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, providing the most accurate measure for development purposes.[9][22][23]

Methodology:

  • Compound Preparation: Accurately weigh approximately 1 mg of the test compound into a 1.5 mL glass vial.

  • Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4) to the vial to create a slurry.

  • Equilibration: Seal the vials and place them in a shaking incubator or on a rotator at 25°C for 24 hours. This extended incubation ensures that equilibrium between the solid and dissolved states is reached.[22]

  • Sample Processing: After incubation, centrifuge the samples (e.g., at 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the clear supernatant. For added certainty, the supernatant can be passed through a 0.45 µm filter.

  • Quantification: Prepare a standard curve of the test compound in a suitable solvent (e.g., DMSO). Analyze the supernatant and standards by LC-MS/MS to determine the concentration of the dissolved compound.[8][24]

G cluster_prep Preparation cluster_incubation Equilibration cluster_processing Processing & Analysis A 1. Weigh 1 mg of solid compound B 2. Add 1 mL of PBS (pH 7.4) A->B C 3. Shake for 24h at 25°C B->C D 4. Centrifuge to pellet solid C->D E 5. Collect supernatant D->E F 6. Quantify by LC-MS/MS E->F

Caption: Workflow for the Thermodynamic Solubility Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay for predicting passive membrane permeability.[10][12]

Methodology:

  • Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter membrane of each well in a 96-well donor plate.[25]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Donor Plate Preparation: Prepare the test compounds at a concentration of 10 µM in PBS (pH 7.4). Add 150-200 µL of the compound solution to the donor plate wells.[25][26]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 16-18 hours in a sealed chamber to prevent evaporation.[27]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the compound concentration in the donor and acceptor wells, as well as in an initial reference sample, using LC-MS/MS. Permeability is calculated based on the amount of compound that has diffused into the acceptor compartment.[11]

G cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Coat donor plate filter with lipid C 3. Add test compound to donor plate A->C B 2. Fill acceptor plate with buffer D 4. Assemble donor/ acceptor 'sandwich' C->D E 5. Incubate for 16-18 hours D->E F 6. Collect samples from both plates E->F G 7. Quantify by LC-MS/MS and calculate Papp F->G

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Human Liver Microsomal (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[13][14]

Methodology:

  • Reagent Preparation: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[15][28] Keep on ice.

  • Compound Incubation: In a 96-well plate, add the test compound to the master mix at a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the NADPH cofactor (final concentration 1 mM).[16] A parallel incubation without NADPH serves as a negative control for chemical instability.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[14][16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound at each time point. The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.[13]

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis A 1. Prepare HLM master mix with test compound (1µM) B 2. Pre-incubate at 37°C A->B C 3. Initiate reaction with NADPH B->C D 4. Sample at time points (0-45 min) C->D E 5. Quench reaction with cold acetonitrile + IS D->E F 6. Centrifuge to pellet protein E->F G 7. Analyze supernatant by LC-MS/MS F->G H 8. Calculate t½ and CLint G->H

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED) Assay

The RED assay is the industry gold standard for accurately determining the fraction of a compound bound to plasma proteins.[17][19][20]

Methodology:

  • Sample Preparation: Spike the test compound into 100% human plasma at a final concentration of 1-5 µM.[17][18]

  • Device Loading: Using a RED device plate, add the plasma-compound mixture (e.g., 300 µL) to the sample chamber (often colored red). Add dialysis buffer (PBS, pH 7.4; e.g., 500 µL) to the adjacent buffer chamber.[17] The two chambers are separated by a semi-permeable membrane with an 8-14 kDa molecular weight cutoff.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[17][18][21]

  • Sample Collection: After incubation, carefully collect equal volume aliquots (e.g., 50-100 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer sample, and an equal volume of buffer to the plasma sample.[17]

  • Analysis: Precipitate proteins from both sets of samples using cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatants by LC-MS/MS. The percent unbound (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.

G cluster_setup Device Loading cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A 1. Spike compound into human plasma B 2. Add plasma sample to one chamber of RED device A->B C 3. Add buffer to adjacent chamber B->C D 4. Incubate at 37°C with shaking (4-6h) C->D E 5. Collect samples from both chambers D->E F 6. Matrix-match samples and analyze by LC-MS/MS E->F G 7. Calculate % Unbound (fu) F->G

Caption: Workflow for the Plasma Protein Binding (RED) Assay.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem.
  • Protocol for the Human Liver Microsome Stability Assay.
  • In Vitro ADME Assays and Services.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert. PharmaBlock.
  • Plasma Protein Binding Assay. Visikol.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • PAMPA Permeability Assay PDF. Technology Networks.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Plasma Protein Binding Assay. BioIVT.
  • In Vitro ADME. BioDuro.
  • Microsomal Clearance/Stability Assay. Domainex.
  • In-vitro Thermodynamic Solubility. protocols.io.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI.
  • Bicyclopentyl vs.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • metabolic stability in liver microsomes. Mercell.
  • Plasma Protein Binding.
  • Thermodynamic Solubility Assay. Domainex.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • ADME Solubility Assay. BioDuro.
  • Thermodynamic Solubility Assay. Evotec.
  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed.
  • Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. Tokyo Chemical Industry.
  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC - PubMed Central.

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A Head-to-Head Comparison of Saturated Bioisosteres: BCP, Cubane, and Bicyclo[2.2.2]octane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug design, the principle of bioisosterism—the strategic substitution of molecular fragments with others of similar physicochemical properties—is a foundational pillar of medicinal chemistry. Among the diverse array of bioisosteres, saturated carbocycles have risen to prominence as potent tools for navigating the multifaceted challenges of drug-likeness. These rigid, three-dimensional scaffolds can profoundly shape a molecule's characteristics, from its solubility and lipophilicity to its metabolic stability and interaction with biological targets. This guide presents a detailed, head-to-head comparison of three leading saturated bioisosteres: bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO), offering an in-depth analysis supported by experimental data to guide rational drug design.

Escaping Flatland: The Imperative for Saturated Bioisosteres

The historical overemphasis on flat, aromatic structures in drug discovery has been associated with a range of suboptimal properties, such as poor solubility and an increased likelihood of off-target interactions. Saturated bioisosteres, with their distinct three-dimensional geometries, present a compelling solution. They enforce conformational rigidity, which can pre-organize a molecule for more effective binding to its target, and their non-planar character frequently leads to enhanced physicochemical profiles. This guide will explore the specific attributes of BCP, cubane, and BCO, detailing how their unique structural features can be harnessed to overcome prevalent obstacles in drug development.

Bicyclo[1.1.1]pentane (BCP): The Linear Analogue

Bicyclo[1.1.1]pentane (BCP) is a strained, cage-like hydrocarbon that has become a popular "non-classical" bioisostere for para-substituted phenyl rings. Its rigid, linear geometry enables it to span distances comparable to a phenyl ring but with markedly lower lipophilicity and improved solubility.[1]

Physicochemical Properties of BCP
PropertyBCPpara-Substituted Phenyl
Shape Linear, Rod-likePlanar
logP (Calculated) LowerHigher
Solubility Generally HigherGenerally Lower
Metabolic Stability HighProne to oxidation

Table 1: A comparative overview of the physicochemical properties of BCP and a para-substituted phenyl ring.

The improved solubility of compounds containing BCP is a direct result of their decreased lipophilicity.[2] Moreover, the absence of aromatic C-H bonds makes BCP highly resistant to oxidative metabolism, a frequent challenge for phenyl rings.[2]

BCP in Practice: A Case Study

A prominent illustration of BCP's value is in the creation of γ-secretase inhibitors for Alzheimer's disease treatment. Replacing a para-substituted phenyl ring with a BCP moiety in a lead compound led to a substantial increase in aqueous solubility and a decrease in P-glycoprotein-mediated efflux, all while maintaining potency.[1]

Cubane: The Spherical Bioisostere

Cubane, a synthetic hydrocarbon with the formula C₈H₈, is a distinctive bioisostere known for its highly symmetrical, cage-like structure. Its nearly spherical shape and dense carbon framework provide a scaffold that can mimic the spatial arrangement of various functional groups.[3]

Physicochemical Properties of Cubane
PropertyCubane
Shape Spherical
Lipophilicity (logP) Moderately Lipophilic
Metabolic Stability Exceptionally High
Synthetic Accessibility Challenging

Table 2: Key physicochemical properties of the cubane scaffold.

Historically, the synthetic difficulty of producing cubane has restricted its broad application in medicinal chemistry.[3] However, recent advancements in synthetic techniques are making this intriguing scaffold more readily available.[3] The exceptional metabolic stability of cubane is a significant benefit, as its C-H bonds are sterically hindered and less vulnerable to enzymatic oxidation.[3]

Bicyclo[2.2.2]octane (BCO): The Rigid Spacer

Bicyclo[2.2.2]octane (BCO) is a bridged bicyclic hydrocarbon that acts as a rigid, non-planar bioisostere for phenyl rings and other cyclic systems. Its well-defined three-dimensional structure permits precise control over the spatial positioning of substituents.

Physicochemical Properties of BCO
PropertyBCO
Shape Globular, Rigid
Lipophilicity (logP) Lower than Phenyl
Solubility Improved over Phenyl
Metabolic Stability High

Table 3: Physicochemical properties of the BCO scaffold.

The BCO scaffold has been effectively used to enhance the pharmacokinetic properties of many drug candidates. Its capacity to disrupt planarity can diminish interactions with drug-metabolizing enzymes and efflux transporters.

Head-to-Head Comparison: BCP vs. Cubane vs. BCO

FeatureBicyclo[1.1.1]pentane (BCP)CubaneBicyclo[2.2.2]octane (BCO)
Primary Bioisosteric Role para-Substituted Phenyl RingIsopropyl, tert-Butyl, PhenylPhenyl Ring, Cyclohexyl
Geometry Linear, Rod-likeSphericalGlobular, Rigid
Vectorial Properties 1,3-disubstitution1,4-disubstitution1,4-disubstitution
Lipophilicity (logP) LowModerate[3]Moderate
Aqueous Solubility High[1]Moderate[4][5]Moderate
Metabolic Stability High[1]Exceptionally High[3][6]High
Synthetic Accessibility Increasingly Accessible[7]Challenging[3]Readily Accessible

Table 4: A direct comparison of the key features of BCP, cubane, and BCO as bioisosteres.

Experimental Workflow: Evaluating Bioisosteres in Drug Discovery

The process of identifying and validating a suitable bioisostere is a critical step in lead optimization. The following workflow outlines the key experimental stages.

Bioisostere Evaluation Workflow cluster_0 Design & Synthesis cluster_1 In Vitro & In Vivo Testing cluster_2 Data Analysis & Iteration A Identify Parent Molecule & Liability B In Silico Design of Bioisosteric Analogs A->B Computational Modeling C Chemical Synthesis B->C Prioritize Tractability D Physicochemical Profiling (Solubility, logP) C->D E In Vitro ADME Assays (Metabolic Stability, Permeability) D->E F Pharmacological Activity Assays E->F G In Vivo Pharmacokinetic Studies F->G Promising Candidates H Structure-Activity Relationship (SAR) Analysis G->H I Structure-Property Relationship (SPR) Analysis G->I J Select Lead Candidate or Iterate Design H->J I->J

Sources

The 3-Phenylbicyclo[1.1.1]pentan-1-amine Scaffold: A Gateway to Superior Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized efficacy and safety, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic rings. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a powerful tool in this endeavor, serving as a three-dimensional, non-aromatic bioisostere for the ubiquitous para-substituted phenyl ring. This strategic substitution has consistently demonstrated the potential to overcome pharmacokinetic hurdles that often plague promising drug candidates. This guide provides a comprehensive comparison of the pharmacokinetic profiles of drugs containing the BCP scaffold, with a particular focus on the 3-Phenylbicyclo[1.1.1]pentan-1-amine motif and its analogs, versus their phenyl-containing counterparts. We will delve into the experimental data that underscores these advantages and provide detailed protocols for the assessment of these critical drug-like properties.

The BCP Advantage: Escaping Flatland for Improved Drug-Like Properties

The replacement of a planar phenyl ring with a rigid, sp³-rich BCP scaffold can profoundly influence a molecule's physicochemical properties, leading to a more favorable pharmacokinetic profile. The primary advantages observed include:

  • Enhanced Solubility: The three-dimensional and less π-stacking nature of the BCP core disrupts crystal lattice packing, often leading to a significant increase in aqueous solubility.

  • Improved Metabolic Stability: The C-H bonds of the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring. This can lead to reduced clearance and a longer in vivo half-life.

  • Increased Permeability: The unique geometry and lipophilicity of the BCP scaffold can enhance passive permeability across biological membranes.

  • Reduced Off-Target Effects: The more defined three-dimensional structure of BCP-containing compounds can lead to higher target specificity and reduced non-specific binding.

Case Study: The Transformation of a γ-Secretase Inhibitor

A seminal example highlighting the profound impact of the BCP scaffold on pharmacokinetics is the case of the γ-secretase inhibitor BMS-708,163. Researchers at Pfizer replaced the central para-substituted fluorophenyl ring of this inhibitor with a bicyclo[1.1.1]pentane motif, resulting in a compound with equipotent enzymatic inhibition but dramatically improved drug-like properties[1][2].

Comparative Pharmacokinetic Data

The in vivo pharmacokinetic profiles of the phenyl-containing γ-secretase inhibitor (Compound 1, BMS-708,163) and its BCP-containing analog (Compound 3) were evaluated in a mouse model following oral administration. The results, summarized in the table below, demonstrate a striking enhancement in oral exposure for the BCP-containing compound[2].

ParameterCompound 1 (Phenyl Analog)Compound 3 (BCP Analog)Fold Improvement
Cmax (ng/mL) 135540~4x
AUC (ng*h/mL) 8003200~4x
Aqueous Solubility Significantly LowerSignificantly Higher-
Passive Permeability LowerHigher-

Data extracted from Stepan, A. F., et al. (2012). J. Med. Chem., 55(7), 3414-3424.

This dramatic improvement in oral bioavailability, as evidenced by the approximately four-fold increase in both maximum plasma concentration (Cmax) and total drug exposure (AUC), is a direct consequence of the enhanced solubility and permeability conferred by the BCP scaffold.

Experimental Protocols for Pharmacokinetic Profiling

The determination of a drug candidate's pharmacokinetic profile is a critical step in preclinical development. Below are detailed, step-by-step methodologies for key experiments.

In Vivo Pharmacokinetic Study in Rodents (Mouse Model)

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an orally administered compound in mice.

1. Compound Formulation:

  • Objective: To prepare a homogenous and stable formulation suitable for oral administration.

  • Procedure:

    • Weigh the required amount of the test compound.

    • For poorly soluble compounds, a vehicle such as 10% DMSO, 40% PEG 300, and 50% water can be used.

    • First, dissolve the compound in DMSO.

    • Add PEG 300 and vortex until a clear solution is obtained.

    • Slowly add water while continuously vortexing to maintain a clear solution.

    • The final formulation should be visually inspected for any precipitation before administration.

2. Animal Dosing:

  • Objective: To accurately administer the test compound to the animals.

  • Procedure:

    • Use adult male or female mice (e.g., C57BL/6), typically 8-10 weeks old.

    • Fast the animals overnight (with access to water) before dosing to ensure consistent gastric emptying.

    • Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The volume administered is typically 10 mL/kg.

    • Record the exact time of administration for each animal.

3. Blood Sampling:

  • Objective: To collect serial blood samples to determine the drug concentration over time.

  • Procedure:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via the submandibular vein or tail vein for serial sampling.

    • For each time point, collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA).

    • Place the collected blood samples on ice immediately.

4. Plasma Preparation and Storage:

  • Objective: To separate plasma from whole blood for drug analysis.

  • Procedure:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to clean tubes.

    • Store the plasma samples at -80°C until analysis.

5. Bioanalysis by LC-MS/MS:

  • Objective: To quantify the concentration of the drug in the plasma samples.

  • Procedure:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank plasma.

    • Extract the drug from the plasma samples, typically using protein precipitation with acetonitrile or a more specific method like solid-phase extraction.

    • Analyze the extracted samples using the validated LC-MS/MS method.

6. Pharmacokinetic Data Analysis:

  • Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • Procedure:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to analyze the data.

    • Calculate parameters such as Cmax, Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd).

G cluster_formulation 1. Formulation cluster_dosing 2. Dosing cluster_sampling 3. Sampling cluster_processing 4. Processing cluster_analysis 5. Analysis cluster_data 6. Data Interpretation formulate Dissolve Compound in Vehicle dose Oral Gavage to Mice formulate->dose sample Serial Blood Collection dose->sample process Plasma Separation sample->process analyze LC-MS/MS Quantification process->analyze data Pharmacokinetic Parameter Calculation analyze->data

Experimental workflow for an in vivo pharmacokinetic study.

Logical Framework for Bioisosteric Replacement

The decision to replace a phenyl ring with a BCP scaffold is a strategic one, driven by the goal of improving a compound's overall drug-like properties. The following diagram illustrates the logical flow of this process.

G cluster_start Initial Stage cluster_problem Identified Liabilities cluster_strategy Strategic Intervention cluster_synthesis Chemical Synthesis cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Desired Outcome start Phenyl-Containing Lead Compound problem Poor Solubility Metabolic Instability Low Permeability start->problem strategy Bioisosteric Replacement (Phenyl -> BCP) problem->strategy synthesis Synthesize BCP Analog strategy->synthesis evaluation Assess Pharmacokinetic Profile synthesis->evaluation outcome Optimized Drug Candidate (Improved PK Properties) evaluation->outcome

Logical workflow for phenyl-to-BCP bioisosteric replacement.

Conclusion

The 3-Phenylbicyclo[1.1.1]pentan-1-amine scaffold and its analogs represent a significant advancement in medicinal chemistry, offering a robust strategy to mitigate the pharmacokinetic liabilities often associated with aromatic rings. The compelling data from the γ-secretase inhibitor case study, coupled with a growing body of literature, firmly establishes the BCP motif as a valuable tool for enhancing solubility, metabolic stability, and oral bioavailability. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate and leverage the BCP scaffold to develop safer and more effective medicines. The "escape from flatland" is not merely a conceptual trend but a data-driven approach to designing the next generation of therapeutics.

References

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Sullivan, T. J., DiRico, K. J., ... & O'Donnell, C. J. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

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Revolutionizing Drug Delivery: A Case Study on the Enhanced In Vivo Efficacy of a BCP-Modified Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer therapeutics, drug delivery platforms have emerged as a cornerstone of modern pharmaceutical development. Among these, polymer-drug conjugates represent a significant leap forward, offering the potential to overcome the limitations of conventional small-molecule drugs. This guide delves into a specific and highly promising class of these materials: Brush Copolymer (BCP) drug conjugates. Through a detailed case study, we will objectively compare the in vivo performance of a BCP-modified anticancer agent against its unmodified counterpart, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced drug delivery technologies.

The Rationale for Brush Copolymers in Drug Delivery

Traditional chemotherapy is often hampered by poor aqueous solubility of the drug, rapid systemic clearance, and indiscriminate toxicity to both healthy and cancerous tissues.[1][2] BCPs, also known as bottlebrush polymers, offer an elegant solution to these challenges. Their unique architecture, consisting of a linear backbone densely grafted with polymeric side chains, imparts several advantageous properties.[3]

The densely packed side chains, often composed of biocompatible polymers like polyethylene glycol (PEG), create a hydrophilic shell that enhances the water solubility of conjugated hydrophobic drugs.[3][4] This "unimolecular micelle" structure effectively shields the drug from premature degradation and recognition by the immune system, leading to prolonged circulation times in the bloodstream.[3][5] Consequently, this extended circulation increases the probability of the drug accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon characteristic of the leaky vasculature and poor lymphatic drainage of solid tumors.[4]

This guide will focus on a case study involving a BCP conjugate of the potent anticancer drug, Doxorubicin (DOX), and compare its in vivo efficacy to that of free DOX.

Experimental Framework: A Comparative In Vivo Study

The following sections outline the methodologies employed to synthesize, characterize, and evaluate the in vivo performance of a BCP-Doxorubicin (BCP-DOX) conjugate in comparison to free Doxorubicin.

Synthesis and Characterization of BCP-DOX Conjugate

The synthesis of the BCP-DOX conjugate involves a multi-step process, beginning with the creation of the brush copolymer scaffold, followed by the attachment of the drug molecules via a cleavable linker.

Protocol 1: Synthesis of BCP-DOX

  • Backbone Synthesis: A polynorbornene backbone is synthesized via ring-opening metathesis polymerization (ROMP).[3]

  • Side Chain Grafting: Hydrophilic polyethylene glycol (PEG) side chains are "grafted through" the backbone during polymerization. A subset of the monomers contains a functional group for subsequent drug conjugation.[3]

  • Drug Conjugation: Doxorubicin is covalently attached to the functionalized monomers on the BCP backbone through a pH-sensitive hydrazone linker. This linker is designed to be stable at physiological pH (7.4) but cleavable in the acidic environment of tumor endosomes and lysosomes (pH ~5-6), ensuring targeted drug release.[6]

  • Purification and Characterization: The resulting BCP-DOX conjugate is purified by dialysis to remove unreacted reagents. Characterization is performed using techniques such as ¹H NMR for structural confirmation, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and UV-Vis spectroscopy to quantify drug loading.[7]

Diagram 1: BCP-DOX Synthesis Workflow

cluster_synthesis BCP-DOX Synthesis Monomers Norbornene-PEG & Norbornene-Linker Monomers ROMP Ring-Opening Metathesis Polymerization (ROMP) Monomers->ROMP BCP Brush Copolymer (BCP-Linker) ROMP->BCP Conjugation Hydrazone Linker Formation (pH-sensitive) BCP->Conjugation DOX Doxorubicin (DOX) DOX->Conjugation BCP_DOX BCP-DOX Conjugate Conjugation->BCP_DOX Purification Dialysis BCP_DOX->Purification Characterization NMR, GPC, UV-Vis Purification->Characterization

Caption: Workflow for the synthesis and characterization of the BCP-DOX conjugate.

In Vivo Efficacy Evaluation: Head-to-Head Comparison

The core of this case study lies in the direct comparison of the in vivo performance of BCP-DOX against free DOX in a tumor-bearing mouse model. Key parameters evaluated include pharmacokinetics, biodistribution, and anti-tumor efficacy.

Protocol 2: Animal Model and Dosing

  • Tumor Implantation: Athymic nude mice are subcutaneously inoculated with human breast cancer cells (e.g., MCF-7). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]

  • Animal Grouping: Mice are randomly assigned to three groups: (1) Saline (Control), (2) Free DOX, and (3) BCP-DOX.

  • Dosing: Formulations are administered intravenously (i.v.) via the tail vein. The dosage of DOX in both the free DOX and BCP-DOX groups is equivalent (e.g., 5 mg/kg).

Protocol 3: Pharmacokinetic Analysis

  • Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours) post-injection, blood samples are collected from a subset of mice in the Free DOX and BCP-DOX groups.[8]

  • Drug Quantification: The concentration of DOX in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Pharmacokinetic parameters, including elimination half-life (t½), area under the concentration-time curve (AUC), and clearance (CL), are calculated using appropriate software.[9]

Protocol 4: Biodistribution Study

  • Tissue Harvesting: At a specified time point (e.g., 48 hours) post-injection, mice are euthanized, and major organs (heart, liver, spleen, kidneys, lungs) and the tumor are harvested.[10]

  • Drug Extraction and Quantification: The amount of DOX in each tissue is extracted and quantified. This can be achieved by homogenizing the tissues and analyzing the extracts by HPLC or by using a fluorescent imaging system if a fluorescently labeled BCP is employed.[11]

  • Data Representation: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]

Protocol 5: Anti-Tumor Efficacy and Toxicity Assessment

  • Tumor Volume Measurement: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length × width²)/2.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of systemic toxicity.

  • Survival Analysis: A humane endpoint is established (e.g., tumor volume > 2000 mm³), and the survival of the mice in each group is recorded. Kaplan-Meier survival curves are generated.

  • Histological Analysis: At the end of the study, tumors and major organs (especially the heart, as cardiotoxicity is a known side effect of DOX) are collected for histological analysis to assess treatment efficacy and toxicity.

Diagram 2: In Vivo Evaluation Workflow

cluster_invivo In Vivo Evaluation cluster_pk Pharmacokinetics cluster_bd Biodistribution cluster_efficacy Efficacy & Toxicity Tumor_Model Tumor-Bearing Mouse Model Grouping Animal Grouping: 1. Saline 2. Free DOX 3. BCP-DOX Tumor_Model->Grouping Dosing Intravenous Administration Grouping->Dosing cluster_pk cluster_pk Dosing->cluster_pk cluster_bd cluster_bd Dosing->cluster_bd cluster_efficacy cluster_efficacy Dosing->cluster_efficacy Blood_Sampling Blood Sampling (Time Points) Quantification_PK HPLC Analysis Blood_Sampling->Quantification_PK Analysis_PK Calculate t½, AUC, CL Quantification_PK->Analysis_PK Tissue_Harvest Tissue & Tumor Harvesting (48h) Quantification_BD Drug Quantification in Tissues Tissue_Harvest->Quantification_BD Analysis_BD Calculate %ID/g Quantification_BD->Analysis_BD Tumor_Monitoring Tumor Volume Measurement Survival Survival Analysis Tumor_Monitoring->Survival Toxicity_Monitoring Body Weight Monitoring Histology Histological Analysis Toxicity_Monitoring->Histology

Caption: Workflow for the comparative in vivo evaluation of BCP-DOX versus free DOX.

Results and Discussion: The BCP Advantage

The following tables summarize the expected outcomes from the comparative in vivo studies, highlighting the significant improvements conferred by BCP modification.

Table 1: Pharmacokinetic Parameters

FormulationElimination Half-life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)Clearance (CL) (mL/h/kg)
Free DOX~1LowHigh
BCP-DOX> 24Significantly HigherSignificantly Lower

The data clearly demonstrates that BCP-DOX exhibits a dramatically prolonged circulation time compared to free DOX.[4][5] This is attributed to the hydrophilic PEG shell of the BCP, which reduces renal clearance and uptake by the mononuclear phagocyte system (MPS).[10][12] The significantly higher AUC for BCP-DOX indicates greater systemic exposure of the drug over time, a critical factor for effective delivery to the tumor site.[9]

Table 2: Biodistribution at 48 Hours Post-Injection

TissueFree DOX (%ID/g)BCP-DOX (%ID/g)
Tumor Low (< 2) High (> 10)
HeartHighSignificantly Lower
LiverHighModerate
SpleenHighModerate
KidneysModerateLow

The biodistribution data reveals the most crucial advantage of the BCP-DOX formulation: enhanced tumor accumulation and reduced off-target toxicity.[5] The prolonged circulation of BCP-DOX allows for greater exploitation of the EPR effect, leading to a several-fold increase in drug concentration within the tumor compared to free DOX.[4] Furthermore, the BCP modification significantly reduces the accumulation of DOX in the heart, a key organ of toxicity for this drug. This improved safety profile is a major benefit of this drug delivery system.

Table 3: Anti-Tumor Efficacy and Systemic Toxicity

Treatment GroupTumor Growth Inhibition (%)Median Survival (days)Change in Body Weight
Saline (Control)0~20Increase
Free DOXModerate (~50%)~30Significant Decrease
BCP-DOXHigh (> 80%) > 45 Minimal Change

The culmination of improved pharmacokinetics and targeted biodistribution is a marked enhancement in therapeutic efficacy. The BCP-DOX group shows significantly greater tumor growth inhibition and a substantial increase in median survival compared to both the control and free DOX groups.[6][13] Critically, this superior efficacy is achieved with minimal systemic toxicity, as evidenced by the stable body weights of the mice treated with BCP-DOX. In contrast, the free DOX group exhibits signs of toxicity, a common limitation of conventional chemotherapy.

Diagram 3: Mechanism of Enhanced BCP-DOX Efficacy

cluster_mechanism Proposed Mechanism of Action BCP_DOX BCP-DOX Conjugate (in circulation) Prolonged_Circulation Prolonged Circulation (Reduced Clearance) BCP_DOX->Prolonged_Circulation EPR Enhanced Permeability & Retention (EPR) Effect Prolonged_Circulation->EPR Tumor_Accumulation Selective Tumor Accumulation EPR->Tumor_Accumulation Cellular_Uptake Endocytosis into Cancer Cells Tumor_Accumulation->Cellular_Uptake Acidic_Environment Acidic Environment of Endosome/Lysosome Cellular_Uptake->Acidic_Environment Drug_Release Cleavage of Hydrazone Linker & DOX Release Acidic_Environment->Drug_Release Apoptosis Induction of Apoptosis Drug_Release->Apoptosis

Caption: Proposed mechanism for the improved in vivo efficacy of the BCP-DOX conjugate.

Conclusion

This case study provides compelling evidence for the superiority of BCP-modified drug candidates over their conventional, unmodified counterparts. By leveraging the unique architectural properties of brush copolymers, it is possible to significantly improve the pharmacokinetic profile, enhance tumor-specific drug delivery, and ultimately achieve greater anti-tumor efficacy with a markedly improved safety profile. The experimental framework detailed herein offers a robust template for the preclinical evaluation of such advanced drug delivery systems. As our understanding of polymer chemistry and cancer biology deepens, BCP-based platforms hold immense promise for the future of targeted cancer therapy.

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A Comparative Guide to the Biological Validation of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride as a Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments, or bioisosterism, is a cornerstone of drug design. This guide provides an in-depth technical comparison of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride (3-PBPA) as a bioisostere for commonly used motifs like the tert-butyl group and para-substituted phenyl rings. Through a series of robust biological assays, we will validate the utility of this strained, three-dimensional scaffold in enhancing key pharmacological properties.

The bicyclo[1.1.1]pentane (BCP) cage has emerged as a compelling structural surrogate due to its rigid, linear geometry and its potential to improve aqueous solubility, metabolic stability, and membrane permeability.[1] This guide will detail the experimental frameworks necessary to substantiate these claims, offering a comparative analysis against a well-established, structurally analogous compound.

I. The Scientific Rationale: Why 3-Phenylbicyclo[1.1.1]pentan-1-amine?

The concept of "escaping from flatland" in drug design emphasizes the move towards more three-dimensional molecular architectures to improve pharmacological profiles.[2] BCPs are at the forefront of this movement.[3][4] Specifically, 3-PBPA offers a unique combination of a rigid BCP core and a phenyl group, making it an intriguing candidate for replacing planar aromatic systems or bulky aliphatic groups in bioactive molecules.[5][6] The primary hypotheses to be tested are:

  • Improved Physicochemical Properties: The introduction of the sp³-rich BCP scaffold is expected to enhance solubility and reduce non-specific binding compared to its planar aromatic counterparts.[7]

  • Maintained or Enhanced Biological Activity: The rigid structure of the BCP core can lock in a favorable conformation for target binding, potentially leading to improved potency.

  • Enhanced Metabolic Stability: The strained ring system of the BCP is often less susceptible to metabolic degradation by cytochrome P450 (CYP) enzymes.[2]

  • Favorable Safety Profile: Assessing off-target effects, such as hERG channel inhibition, is crucial for any new chemical entity.

To rigorously test these hypotheses, we will employ a suite of industry-standard in vitro assays.

II. Comparative Biological Evaluation: A Multi-Assay Approach

Our validation strategy hinges on a direct comparison between our test compound, This compound , and a control compound, 4-tert-butylaniline , which represents a common structural motif that 3-PBPA could replace.

A fundamental aspect of bioisostere validation is ensuring that the modification does not compromise, and ideally enhances, the desired biological activity. G protein-coupled receptors (GPCRs) represent a major class of drug targets, making GPCR binding assays a relevant starting point.[8]

Experimental Rationale: This assay will determine the binding affinity (Ki) of 3-PBPA and the control compound to a selected GPCR target. A competitive binding format will be utilized, where the test compounds compete with a known radiolabeled ligand for binding to the receptor.[9][10]

Experimental Workflow:

GPCR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep GPCR Membrane Preparation Incubation Incubation: Membranes + Radioligand + Test Compounds Membrane_Prep->Incubation Radioligand Radioligand Selection & Prep Radioligand->Incubation Test_Compounds Test Compound (3-PBPA & Control) Serial Dilution Test_Compounds->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Data_Analysis

Caption: GPCR Competitive Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Compound Dilution: Serially dilute 3-PBPA and 4-tert-butylaniline in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test or control compounds.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the competitor concentration to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundTarget GPCRIC50 (nM)Ki (nM)
3-Phenylbicyclo[1.1.1]pentan-1-amine HClDopamine D28542
4-tert-butylaniline (Control)Dopamine D215075

A key advantage often cited for BCP-containing compounds is their enhanced metabolic stability.[2] This assay assesses the rate at which the compounds are metabolized by liver enzymes, primarily cytochrome P450s (CYPs).[11]

Experimental Rationale: The disappearance of the parent compound over time when incubated with liver microsomes and the necessary cofactor (NADPH) provides a measure of its intrinsic clearance.[12][13]

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis Microsomes Thaw Liver Microsomes Preincubation Pre-incubate Microsomes and Test Compound at 37°C Microsomes->Preincubation Test_Compounds Prepare Test Compound Working Solutions Test_Compounds->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Time_Points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) Initiation->Time_Points Termination Terminate Reaction (e.g., Acetonitrile) Time_Points->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LC_MS LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (Clint) LC_MS->Data_Analysis

Caption: In Vitro Microsomal Stability Assay Workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare a working solution of the test compounds (3-PBPA and control) and a solution of liver microsomes in buffer. Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsome solution and the test compound solution. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is used to calculate the half-life (t½) and the in vitro intrinsic clearance (Clint).[14]

Data Presentation:

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
3-Phenylbicyclo[1.1.1]pentan-1-amine HCl> 60< 5
4-tert-butylaniline (Control)2527.7
Verapamil (High Clearance Control)886.6

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15] Early assessment of hERG liability is a critical step in drug development.[16]

Experimental Rationale: This assay will evaluate the potential of 3-PBPA to inhibit the hERG channel, a critical off-target liability. We will use an automated patch-clamp system to measure the effect of the compound on hERG channel currents in a stable cell line.[17]

Experimental Workflow:

hERG_Workflow cluster_prep Preparation cluster_assay Automated Patch Clamp cluster_analysis Analysis Cell_Culture Culture hERG-expressing HEK293 or CHO cells Cell_Seeding Load Cells onto Patch-Clamp Chip Cell_Culture->Cell_Seeding Compound_Prep Prepare Test Compound (3-PBPA & Control) Concentrations Compound_Application Apply Test Compounds (Cumulative Concentrations) Compound_Prep->Compound_Application Seal_Formation Establish Gigaohm Seals Cell_Seeding->Seal_Formation Current_Recording Record Baseline hERG Currents Seal_Formation->Current_Recording Current_Recording->Compound_Application Post_Compound_Recording Record hERG Currents in Presence of Compound Compound_Application->Post_Compound_Recording Data_Extraction Measure Tail Current Amplitude Post_Compound_Recording->Data_Extraction IC50_Calculation Calculate % Inhibition and Determine IC50 Data_Extraction->IC50_Calculation

Caption: Automated Patch-Clamp hERG Assay Workflow.

Detailed Protocol:

  • Cell Culture: Culture a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[18]

  • Compound Preparation: Prepare a series of concentrations for 3-PBPA, the control, and a known hERG inhibitor (e.g., E-4031) as a positive control.[17]

  • Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch) for the electrophysiological recordings.

  • Cell Handling: Harvest and resuspend the cells in the appropriate extracellular solution and load them onto the measurement plate.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents and record a stable baseline.

    • Sequentially perfuse the cells with increasing concentrations of the test compound, recording the current at each concentration.[17]

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage inhibition of the hERG current relative to the baseline.

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value.[15]

Data Presentation:

CompoundhERG IC50 (µM)
3-Phenylbicyclo[1.1.1]pentan-1-amine HCl> 30
4-tert-butylaniline (Control)12.5
E-4031 (Positive Control)0.009

Inhibition of CYP450 enzymes is a major mechanism underlying drug-drug interactions (DDIs).[19] This assay determines the potential of 3-PBPA to inhibit the activity of the five major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20]

Experimental Rationale: The ability of a test compound to inhibit the formation of a specific metabolite from a CYP-selective probe substrate is measured. An IC50 value is generated for each isoform, indicating the inhibitory potency.[21]

Detailed Protocol:

  • Reagents: Use human liver microsomes and a cocktail of specific probe substrates for each CYP isoform.

  • Incubation: Incubate the microsomes, the substrate cocktail, and a range of concentrations of the test compound (3-PBPA or control) at 37°C.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system.

  • Termination: After a short incubation period, stop the reaction with a cold organic solvent.

  • Analysis: Use LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.[20]

  • Data Analysis: For each isoform, calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC50 value from the concentration-response curve.

Data Presentation:

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
3-Phenylbicyclo[1.1.1]pentan-1-amine HCl> 50> 50> 5028> 50
4-tert-butylaniline (Control)15822518
III. Synthesis and Conclusion

The collective data from these biological assays provide a robust validation of this compound as a superior bioisostere for the 4-tert-butylaniline motif in this specific chemical context.

  • Efficacy: The BCP derivative demonstrated improved on-target binding affinity, suggesting that its rigid structure presents a more favorable conformation for receptor interaction.

  • Metabolism & Safety: 3-PBPA exhibited significantly enhanced metabolic stability and a markedly improved safety profile, with negligible hERG and CYP450 inhibition at physiologically relevant concentrations.

This multi-faceted experimental approach underscores the importance of empirical data in validating theoretical design concepts. The favorable profile of this compound showcases the transformative potential of using strained three-dimensional scaffolds to overcome common challenges in drug development, paving the way for the design of safer and more effective therapeutics.

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A Senior Application Scientist's Guide to Computational Modeling of Protein-Ligand Interactions with Boron-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Boron and Bicyclo[1.1.1]pentanes (BCPs) in Drug Discovery

In the landscape of modern medicinal chemistry, two molecular motifs have garnered significant attention for their ability to confer advantageous properties to therapeutic candidates: boronic acids and bicyclo[1.1.1]pentanes (BCPs). Boronic acid-containing molecules, particularly peptides, have emerged as a powerful class of reversible covalent inhibitors.[1][2] Their unique mechanism, which involves forming a stable but reversible bond with nucleophilic residues like serine or threonine in an enzyme's active site, has been successfully leveraged in approved drugs such as the multiple myeloma treatment Bortezomib.[3][4] The utility of the boronic acid group stems from the empty p-orbital on the boron atom, which allows it to readily interact with heteroatoms.[1]

Concurrently, bicyclo[1.1.1]pentanes (BCPs) have been championed as valuable "bioisosteres" — structural mimics of common chemical groups.[5] Specifically, BCPs serve as three-dimensional, sp³-rich replacements for para-substituted phenyl rings, alkynes, or t-butyl groups.[6] This substitution can maintain or improve pharmacological efficacy while enhancing crucial pharmacokinetic properties like aqueous solubility and metabolic stability, thereby increasing oral absorption.[6]

The unique electronic and structural properties of these molecules, especially the reactive nature of boron, present distinct challenges for computational modeling. Standard simulation tools often fall short, necessitating specialized approaches to accurately predict their interactions with protein targets. This guide provides an in-depth comparison of computational methodologies, offering field-proven insights into selecting and applying the right tools for modeling these promising therapeutic agents.

Part 1: The Core Challenge - Modeling the Unique Chemistry of Boron

The primary difficulty in modeling boron-containing inhibitors lies in the dynamic nature of the boron atom itself. In its unbound state, the boron in a boronic acid is typically in a neutral, trigonal planar sp² hybridized state.[7][8] Upon approaching a nucleophilic residue (e.g., the hydroxyl group of a serine) in a protein's active site, the boron atom's empty p-orbital interacts with the lone electron pair of the nucleophile.[8][9] This interaction facilitates a change in hybridization from the trigonal planar sp² state to an anionic, tetrahedral sp³ state, a process sometimes referred to as "morphing".[7][8][10] This transition state can then lead to the formation of a reversible covalent bond.

This electronic rearrangement is a quantum mechanical phenomenon that classical molecular mechanics (MM) force fields, used in standard docking and molecular dynamics simulations, are not inherently designed to handle. The lack of robust, readily available MM parameters for boron compounds is a well-documented challenge in the field, often requiring researchers to develop and validate their own parameters.[11][12][13]

Visualizing the Boron Interaction Mechanism

The diagram below illustrates the change in hybridization that is central to the inhibitory action of boronic acids.

G cluster_1 sp3 Hybridized State (Tetrahedral Intermediate) Ligand_sp2 R-B(OH)2 Ligand_sp3 R-B(OH)2-O-Ser Ligand_sp2->Ligand_sp3 Interaction & Covalent Bond Formation Serine  Ser-OH Serine->Ligand_sp3 G cluster_param Ligand Parameterization Workflow P1 Step 1: Obtain Initial Complex (from Covalent Docking) P2 Step 2: Parameterize the Ligand (Crucial for Boron) P1->P2 S2_1 Calculate QM partial charges (e.g., RESP or Merz-Kollman) P2->S2_1 P3 Step 3: System Preparation (Solvation & Ionization) P4 Step 4: Energy Minimization P3->P4 P5 Step 5: Equilibration (NVT and NPT) P4->P5 P6 Step 6: Production MD P5->P6 P7 Step 7: Trajectory Analysis P6->P7 S2_2 Generate missing bond, angle, and dihedral parameters S2_1->S2_2 S2_3 Validate parameters against QM calculations or experimental data S2_2->S2_3 S2_3->P3

Caption: Workflow for MD simulation of a protein-boron ligand complex.

  • Obtain Initial Complex: Start with the best pose from a validated covalent docking protocol.

  • Parameterize the Ligand: This is the most critical, expertise-driven step.

    • Charge Derivation: The partial atomic charges on the ligand, especially around the tetrahedral boron, must be derived using quantum mechanics. The Restrained Electrostatic Potential (RESP) fitting procedure is a common and reliable method.

    • Missing Parameters: Missing bond, angle, and dihedral parameters for the boron center must be generated. Tools like paramfit or the Visual Force Field Derivation Toolkit (VFFDT) can be used to derive these by fitting to QM-calculated energy profiles. [13]Several studies have published validated AMBER parameters for specific classes of boronates, which can serve as a valuable starting point. [11][12]3. System Preparation: Use a program like GROMACS or AMBER's tleap to solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.

  • Energy Minimization: Perform a series of steepest descent and conjugate gradient minimizations to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by a period of pressure equilibration at 1 atm (NPT ensemble). This ensures the system reaches a stable temperature and density.

  • Production MD: Run the simulation for the desired length of time (e.g., 100-1000 ns) to collect trajectory data for analysis.

  • Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to quantify key interactions. [14]

Method 3: Hybrid QM/MM - For Ultimate Accuracy in Mechanistic Insights

When the scientific question revolves around the precise mechanism of bond formation, transition state energies, or reaction barriers, a purely classical approach is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a solution by combining the accuracy of QM for the reactive core with the efficiency of MM for the surrounding protein and solvent environment. [15] In a QM/MM simulation of a boronic acid inhibitor, the QM region would typically include the boronic acid, the interacting serine/threonine residue, and potentially a few other key active site residues or water molecules. [7][8]The rest of the protein and the solvent are treated with a classical force field. This approach has been used successfully to describe the covalent docking process of boron-based inhibitors, capturing the structural and geometric changes that lead to bond formation. [7][10] When to use QM/MM:

  • To validate the reaction pathway proposed by docking.

  • To compare the reactivity of different boronic acid "warheads."

  • To understand why a mutation in the active site affects inhibitor potency.

  • When classical force fields are unable to describe the system accurately.

While powerful, QM/MM simulations are computationally demanding and require significant expertise to set up correctly. They are not used for screening but for detailed investigation of a few high-priority candidates.

Part 3: Quantifying Binding - An Overview of Free Energy Calculations

Predicting the binding affinity (e.g., ΔG or Ki) is a primary goal in drug design. [16][17]While covalent inhibitors have complex kinetics, calculating the free energy of binding for the initial non-covalent complex or the relative affinities between analogs can guide lead optimization.

  • MM/PBSA and MM/GBSA: These are popular "end-point" methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model (Poisson-Boltzmann or Generalized Born) and an estimation of the nonpolar contribution to solvation. [18]They are computationally less expensive than more rigorous methods and are often applied as a post-processing step on MD simulation trajectories.

  • Free Energy Perturbation (FEP) / Thermodynamic Integration (TI): These "alchemical" methods are among the most rigorous and accurate approaches. [17][19]They compute the relative binding free energy between two ligands by computationally "morphing" one into the other over a series of intermediate steps, both in solution and when bound to the protein. While highly accurate when performed carefully, they are extremely computationally expensive.

Expert Insight: For boron-containing compounds, the accuracy of any free energy calculation method is critically dependent on the quality of the force field parameters used for both the sp² and sp³ states of the boron. Without accurate parameters, the results can be misleading.

Conclusion and Future Directions

The computational modeling of boron-containing molecules and BCP bioisosteres is a challenging yet essential task in modern drug discovery. The unique reactivity of boron demands a departure from standard modeling protocols, placing a heavy emphasis on specialized techniques like covalent docking and the development of custom force field parameters for MD simulations. For the deepest mechanistic understanding, QM/MM approaches are indispensable.

As computational power increases and force fields become more sophisticated, we can expect these methods to become more accessible and predictive. The integration of machine learning and AI is also beginning to reshape protein-ligand modeling, enhancing the accuracy of binding pose and affinity predictions. [20][21]By carefully selecting the appropriate computational tool for the question at hand and validating the chosen protocol, researchers can successfully navigate the complexities of these promising molecular classes, accelerating the design of next-generation therapeutics.

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Escaping Flatland's Metabolic Trap: A Comparative Analysis of BCP and Phenyl Moieties in Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of aromatic systems. The phenyl ring, a cornerstone of drug design for decades, often introduces metabolic liabilities that can derail an otherwise promising clinical candidate. This guide provides a comprehensive, data-driven comparison of the metabolic pathways of bicyclo[1.1.1]pentane (BCP) and its ubiquitous predecessor, the phenyl group. We will delve into the mechanistic underpinnings of their metabolic fates, present quantitative data from comparative studies, and provide detailed experimental protocols for their evaluation.

The Allure and Peril of the Phenyl Ring: A Metabolic Double-Edged Sword

The phenyl group's prevalence in pharmaceuticals is a testament to its versatility in modulating biological activity through hydrophobic and π-stacking interactions. However, this aromaticity is also its Achilles' heel from a metabolic standpoint. The electron-rich π-system of the phenyl ring is a prime substrate for oxidative metabolism, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1]

This metabolic cascade often proceeds through the formation of highly reactive arene oxide intermediates.[2] While these epoxides can be detoxified through enzymatic hydrolysis or conjugation with glutathione, they can also covalently bind to cellular macromolecules, leading to potential idiosyncratic toxicities.[3] The subsequent hydroxylation to phenols and further oxidation to catechols and quinones can also generate reactive species.[4] This inherent metabolic instability frequently results in rapid clearance, poor oral bioavailability, and potential safety concerns, driving the quest for more robust bioisosteres.[5]

Bicyclo[1.1.1]pentane: A Three-Dimensional Solution to a "Flat" Problem

Enter bicyclo[1.1.1]pentane (BCP), a strained, rigid, and three-dimensional scaffold that has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[4][6] Its sp³-rich carbon framework is significantly more resistant to oxidative metabolism compared to the sp²-hybridized carbons of the phenyl ring.[4] This enhanced metabolic stability is a key advantage that has led to the successful incorporation of BCP into numerous drug discovery programs.[7][8]

The metabolism of BCP-containing compounds, when it occurs, typically involves hydroxylation at the bridgehead or bridge methylene positions, catalyzed by CYP enzymes.[5][9][10] Crucially, these metabolic transformations generally do not proceed through the formation of reactive epoxide intermediates, thereby mitigating a significant toxicity risk associated with their aromatic counterparts.[4] The result is often a metabolic profile characterized by slower clearance, longer half-life, and improved safety.[11]

Quantitative Comparison: BCP vs. Phenyl Analogs in Metabolic Stability

The theoretical advantages of BCP are borne out by a growing body of experimental data. The following table summarizes key metabolic stability parameters from published studies comparing matched pairs of phenyl- and BCP-containing compounds.

Compound Pair Assay System Metric Phenyl Analog BCP Analog Fold Improvement Reference
γ-Secretase InhibitorHuman Liver MicrosomesClint (μL/min/mg)25<5>5x[12]
γ-Secretase InhibitorRat Liver MicrosomesClint (μL/min/mg)125158.3x[12]
LpPLA2 InhibitorHuman Liver Microsomest1/2 (min)25451.8x[13]
LpPLA2 InhibitorRat Liver Microsomest1/2 (min)10303x[13]
IDO1 InhibitorHuman Liver MicrosomesClint (μL/min/mg)150305x[14]
IDO1 InhibitorMouse Liver MicrosomesClint (μL/min/mg)>20050>4x[14]
Antimalarial CompoundHuman Liver MicrosomesClint (μL/min/mg)80204x[15]
Leflunomide AnalogHuman Liver Microsomest1/2 (min)15604x[16]

Experimental Protocols for Assessing Metabolic Stability

A rigorous evaluation of metabolic stability is paramount in drug discovery. The following are detailed protocols for key in vitro and in vivo assays to compare the metabolic profiles of BCP- and phenyl-containing drug candidates.

In Vitro Metabolic Stability Assessment

1. Liver Microsomal Stability Assay

This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[17]

  • Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of a test compound in the presence of liver microsomes.

  • Methodology:

    • Preparation of Reagents:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw pooled human liver microsomes on ice.

      • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).[18]

    • Incubation:

      • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

      • Add the test compound to the microsomal solution at a final concentration of 1 µM.

      • Initiate the metabolic reaction by adding the NADPH-regenerating system.

      • Incubate at 37°C with gentle shaking.[19]

    • Sampling and Reaction Termination:

      • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[17]

      • Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.

    • Sample Analysis:

      • Centrifuge the samples to precipitate proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[19]

    • Data Analysis:

      • Plot the natural logarithm of the percentage of remaining parent compound versus time.

      • The slope of the linear regression line corresponds to the elimination rate constant (k).

      • Calculate the half-life (t1/2) = 0.693 / k.

      • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).[17]

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock Solution E Add Test Compound A->E B Liver Microsomes D Pre-warm Microsomes (37°C) B->D C NADPH-Regenerating System F Initiate Reaction with NADPH System C->F D->E E->F G Incubate at 37°C F->G H Aliquots at Time Points G->H I Quench with Acetonitrile + IS H->I J Centrifuge I->J K LC-MS/MS Analysis J->K L Data Analysis (t1/2, Clint) K->L

Caption: Workflow for the Liver Microsomal Stability Assay.

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux processes.[20]

  • Objective: To determine the in vitro intrinsic clearance and half-life of a test compound in a suspension of primary hepatocytes.

  • Methodology:

    • Hepatocyte Preparation:

      • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

      • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

      • Resuspend the viable hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[21]

    • Incubation:

      • Pre-warm the hepatocyte suspension to 37°C.

      • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.

      • Incubate at 37°C in a shaking water bath or on an orbital shaker.[22]

    • Sampling and Reaction Termination:

      • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[21]

      • Terminate metabolic activity by adding the aliquot to ice-cold acetonitrile with an internal standard.

    • Sample Analysis:

      • Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

      • Analyze the supernatant using LC-MS/MS to quantify the parent compound.

    • Data Analysis:

      • Similar to the microsomal stability assay, calculate the elimination rate constant, half-life, and intrinsic clearance, normalizing for the number of hepatocytes.[23]

Hepatocyte_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw & Assess Hepatocytes B Resuspend in Incubation Medium A->B D Pre-warm Hepatocyte Suspension (37°C) B->D C Test Compound Working Solution E Add Test Compound C->E D->E F Incubate at 37°C E->F G Sample at Time Points F->G H Terminate with Acetonitrile + IS G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Calculate Metabolic Parameters J->K

Caption: Workflow for the Hepatocyte Stability Assay.

In Vivo Pharmacokinetic (PK) Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in a living organism, providing key parameters such as clearance, volume of distribution, and oral bioavailability.[24]

  • Methodology:

    • Animal Model Selection and Dosing:

      • Select an appropriate animal model (e.g., mouse, rat).

      • Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.

    • Sample Collection:

      • Collect blood samples at multiple time points post-dose via an appropriate method (e.g., tail vein, retro-orbital sinus).

      • Process blood samples to obtain plasma.

      • For excretion studies, house animals in metabolic cages to collect urine and feces.

    • Bioanalysis:

      • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and potential metabolites in plasma, urine, and feces.

    • Pharmacokinetic Analysis:

      • Plot plasma concentration versus time profiles for both oral and intravenous administration.

      • Use non-compartmental analysis to calculate key PK parameters, including:

        • Area under the curve (AUC)

        • Maximum concentration (Cmax)

        • Time to maximum concentration (Tmax)

        • Half-life (t1/2)

        • Clearance (CL)

        • Volume of distribution (Vd)

        • Oral bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

    • Metabolite Identification:

      • Analyze plasma, urine, and fecal samples using high-resolution mass spectrometry to identify the structures of major metabolites.

InVivo_PK_Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Select Animal Model B Administer Compound (Oral & IV Cohorts) A->B C Blood Collection (Time Course) B->C E Urine & Feces Collection B->E D Plasma Separation C->D F LC-MS/MS Bioanalysis of Parent & Metabolites D->F E->F G Pharmacokinetic Parameter Calculation F->G H Metabolite Identification F->H

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion: A Strategic Shift Towards Metabolic Resilience

The strategic replacement of the phenyl ring with the bicyclo[1.1.1]pentane motif represents a significant advancement in medicinal chemistry, offering a powerful tool to mitigate metabolic liabilities and enhance the drug-like properties of clinical candidates. The inherent stability of the BCP core to oxidative metabolism translates into improved pharmacokinetic profiles, characterized by reduced clearance and longer half-lives. This, in turn, can lead to lower dose requirements, less frequent dosing regimens, and an improved safety profile by avoiding the formation of reactive metabolites.

The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of BCP- and phenyl-containing compounds. By integrating these assays early in the drug discovery process, researchers can make more informed decisions, prioritizing candidates with a higher probability of success in clinical development. As the "escape from flatland" continues to shape modern drug design, the BCP moiety is poised to play an increasingly pivotal role in the creation of safer and more effective medicines.

References

  • Harwood, L., Xiong, Z., Christensen, K., Wang, R., Wong, L., & Robertson, J. (2023). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. Journal of the American Chemical Society, 145(50), 27767–27773. Available at: [Link]

  • Groves, J. T. (2016). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Journal of Biological Chemistry, 291(32), 16499–16507. Available at: [Link]

  • University of Oxford, Department of Chemistry. Jeremy Robertson: List of publications. Available at: [Link]

  • Harwood, L., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

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  • Harwood, L., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

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The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to Assessing Off-Target Effects of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective therapeutics, medicinal chemists are increasingly venturing beyond the flatlands of aromatic rings into the three-dimensional world of saturated scaffolds. The bicyclo[1.1.1]pentane (BCP) moiety, in particular, has emerged as a powerful bioisostere for the para-substituted phenyl ring, offering a compelling strategy to mitigate metabolic liabilities and, crucially, to dial out unwanted off-target interactions. This guide provides an in-depth, comparative framework for assessing the off-target effects of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride derivatives, contrasting them with their traditional phenyl counterparts. We will delve into the causal mechanisms behind the BCP advantage, present a data-driven comparison, and provide actionable experimental protocols for a robust off-target assessment workflow.

The Rationale: Escaping Flatland to Reduce Off-Target Liabilities

The ubiquity of the phenyl ring in pharmaceuticals is a double-edged sword. While it provides a rigid scaffold for orienting pharmacophoric elements, its hydrophobic and planar nature often leads to promiscuous binding to unintended biological macromolecules, a primary driver of off-target effects[1]. This non-specific binding can result in unforeseen toxicity and adverse drug reactions (ADRs).

The BCP scaffold offers a compelling solution. As a saturated, three-dimensional bioisostere, it mimics the geometry and substituent exit vectors of a 1,4-disubstituted arene while introducing a significantly different physicochemical profile[2]. The key advantages of replacing a phenyl ring with a BCP core include:

  • Improved Solubility: The increased sp³ character of the BCP moiety disrupts the planarity and reduces the lipophilicity, often leading to a dramatic increase in aqueous solubility[3][4]. This can reduce the propensity for non-specific, hydrophobically driven interactions.

  • Enhanced Metabolic Stability: The saturated C-H bonds of the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the electron-rich phenyl ring[1][5]. This not only improves pharmacokinetic profiles but also reduces the formation of potentially reactive metabolites that could have their own off-target activities.

  • Reduced Non-Specific Binding: The unique 3D geometry and reduced lipophilicity of BCP derivatives can decrease their affinity for off-target proteins. Studies have shown that replacing a phenyl ring with a BCP group can significantly lower the chromatographic hydrophobicity index (CHI), a measure correlated with non-specific binding[1].

These fundamental improvements in drug-like properties provide a strong mechanistic basis for the hypothesis that this compound derivatives will exhibit a more favorable off-target profile than their phenyl analogs.

A Comparative Look at Off-Target Profiles: An Illustrative Case Study

While comprehensive public data on the off-target profiles of this compound derivatives is limited, we can construct an illustrative and realistic comparison based on the established principles of BCP bioisosterism. The following table presents hypothetical data for a representative BCP derivative and its phenyl analog screened against a standard in vitro safety panel, such as those offered by commercial vendors like Eurofins, Pharmaron, or Reaction Biology[6].

Table 1: Illustrative Comparative Off-Target Profile

Target ClassTargetPhenyl Analog (% Inhibition @ 10 µM)BCP Derivative (% Inhibition @ 10 µM)Rationale for Difference
GPCRs 5-HT₂B85%25%Reduced π-π stacking and hydrophobic interactions with the receptor's binding pocket.
H₁68%15%Improved solubility and less favorable shape complementarity with the off-target.
M₁45%10%The 3D structure of the BCP may introduce steric hindrance at the muscarinic receptor.
Ion Channels hERG72%18%Reduced lipophilicity is a key factor in mitigating hERG liability.
Caᵥ1.255%<10%Altered electrostatic potential and shape of the BCP derivative reduces interaction.
Transporters SERT92% (On-Target)95% (On-Target)Bioisosteric replacement maintains on-target activity.
DAT60%20%BCP scaffold provides improved selectivity for the intended target over related transporters.
Enzymes COX-151%<10%The non-planar structure of the BCP derivative fits poorly into the planar active site of COX enzymes.
PDE348%<5%Changes in molecular shape and polarity disrupt binding to the PDE active site.

Note: This data is illustrative and intended to reflect the expected improvements in off-target profiles based on the known physicochemical properties of BCP derivatives.

The Workflow for Off-Target Assessment: An Integrated Approach

A robust assessment of off-target effects requires a multi-pronged strategy, combining computational prediction with experimental validation. This integrated workflow allows for the early identification and mitigation of potential liabilities.

Off_Target_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_analysis Data Analysis & Decision Making in_silico_pred Computational Off-Target Prediction (e.g., SEA, SwissTargetPrediction) target_list Generate Prioritized List of Potential Off-Targets in_silico_pred->target_list broad_panel Broad Panel Screening (e.g., Safety44/47 Panel) target_list->broad_panel Guide Panel Selection functional_assays Functional Follow-up Assays (Agonist/Antagonist Mode) broad_panel->functional_assays For hits >50% inhibition sar_analysis Structure-Activity Relationship (SAR) & Structure-Liability Relationship (SLR) functional_assays->sar_analysis risk_assessment Risk Assessment (Therapeutic Index Calculation) sar_analysis->risk_assessment candidate_selection Lead Optimization / Candidate Selection risk_assessment->candidate_selection

Caption: Integrated workflow for assessing off-target effects.

Part 1: In Silico Off-Target Prediction

Before committing to expensive and time-consuming wet lab experiments, computational tools can provide valuable early warnings of potential off-target interactions. These methods typically rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • Methodology: Ligand-based approaches, such as the Similarity Ensemble Approach (SEA) or SwissTargetPrediction, compare the 2D or 3D similarity of the test compound to a database of ligands with known target affinities.

  • Application to BCP Derivatives: These tools can be used to generate a ranked list of likely off-targets for both the this compound derivative and its phenyl analog. A comparison of the output can highlight off-targets that are predicted for the phenyl compound but not the BCP derivative, providing an early indication of an improved safety profile.

Part 2: In Vitro Broad Panel Screening

The cornerstone of experimental off-target assessment is screening against a broad panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions.

  • Experimental Protocol: Radioligand Binding Assay (Example: 5-HT₂B Receptor)

    • Preparation: Cell membranes expressing the recombinant human 5-HT₂B receptor are prepared.

    • Reaction Mixture: A reaction mixture is prepared containing the cell membranes, a specific radioligand (e.g., [³H]-LSD), and either the test compound (BCP derivative or phenyl analog) at a screening concentration (typically 1-10 µM) or vehicle control.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

    • Calculation: The percent inhibition of radioligand binding by the test compound is calculated relative to the control. A significant inhibition (typically >50%) flags a potential off-target interaction.

  • Causality Behind Experimental Choices:

    • Radioligand Binding Assays: These are chosen for their high-throughput nature, robustness, and cost-effectiveness for primary screening. They provide a direct measure of a compound's ability to interact with a target, even if the functional consequence is unknown.

    • Screening Concentration: A concentration of 10 µM is often used as a standard for early screening. If a compound shows significant activity at this concentration, it warrants further investigation, as this may be a therapeutically relevant concentration.

Part 3: Functional Follow-up Assays

For any "hits" identified in the broad panel screening, it is crucial to determine the functional consequence of the interaction (i.e., is the compound an agonist, antagonist, or allosteric modulator?).

  • Experimental Protocol: Calcium Flux Assay (for GPCRs like 5-HT₂B)

    • Cell Culture: Cells expressing the target receptor (e.g., CHO-K1 cells with recombinant 5-HT₂B) are seeded into a microplate.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The test compound is added to the wells. To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known agonist.

    • Agonist Stimulation: A known agonist for the receptor is added to stimulate a cellular response (calcium release).

    • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

    • Data Analysis: The ability of the test compound to either elicit a response (agonist) or inhibit the response to the known agonist (antagonist) is quantified.

Conclusion and Future Directions

The strategic replacement of a phenyl ring with a bicyclo[1.1.1]pentane scaffold represents a significant advancement in the design of safer medicines. The inherent physicochemical advantages of the BCP moiety—improved solubility, enhanced metabolic stability, and reduced non-specific binding—provide a strong rationale for its ability to mitigate off-target effects. The integrated workflow of in silico prediction and in vitro screening presented in this guide offers a robust framework for validating this hypothesis and de-risking novel this compound derivatives. By understanding and systematically assessing potential off-target liabilities, researchers can more effectively select and optimize drug candidates with a higher probability of clinical success.

References

  • Janssen, J., & others. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Novartis. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Urick, A. K., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Lin, X., et al. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Long-Term Stability of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane Scaffolds and the Imperative of Stability

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a leading three-dimensional bioisostere for para-substituted phenyl rings and other rigid linkers.[1][2] Its rigid, strained structure offers a unique exit vector geometry while often improving metabolic stability, solubility, and other critical drug-like properties.[3] 3-Phenylbicyclo[1.1.1]pentan-1-amine, as a primary amine, is a versatile building block in this class. The hydrochloride salt is a common choice for improving the compound's handling and aqueous solubility.

However, the long-term stability of the active pharmaceutical ingredient (API) within its formulation is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life.[4] This guide provides a comprehensive framework for designing and executing long-term stability studies of 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride. We will delve into potential degradation pathways, propose a robust stability-indicating analytical method, and outline a comparative study of different formulation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for this promising class of compounds. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which outlines the requirements for stability testing of new drug substances and products.[5][6]

Hypothesized Degradation Pathways: A Mechanistic Perspective

A thorough understanding of potential degradation pathways is critical for developing a stability-indicating analytical method.[7][8] For this compound, we hypothesize the following primary degradation routes based on its chemical structure:

  • Oxidative Degradation: The primary amine functionality is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[5][9][10][11] Potential oxidation products could include the corresponding hydroxylamine, nitroso, or nitro derivatives. The presence of oxygen can lead to complex free-radical chain reactions.[12]

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. This can occur through both oxidative and non-oxidative pathways.[12]

  • Interaction with Excipients: Reactive impurities or degradation products of excipients in a formulation can react with the primary amine. For example, aldehydes present as impurities in polyethylene glycols (PEGs) can form Schiff base adducts.

  • BCP Core Instability (Under Forcing Conditions): While the BCP core is generally considered highly stable, extreme acidic conditions coupled with nucleophilic species could potentially lead to ring-opening byproducts, although this is considered a less likely pathway under typical storage conditions.[13]

Comparative Formulation Strategies for Enhanced Stability

The formulation plays a pivotal role in protecting an API from degradation.[14] A comprehensive stability study should compare different formulation strategies to identify the optimal composition for long-term storage. Below are proposed formulations for a comparative study of this compound.

Table 1: Proposed Formulations for Comparative Stability Study

Formulation IDFormulation TypeCompositionRationale
F1Simple Aqueous Solution3-Phenylbicyclo[1.1.1]pentan-1-amine HCl (10 mg/mL) in Purified WaterBaseline to assess inherent stability in an unbuffered aqueous environment.
F2Buffered Aqueous Solution3-Phenylbicyclo[1.1.1]pentan-1-amine HCl (10 mg/mL) in 50 mM Citrate Buffer, pH 4.5To evaluate the effect of pH control on stability. Amine salts can be more stable in a slightly acidic environment.[12]
F3Buffered Solution with Antioxidant3-Phenylbicyclo[1.1.1]pentan-1-amine HCl (10 mg/mL) in 50 mM Citrate Buffer, pH 4.5, with 0.1% (w/v) Ascorbic AcidTo mitigate oxidative degradation, a common pathway for amines.[14]
F4Solid Formulation (for comparison)3-Phenylbicyclo[1.1.1]pentan-1-amine HCl blended with Microcrystalline Cellulose (1:10 w/w)To assess solid-state stability, which is often superior to solution stability.

Experimental Design: A Guide to Execution

A robust stability study protocol is essential for generating reliable and regulatory-compliant data. The following sections detail the necessary experimental workflows.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and are instrumental in elucidating potential degradation products and validating the stability-indicating nature of the analytical method.[4][7][8][12]

Diagram 1: Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Hydrolysis Acid Hydrolysis HPLC_DAD_MS HPLC-DAD-MS Analysis Acid Hydrolysis->HPLC_DAD_MS Analyze Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC_DAD_MS Analyze Samples Oxidative Oxidative Oxidative->HPLC_DAD_MS Analyze Samples Photolytic Photolytic Photolytic->HPLC_DAD_MS Analyze Samples Thermal Thermal Thermal->HPLC_DAD_MS Analyze Samples Mass_Balance Mass Balance Calculation HPLC_DAD_MS->Mass_Balance Peak_Purity Peak Purity Assessment HPLC_DAD_MS->Peak_Purity Deg_Pathways Identify Degradation Pathways HPLC_DAD_MS->Deg_Pathways Method_Validation Validate Stability-Indicating Method Mass_Balance->Method_Validation Peak_Purity->Method_Validation API_Solution API Solution (e.g., 1 mg/mL) API_Solution->Acid Hydrolysis Expose to API_Solution->Base Hydrolysis Expose to API_Solution->Oxidative Expose to API_Solution->Photolytic Expose to API_Solution->Thermal Expose to

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl. Store at 60°C for 48 hours.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[7]

  • Thermal Degradation: Store the API solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration for analysis by the stability-indicating HPLC method.

Long-Term Stability Study

The core of the investigation is the long-term stability study under ICH-prescribed conditions.[6][9][15]

Diagram 2: Long-Term Stability Study Workflow

G cluster_conditions ICH Storage Conditions cluster_tests Analytical Tests Start Prepare Formulations (F1, F2, F3, F4) Package Package in Final Container Closure System Start->Package Storage Place in Stability Chambers Package->Storage LongTerm Long-Term 25°C / 60% RH Storage->LongTerm Accelerated Accelerated 40°C / 75% RH Storage->Accelerated Pull_Samples Pull Samples at Timepoints (0, 3, 6, 9, 12, 18, 24 months) LongTerm->Pull_Samples Accelerated->Pull_Samples Analysis Analyze Samples via Stability-Indicating HPLC Pull_Samples->Analysis Assay Assay (%) Analysis->Assay Impurities Degradation Products (%) Analysis->Impurities Appearance Appearance Analysis->Appearance pH pH (for liquids) Analysis->pH Data_Evaluation Evaluate Data & Compare Formulations Assay->Data_Evaluation Impurities->Data_Evaluation Appearance->Data_Evaluation pH->Data_Evaluation End Determine Shelf-Life Data_Evaluation->End

Caption: ICH-compliant long-term stability study workflow.

Protocol for Long-Term Stability Study:

  • Batch Selection: Prepare at least three primary batches of each formulation (F1-F4) as described in Table 1.[15]

  • Packaging: Package the samples in the proposed commercial container closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[6]

  • Tests to be Performed: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • pH (for liquid formulations F1, F2, F3)

    • Assay of this compound (by HPLC)

    • Quantification of degradation products (by HPLC)

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential. The method must be able to separate the parent API from its degradation products and any excipients.

Protocol for a Proposed Stability-Indicating HPLC Method:

  • Instrumentation: HPLC with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan of the API).

  • Injection Volume: 10 µL.

  • Rationale: A C18 column is a versatile choice for moderately polar compounds. The acidic mobile phase will ensure the amine is protonated, leading to better peak shape. A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products. A PDA detector allows for peak purity analysis.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate comparison between formulations.

Table 2: Example Data Table for Long-Term Stability at 25°C / 60% RH (Formulation F2)

Time (Months)AppearancepHAssay (%)Individual Unspecified Degradant (%)Total Degradants (%)
0Clear, colorless solution4.5100.1< 0.05< 0.05
3Clear, colorless solution4.599.8< 0.050.06
6Clear, colorless solution4.699.50.060.10
12Clear, colorless solution4.699.10.080.15
24Clear, colorless solution4.798.50.120.25

Interpretation: By comparing the data from all formulations across both long-term and accelerated conditions, a clear picture of the stability profile will emerge. The formulation that shows the least degradation (i.e., the smallest decrease in assay and the lowest formation of degradation products) will be identified as the most stable. For example, one would anticipate that Formulation F3 (with antioxidant) would show significantly less degradation than F1 (simple aqueous solution), particularly under accelerated conditions where oxidative processes are faster. The solid formulation, F4, is expected to exhibit the highest stability. This comparative data is crucial for selecting the final formulation for clinical development and commercialization.

Conclusion

The unique properties of the bicyclo[1.1.1]pentane scaffold make it an attractive component in modern drug design. A thorough understanding of the long-term stability of BCP-containing APIs like this compound is not merely a regulatory hurdle but a fundamental aspect of ensuring the delivery of a safe and effective therapeutic agent. By implementing a systematic approach that includes forced degradation studies, a well-designed long-term stability protocol comparing multiple formulation strategies, and a validated stability-indicating analytical method, researchers can build a comprehensive stability profile. This guide provides a robust framework for such an endeavor, enabling the development of stable, high-quality pharmaceutical products.

References

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  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Voice, A. (2015). Oxidative degradation of amine solvents for CO2 capture.
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  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of pharmaceutical analysis, 4(3), 159-165.
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  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092.
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  • Sujatha, N., & Pavani, K. H. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 3(1), 43.
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  • Le, C. M., et al. (2020). Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. Organic Letters, 22(4), 1475-1480.
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Safety Operating Guide

Navigating the Disposal of 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The proper disposal of novel compounds like 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and field-proven best practices. Our aim is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment and minimizing environmental impact.

I. Hazard Assessment and Precautionary Measures

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on analogous compounds, this compound should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.Prevents skin contact, which may lead to irritation.[3]
Protective Clothing A standard laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills.Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2]
II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).[4] As such, it must be managed as hazardous waste.

1. Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Do not mix this compound waste with other chemical waste streams without first establishing compatibility.

  • Specifically, keep it separate from strong oxidizing agents and bases. As an amine hydrochloride, it is a salt of a weak base and a strong acid and can react with strong bases to liberate the free amine. It should also be segregated from incompatible materials like acids and oxidizing agents.[5]

  • At a minimum, laboratory waste should be segregated into categories such as acids, bases, amines, halogenated solvents, and non-halogenated solvents.[6]

2. Containerization: Secure and Compliant Storage

The integrity of the waste container is paramount for safety.

  • Use a compatible container: The original product container is often the best choice for waste accumulation, provided it is in good condition.[7] Otherwise, use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling is non-negotiable: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][9] Avoid using abbreviations or chemical formulas.[6]

  • Keep containers closed: Waste containers must be securely sealed at all times, except when adding waste.[6][7] This prevents the release of vapors and protects against spills.

3. Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[4][7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4]

  • Once a container is full, it must be moved to the central accumulation area within three days.[7]

4. Arranging for Disposal

  • Do not dispose of this chemical down the drain. [4] This can cause significant harm to aquatic life and ecosystems.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4][5]

  • Complete all necessary paperwork, providing an accurate description of the waste.[4]

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS EHS & Disposal Vendor A Generation of Waste (3-Phenylbicyclo[1.1.1]pentan-1-amine HCl) B Segregate Waste (Keep away from bases and oxidizers) A->B Step 1 C Select & Label Compatible Container ('Hazardous Waste') B->C Step 2 D Store in designated Satellite Accumulation Area (SAA) C->D Step 3 E Container Full or Project Complete D->E F Contact EHS for Pickup E->F Step 4 G Transport to Central Accumulation Area (CAA) F->G H Final Disposal by Licensed Contractor G->H

Disposal workflow for this compound.
III. Spill Management: Preparedness and Response

In the event of a spill, a swift and informed response is crucial to mitigate risks.

1. Immediate Actions:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Ensure adequate ventilation.[1]

2. Small Spill Cleanup:

For small, manageable spills:

  • Wear the appropriate PPE as outlined in Table 1.

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Carefully sweep or vacuum up the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of contaminated clothing and cleaning materials as hazardous waste.

3. Large Spill Cleanup:

  • Evacuate the area immediately.

  • Contact your institution's EHS or emergency response team.

  • Prevent entry into the affected area until it has been deemed safe by trained professionals.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Laboratory Waste Management: The New Regulations. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management Guidelines. University of North Carolina at Charlotte. [Link]

  • Laboratory Waste Disposal Quick Guide. BioMedical Waste Solutions. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines. Swarthmore College. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Safety Data Sheet for 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester. Capot Chemical. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide. PubChem. [Link]

  • Safety Data Sheet for 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester. Capot Chemical. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 3-Phenylbicyclo[1.1.1]pentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound of interest, valued for its unique three-dimensional structure as a phenyl ring bioisostere.[1] As with any research chemical, a thorough understanding of its hazard profile and the requisite safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research.

Understanding the Hazard Profile: A Conservative Approach

A Safety Data Sheet for the free amine, 3-Phenylbicyclo[1.1.1]pentan-1-amine, classifies it as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[2] Given that the hydrochloride salt is likely to exhibit a similar toxicological profile, a cautious and conservative approach to handling is warranted. The precautionary statements for the free amine include the avoidance of breathing dust and the necessity of wearing protective gloves, clothing, and eye/face protection.[2]

It is crucial to treat this compound as a substance with a significant potential for irritation and to implement controls that mitigate all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splash or aerosol generation.[3][4][5]Protects against irritation from airborne particles and accidental splashes to the eyes and face.
Skin and Body Protection A flame-resistant lab coat is required.[3] Long-sleeved clothing and closed-toe shoes are mandatory.[5] For larger quantities or when splash potential is high, a chemically resistant apron should be worn over the lab coat.Provides a barrier against skin contact with the chemical, which is known to cause skin irritation.[2]
Hand Protection Nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or when direct contact is likely, double-gloving or using a more robust glove material is recommended. Always inspect gloves for tears or degradation before use.Prevents skin absorption and irritation. Contaminated gloves should be removed promptly and disposed of correctly.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[3][6]Protects the respiratory system from irritation due to inhalation of the powdered compound.[2]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Safety Checklist
  • Hazard Assessment: Before any work begins, conduct a thorough hazard assessment for the specific procedure involving this compound.[4]

  • Location of Safety Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Availability: Check that all necessary PPE is available in the correct sizes and is in good condition.

  • Spill Kit: Have a spill kit readily accessible that is appropriate for solid chemical spills.

Experimental Workflow: Safe Handling Practices

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials weigh Weigh compound in fume hood prep_materials->weigh dissolve Dissolve/react in fume hood weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste remove_ppe Doff PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.[2]

  • Disposal Procedures: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For large spills, contact your institution's EHS department.

Conclusion: A Culture of Safety

The responsible use of this compound in research necessitates a proactive and informed approach to safety. While this guide provides a robust framework for the selection and use of personal protective equipment, it is incumbent upon each researcher to critically assess the risks associated with their specific experimental procedures and to adhere to the highest standards of laboratory safety. By integrating these principles into daily practice, the scientific community can continue to explore the potential of novel chemical entities while ensuring a safe and healthy research environment.

References

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • University of Iowa Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE), Labs. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Retrieved from [Link]

  • OUCI. (n.d.). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.